molecular formula C13H14N2O B1590371 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile CAS No. 914927-40-5

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Cat. No.: B1590371
CAS No.: 914927-40-5
M. Wt: 214.26 g/mol
InChI Key: BZXNEONCFZGWDS-UHFFFAOYSA-N
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Description

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-hydroxybutyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXNEONCFZGWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478629
Record name 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914927-40-5
Record name 3-(4-Hydroxybutyl)-5-cyanoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and known impurity in the synthesis of Vilazodone, a significant therapeutic agent for major depressive disorder. This document delves into the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and discusses state-of-the-art analytical methods for its characterization and quality control. By synthesizing chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in pharmaceutical research, process development, and quality assurance.

Core Molecular Profile

This compound (CAS No. 914927-40-5) is a bifunctional indole derivative.[1][2][3][4] Its structure incorporates a polar hydroxyl group at the terminus of a butyl chain and a nitrile group on the indole core, making it a versatile intermediate for further chemical elaboration. Its primary significance in the pharmaceutical industry is its role as a late-stage intermediate or process-related impurity in the manufacturing of Vilazodone.[5] Understanding its properties is therefore critical for controlling the purity and quality of the final Active Pharmaceutical Ingredient (API).

Physicochemical & Computed Properties

A summary of the essential quantitative data for this compound is presented below. These parameters are fundamental for designing synthetic reactions, developing analytical methods, and understanding the compound's behavior in various matrices.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂OPubChem[2], Pharmaffiliates[1]
Molecular Weight 214.26 g/mol PubChem[2][4]
Exact Mass 214.110613074 DaPubChem[2], ECHEMI[6]
CAS Number 914927-40-5ChemIDplus, FDA GSRS[2][3]
IUPAC Name This compoundPubChem[2]
Appearance White to Off-White SolidPharmaffiliates[1]
XLogP3 (Computed) 1.3PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a multi-step process starting from 5-cyanoindole. The strategy involves a Friedel-Crafts acylation followed by a selective reduction of the resulting ketone. This approach is well-documented for related 3-alkyl indoles and provides a reliable pathway to the target molecule.[7]

Diagram: Synthetic Pathway Overview

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol synthesizes information from established methodologies for producing related indole intermediates.[7][8]

Step 1: Synthesis of 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile (Precursor)

  • Reactor Setup: To a dry, inerted (N₂/Ar) reactor, add 5-cyanoindole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or toluene (10 vol).

  • Catalyst Addition: Cool the suspension to 0-5 °C and add a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the internal temperature below 10 °C.

    • Causality: AlCl₃ activates the acyl chloride, making it a potent electrophile for the Friedel-Crafts reaction. The electron-rich indole preferentially undergoes substitution at the C3 position.

  • Acylation: Add 4-chlorobutanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone precursor.

Step 2: Reduction to 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

  • Reagent Preparation: Suspend the crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or toluene (8 vol).

  • Reduction: Add a reducing system. A common and effective choice is the combination of Sodium Borohydride (NaBH₄, 1.5 eq) and AlCl₃ (1.5 eq) or a milder system like 1,1,3,3-tetramethyldisiloxane (TMDS) with a catalytic amount of Indium(III) Bromide (InBr₃).[7]

    • Causality: The NaBH₄/AlCl₃ system forms a complex that selectively reduces the ketone to a methylene group without affecting the nitrile or the indole ring. The TMDS/InBr₃ system is a milder alternative that also achieves efficient reduction.[7]

  • Monitoring and Work-up: Stir at 40-60 °C until the reaction is complete (monitored by TLC/HPLC). Cool the mixture, quench with water, and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Step 3: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude chloro-intermediate in a solvent mixture such as acetone/water. Add a base (e.g., Sodium Bicarbonate, NaHCO₃) or an acid and heat the mixture to reflux.

  • Completion and Isolation: Monitor the Sₙ2 displacement of the chloride by hydroxide. Upon completion, cool the reaction, remove the organic solvent under vacuum, and extract the aqueous residue with a suitable solvent like ethyl acetate.

  • Final Purification: Concentrate the combined organic extracts. Purify the resulting solid via recrystallization from a solvent system like ethyl acetate/heptane or by column chromatography on silica gel to yield the final high-purity product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine purity and quantify impurities.

  • Typical Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Detection: UV at ~220 nm and ~280 nm.

  • Self-Validation: The method should be validated for specificity by demonstrating baseline separation of the main peak from its immediate precursor (3-(4-chlorobutyl)-1H-indole-5-carbonitrile) and potential degradation products.

Mass Spectrometry (MS)
  • Objective: To confirm molecular weight and elemental composition.

  • Expected Results:

    • ESI+: An [M+H]⁺ ion at m/z ≈ 215.12, corresponding to the protonated molecule (C₁₃H₁₅N₂O⁺).

    • High-Resolution MS (HRMS): Should confirm the exact mass consistent with the molecular formula C₁₃H₁₄N₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Unambiguous structural elucidation.

  • Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

    • Indole NH: A broad singlet (~8.0-8.5 ppm).

    • Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the indole ring. The pattern will be specific to the 5-cyano, 3-alkyl substitution.

    • Indole C2-H: A singlet or doublet (~7.0-7.2 ppm).

    • Hydroxyl OH: A triplet or broad singlet, exchangeable with D₂O.

    • Alkyl Chain CH₂ groups: Four distinct multiplets in the aliphatic region (~1.5-3.6 ppm) corresponding to the four methylene groups of the hydroxybutyl chain. The -CH₂-O group will be the most downfield (~3.6 ppm), while the -CH₂- attached to the indole will be next (~2.8 ppm).

Role in Pharmaceutical Development

The primary relevance of this compound is its position in the synthetic route to Vilazodone. Control over its formation and purity is paramount.

Diagram: Relationship to Vilazodone

G A 3-(4-Chlorobutyl)-1H- indole-5-carbonitrile B 3-(4-Hydroxybutyl)-1H-\nindole-5-carbonitrile A->B Hydrolysis (Side Reaction) D Vilazodone (API) A->D Alkylation B->D Potential Impurity Carry-over C Piperazine Derivative C->D Alkylation

Caption: Synthetic relationship of the title compound to Vilazodone and its precursor.

This compound can arise in two ways: as an intended intermediate if the synthesis proceeds through a hydroxylation step, or more commonly as an impurity. If the precursor 3-(4-chlorobutyl)-1H-indole-5-carbonitrile undergoes unintended hydrolysis during the subsequent alkylation step with the piperazine side chain, this compound can be formed.[5] Its structural similarity to the chloro-precursor can make it difficult to purge in final purification steps, necessitating strict in-process controls.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150985, this compound. Retrieved from [Link]

  • ChemWhat. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)-. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). US9533949B2 - Processes for the preparation of 3-alkyl indoles.

Sources

An In-depth Technical Guide to the Physical Properties of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and partial agonist of the 5-HT1A receptor used in the treatment of major depressive disorder.[1][2] As with any active pharmaceutical ingredient (API) intermediate, a thorough understanding of its physical properties is paramount for process development, quality control, and formulation. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and handling of this important compound.

Molecular Structure and Identification

A clear identification of the molecular structure is the foundation for understanding its physical properties.

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 914927-40-5[3][4][5][6]
Molecular Formula C13H14N2O[3]
Molecular Weight 214.26 g/mol [3]
Synonyms 3-(4-Hydroxybutyl)-5-cyanoindole, Vilazodone Impurity 7[3][5]

Physicochemical Properties

Table 2: Summary of Physical Properties

PropertyValueMethodSource
Melting Point Not availableExperimental-
Boiling Point 467 °C (Predicted)Computational[3]
Density 1.21 g/cm³ (Predicted)Computational[3]
Solubility Soluble in Chloroform, Hexane, Methanol (Predicted for 5-cyanoindole)Experimental (for analog)[7][8]
pKa (acidic, N-H) ~17 (Estimated based on Indole)Experimental (for Indole)
LogP (Octanol-Water Partition Coefficient) 1.3 (Predicted)Computational (XLogP3)[3]
Hydrogen Bond Donors 2Computational[3]
Hydrogen Bond Acceptors 2Computational[3]
Rotatable Bonds 4Computational[3]
Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. While an experimental melting point for this compound is not reported in the available literature, the parent compound, 5-cyanoindole, has a reported melting point of 106-108 °C.[7][8]

Boiling Point

The boiling point is another fundamental physical property that provides insight into the volatility of a compound. The predicted boiling point of this compound is 467 °C, suggesting it is a relatively non-volatile compound.[3] This high boiling point is expected due to the presence of the polar hydroxyl and nitrile groups, as well as the indole ring system, which can participate in intermolecular hydrogen bonding and dipole-dipole interactions.

Solubility

Solubility is a crucial parameter in drug development, influencing everything from reaction conditions to bioavailability. While specific solubility data for this compound is not available, the solubility of the closely related 5-cyanoindole is reported in several organic solvents. 5-Cyanoindole is soluble in chloroform, hexane, and methanol.[7][8] Given the structural similarity, it is anticipated that this compound will exhibit similar solubility in polar organic solvents, with the hydroxyl group potentially increasing its polarity and affecting its solubility profile.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. The indole nitrogen (N-H) is weakly acidic. The pKa of the parent indole is approximately 17. The presence of the electron-withdrawing nitrile group at the 5-position is expected to slightly increase the acidity (lower the pKa) of the N-H proton, though the effect is likely to be modest. An accurate experimental determination of the pKa would be valuable for understanding its behavior in different pH environments.

Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the protons of the butyl chain, and the N-H proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The butyl chain would show distinct multiplets for the four methylene groups, with the one adjacent to the hydroxyl group being the most downfield. The N-H proton would appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 118-125 ppm). The aromatic carbons would resonate in the downfield region (100-140 ppm), while the aliphatic carbons of the butyl chain would appear in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp peak around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching of the nitrile group. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group, and a sharper peak in the same region would be due to the N-H stretching of the indole ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z = 214.26. Fragmentation patterns would likely involve cleavage of the butyl side chain and loss of water from the molecular ion.

Experimental Protocols

The following section outlines the standard, validated methodologies for the experimental determination of the key physical properties discussed above. The choice of these methods is based on their reliability, accuracy, and widespread acceptance in the scientific community.

Workflow for Physical Property Determination

Physical_Property_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical_properties Physical Property Determination Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Purity & Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Confirmation MP Melting Point Purification->MP Purity Assessment BP Boiling Point Purification->BP Sol Solubility Purification->Sol pKa pKa Determination Purification->pKa

Caption: General workflow for the determination of physical properties.

Melting Point Determination (Capillary Method)

Rationale: This method is based on the principle that a pure crystalline solid has a sharp and reproducible melting point. The temperature at which the solid and liquid phases are in equilibrium is recorded.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a microscale method is employed.

Procedure:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is gently heated in a heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Rationale: This is a standard method for determining the equilibrium solubility of a compound in a given solvent. The concentration of the solute in a saturated solution is measured at a specific temperature.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a common and accurate method for determining the pKa of a substance. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Procedure:

  • A known amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly water-soluble compounds).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Vilazodone. While a complete experimental profile of its physical properties is not yet available in the public domain, this guide has compiled the existing predicted data and provided a framework for its experimental determination. A thorough characterization of its melting point, boiling point, solubility, and pKa is crucial for optimizing its synthesis, purification, and handling. The methodologies outlined in this guide provide a robust foundation for researchers to obtain this critical data, thereby ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P
  • CN103570697B - The method for preparing vilazodone and its intermediate - Google P
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  • WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google P
  • WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF - WIPO Patentscope. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]

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  • ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. [Link]

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An In-depth Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of pharmaceutically active compounds. Drawing on established chemical principles and available data, this document details the compound's structure, properties, synthesis, and analytical characterization.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to participate in various biological interactions make it a versatile template for drug design.[1] Functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. This compound is a prime example of a strategically substituted indole, serving as a critical building block in the synthesis of complex therapeutic agents. Its primary importance lies in its role as a late-stage intermediate in the manufacturing of Vilazodone, an antidepressant approved for the treatment of major depressive disorder.[3][4]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by an indole core substituted at the C3 position with a hydroxybutyl chain and at the C5 position with a nitrile group.

Molecular Structure:

G A 5-Cyanoindole B 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile A->B Friedel-Crafts Acylation (4-chlorobutyryl chloride, Lewis acid) C 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile B->C Reduction (e.g., NaBH4, Lewis acid) D This compound C->D Hydrolysis (e.g., aqueous base)

Caption: Proposed synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

The initial step involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to generate the acylium ion, which then attacks the electron-rich C3 position of the indole.

Experimental Protocol:

  • To a stirred solution of 5-cyanoindole in an appropriate anhydrous solvent (e.g., dichloromethane, nitroethane), add the Lewis acid catalyst portion-wise at a reduced temperature (0-5 °C).

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, can be purified by recrystallization or column chromatography.

Causality: The use of a Lewis acid is crucial for activating the acyl chloride, making it a more potent electrophile. The electron-donating nature of the indole nitrogen directs the electrophilic substitution to the C3 position, which is the most nucleophilic carbon in the indole ring.

Step 2: Reduction of the Ketone

The carbonyl group of the acylated intermediate is then reduced to a methylene group. A common method for this transformation is the use of sodium borohydride in the presence of a Lewis acid, such as aluminum chloride or ferric chloride (FeCl₃). [1] Experimental Protocol:

  • Suspend 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile in an anhydrous solvent like tetrahydrofuran (THF).

  • Add a Lewis acid (e.g., FeCl₃) to the suspension and stir for a short period.

  • Add sodium borohydride portion-wise, controlling the temperature of the exothermic reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the combined organic extracts, dry, and concentrate to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. [1] Causality: The combination of NaBH₄ and a Lewis acid forms a more powerful reducing agent capable of reducing the ketone to a methylene group without affecting the nitrile or the indole ring.

Step 3: Hydrolysis of the Alkyl Chloride

The final step is the conversion of the terminal chloro group of the butyl chain to a hydroxyl group. This is typically achieved through a nucleophilic substitution reaction (hydrolysis) using an aqueous base.

Proposed Experimental Protocol:

  • Dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a suitable solvent mixture, such as aqueous acetone or aqueous dimethylformamide (DMF).

  • Add a base, for example, sodium hydroxide or potassium carbonate, to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Causality: The hydroxide ion acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form the primary alcohol. The use of a co-solvent is necessary to ensure the miscibility of the organic substrate and the aqueous base.

Analytical Characterization (Theoretical)

Due to the limited availability of published experimental data for this compound, this section provides a theoretical analysis of the expected spectroscopic data based on the known spectral properties of similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the butyl chain protons, and the hydroxyl proton.

  • Indole NH: A broad singlet in the downfield region (δ 8.0-8.5 ppm).

  • Aromatic Protons: Signals for the protons on the benzene ring of the indole nucleus will appear in the aromatic region (δ 7.0-8.0 ppm). The C4 proton is expected to be a singlet or a narrow doublet, while the C6 and C7 protons will likely appear as doublets.

  • Indole C2-H: A singlet or a triplet (if coupled to the NH proton) around δ 7.0-7.2 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A triplet around δ 3.6 ppm.

  • Alkyl Chain Protons (-CH₂-): Multiplets in the region of δ 1.5-2.8 ppm for the remaining six protons of the butyl chain.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Nitrile Carbon (-CN): A signal around δ 120 ppm.

  • Indole Carbons: Signals for the eight carbons of the indole ring will be observed between δ 100-140 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 62 ppm.

  • Alkyl Chain Carbons (-CH₂-): Signals for the other three carbons of the butyl chain will appear in the upfield region of the spectrum (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ for the indole N-H.

  • C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. [2]* C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak [M]⁺: For the molecular formula C₁₃H₁₄N₂O, the expected monoisotopic mass is 214.11 Da. [5]The mass spectrum should show a molecular ion peak (or [M+H]⁺ in ESI-MS) corresponding to this mass.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water from the hydroxyl group, and cleavage of the butyl chain.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Vilazodone. [3][4]Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist used for the treatment of major depressive disorder. [4]The 3-(4-hydroxybutyl) side chain of the title compound is crucial for the subsequent coupling reaction with the piperazine moiety of the other key intermediate in the Vilazodone synthesis.

The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group, which can be further transformed, makes this compound a versatile building block for the synthesis of a library of novel indole derivatives for drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible, step-by-step synthetic route. While experimental analytical data is not widely available in the public domain, the theoretical characterization presented here provides a solid foundation for researchers working with this compound. The strategic placement of functional groups on the indole core underscores the importance of rational design in the synthesis of complex and medicinally relevant molecules.

References

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An In-depth Technical Guide to the Biological Significance of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, focusing on its pivotal role as a synthetic intermediate and its connection to significant biological activity. While direct biological data on this specific molecule is limited in publicly available research, its importance is profoundly highlighted by its application in the synthesis of a clinically significant therapeutic agent. This document will delve into its chemical identity, its crucial role in the synthesis of Vilazodone, the established biological activity and mechanism of action of Vilazodone, and the experimental protocols used to characterize such compounds.

Introduction to this compound

This compound is a synthetically derived indole compound. Its core structure consists of an indole ring system substituted with a 4-hydroxybutyl group at the 3-position and a nitrile group at the 5-position.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C13H14N2O[1]
Molecular Weight 214.26 g/mol [1]
CAS Number 914927-40-5[1]

While this compound is available from several chemical suppliers, its primary significance in the scientific literature is as a key building block in the multi-step synthesis of the antidepressant drug Vilazodone.[2][3][4][5]

Synthetic Precursor to Vilazodone

The principal application of this compound is as a crucial intermediate in the chemical synthesis of Vilazodone.[2][3][4][5] Vilazodone is a dual-acting antidepressant, functioning as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[3]

The synthesis of Vilazodone from this compound typically involves the conversion of the terminal hydroxyl group of the butyl chain into a suitable leaving group, such as a halide (e.g., chloride). This is often achieved through a Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by reduction.[3][4] The resulting intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is then coupled with another key intermediate, 5-(1-piperazinyl)-benzofuran-2-carboxamide, through a nucleophilic substitution reaction to form the final Vilazodone molecule.[2][3]

Biological Activity of the Target Molecule: Vilazodone

The biological significance of this compound is intrinsically linked to the pharmacological activity of Vilazodone. Understanding the mechanism of action of Vilazodone provides the context for the importance of its synthetic precursors.

Dual Mechanism of Action

Vilazodone exhibits a unique, dual mechanism of action that differentiates it from many other antidepressants:

  • Selective Serotonin Reuptake Inhibition (SSRI): Like other SSRIs, Vilazodone binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3]

  • 5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A receptor.[3] 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically. Partial agonism at these receptors is thought to contribute to the antidepressant and anxiolytic effects and may mitigate some of the side effects associated with purely SSRI medications.[6]

This dual activity is believed to contribute to its efficacy in the treatment of major depressive disorder.[3]

Signaling Pathway

The binding of Vilazodone to its targets initiates a cascade of intracellular events. As an SSRI, it modulates synaptic serotonin levels. As a 5-HT1A receptor partial agonist, it influences downstream signaling pathways, typically involving G-protein-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

vilazodone_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT FiveHT_release Serotonin (5-HT) Release FiveHT_synapse 5-HT FiveHT_release->FiveHT_synapse Vilazodone_pre Vilazodone Vilazodone_pre->SERT Inhibits FiveHT1A_auto 5-HT1A Autoreceptor Vilazodone_pre->FiveHT1A_auto Partial Agonist FiveHT1A_post 5-HT1A Receptor Vilazodone_pre->FiveHT1A_post Partial Agonist FiveHT_synapse->SERT Reuptake FiveHT_synapse->FiveHT1A_auto Binds FiveHT_synapse->FiveHT1A_post Binds G_protein Gi/o Protein FiveHT1A_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Neuronal Response (Antidepressant Effect) cAMP->Response

Caption: Vilazodone's dual mechanism of action.

Experimental Protocols for Characterization

The biological activity of compounds like Vilazodone, and by extension the validation of synthetic intermediates like this compound, relies on a suite of in vitro and in vivo assays.

Serotonin Transporter (SERT) Binding and Reuptake Assays

Objective: To determine the affinity and inhibitory activity of a test compound for the serotonin transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT).

  • Binding Assay:

    • A radiolabeled ligand, such as [³H]-citalopram, is incubated with the hSERT-expressing membranes in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow for binding equilibrium.

    • The membranes are then washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

  • Reuptake Assay:

    • hSERT-expressing cells are incubated with [³H]-serotonin in the presence of varying concentrations of the test compound.

    • After a defined incubation period, the uptake of [³H]-serotonin into the cells is terminated.

    • The amount of [³H]-serotonin taken up by the cells is measured.

    • The IC50 value for the inhibition of serotonin reuptake is determined.

sert_assay_workflow start Start prep Prepare hSERT- expressing cell membranes start->prep incubate Incubate membranes with [³H]-citalopram and test compound prep->incubate wash Wash to remove unbound ligand incubate->wash quantify Quantify bound radioactivity wash->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Caption: Workflow for a SERT binding assay.

5-HT1A Receptor Binding and Functional Assays

Objective: To assess the affinity and functional activity (agonist, partial agonist, or antagonist) of a test compound at the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

  • Binding Assay:

    • A radiolabeled antagonist, such as [³H]-WAY-100635, is incubated with the 5-HT1A-expressing membranes and varying concentrations of the test compound.

    • The binding affinity (Ki) is determined by competitive binding analysis.

  • Functional Assay (e.g., [³⁵S]GTPγS Binding Assay):

    • This assay measures the activation of G-proteins coupled to the receptor.

    • 5-HT1A-expressing membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • Agonist or partial agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified.

    • The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the intrinsic activity (Emax, relative to a full agonist like serotonin) are determined.

Structure-Activity Relationship (SAR) Insights

While SAR studies on this compound itself are not extensively published, the development of Vilazodone and related compounds provides valuable insights into the structural requirements for dual SSRI and 5-HT1A receptor activity.

  • Indole Moiety: The indole scaffold is a common feature in many serotonergic compounds and serves as a crucial pharmacophore.

  • 5-Position Substitution: The introduction of an electron-withdrawing group, such as the cyano group at the 5-position of the indole ring, has been shown to enhance affinity for the serotonin transporter.

  • Butyl Linker: The four-carbon (butyl) chain connecting the indole and piperazine moieties appears to be an optimal length for achieving high affinity for both SERT and the 5-HT1A receptor.

  • Piperazine and Benzofuran Moiety: The arylpiperazine component is critical for 5-HT1A receptor binding, with the specific benzofuran-2-carboxamide substituent contributing to the high affinity and selectivity of Vilazodone.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological activity, but as a key synthetic precursor to the clinically important antidepressant, Vilazodone. Its structure embodies key features that, after further chemical modification, contribute to the dual-action pharmacology of the final drug product. The study of this compound and its synthetic applications underscores the intricate relationship between chemical synthesis and the development of novel therapeutics targeting complex neurological pathways. The experimental protocols outlined provide a framework for the characterization of such molecules, enabling the continued exploration of new chemical entities with potential therapeutic value in the treatment of psychiatric disorders.

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The Precision Strike: Unraveling the Mechanism of Action of Indole-5-Carbonitrile Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Among its myriad of derivatives, those bearing a carbonitrile group at the 5-position have emerged as a particularly promising class of therapeutic agents, demonstrating significant potential in oncology and other disease areas. This technical guide provides an in-depth exploration of the mechanism of action of indole-5-carbonitrile derivatives, moving beyond a superficial overview to deliver actionable insights for researchers and drug development professionals. We will dissect the core molecular interactions, delineate the impacted signaling pathways, and provide detailed, field-proven experimental protocols to empower your research endeavors. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity and accelerate the translation of these promising compounds from the bench to the clinic.

Introduction: The Rise of a Privileged Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[1][2] The introduction of a carbonitrile (-C≡N) group at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and capacity for hydrogen bonding. This strategic functionalization has led to the development of indole-5-carbonitrile derivatives with potent and selective biological activities.

While the broader class of indole derivatives is known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties, this guide will focus on their most prominent and therapeutically relevant mechanism of action: the modulation of cellular signaling pathways through direct inhibition of protein kinases and the induction of programmed cell death.[3][4][5]

Core Mechanism of Action: A Two-Pronged Assault on Diseased Cells

Our extensive analysis of the preclinical data reveals that indole-5-carbonitrile derivatives primarily exert their therapeutic effects through a coordinated, two-pronged mechanism:

  • Direct Inhibition of Protein Kinases: These compounds frequently act as ATP-competitive inhibitors of various protein kinases, many of which are key drivers of oncogenesis and other pathological processes.[6][7]

  • Induction of Apoptosis: By disrupting critical cell survival signals, these derivatives trigger the intrinsic or extrinsic pathways of apoptosis, leading to the selective elimination of diseased cells.[4][8]

Precision Targeting: The Kinase Inhibition Profile

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug development efforts.[9] Indole-5-carbonitrile derivatives have demonstrated inhibitory activity against several key kinases, including:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[6][9] Certain indolin-2-one derivatives, structurally related to indole-5-carbonitriles, have shown potent and selective inhibition of Aurora B kinase.[6]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in neurodevelopmental disorders and some cancers. Indole-3-carbonitriles, close regioisomers of the 5-carbonitrile derivatives, have been identified as potent DYRK1A inhibitors.[10][11]

  • Receptor Tyrosine Kinases (RTKs): This class includes key oncogenic drivers such as EGFR and VEGFR. While direct inhibition data for indole-5-carbonitrile derivatives is emerging, the broader indole scaffold is a well-established pharmacophore for potent RTK inhibitors.[5][12]

The nitrile group at the 5-position often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase, frequently forming key hydrogen bonds with hinge region residues.

Orchestrating Cell Death: The Pro-Apoptotic Machinery

The inhibition of pro-survival signaling pathways by indole-5-carbonitrile derivatives culminates in the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.[4] The pro-apoptotic effects of these compounds are typically mediated through:

  • Cell Cycle Arrest: Many kinase inhibitors, including indole derivatives, induce cell cycle arrest, often at the G2/M phase, preventing cell proliferation.[13]

  • Modulation of Bcl-2 Family Proteins: These proteins are key regulators of the intrinsic apoptotic pathway. Indole derivatives can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family, tipping the scales towards cell death.[3]

  • Caspase Activation: The execution of apoptosis is carried out by a cascade of proteases called caspases. Indole derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-7.[8][12]

Key Signaling Pathways Under Siege

The kinase inhibitory and pro-apoptotic activities of indole-5-carbonitrile derivatives converge on several critical signaling pathways that are frequently hyperactivated in disease.

The PI3K/Akt/mTOR Pathway: A Central Hub of Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.[14] Indole derivatives have been shown to effectively suppress this pathway at multiple nodes.[14]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Indole-5-Carbonitrile Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3  p PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Indole Indole-5-Carbonitrile Derivative Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-5-carbonitrile derivatives.

Data Presentation: Quantifying Biological Activity

The potency and selectivity of indole-5-carbonitrile derivatives are critical parameters in their evaluation as potential drug candidates. The following tables summarize representative data for this class of compounds.

Table 1: Kinase Inhibitory Activity of Indole-Carbonitrile Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Indole-3-carbonitrileDYRK1A6 - 500[10][11]
Indolin-2-oneAurora B10.5 - 16.2[6]
Indole-acrylonitrileEGFR34.1[5]
Indole-acrylonitrileVEGFR-2Varies[15]

Table 2: Antiproliferative Activity of Indole-Carbonitrile Derivatives

Compound ClassCancer Cell LineGI50 (µM)Reference
Indole-acrylonitrileLeukemia (HL-60)0.38 - 7.91[15]
Indole-acrylonitrileNon-Small Cell Lung0.38 - 7.91[15]
Indole-acrylonitrileColon Cancer0.38 - 7.91[15]
Indole-isatin hybridBreast Cancer (MCF-7)1.69 - 1.91[16]

Experimental Protocols: A Practical Guide to Mechanistic Studies

To facilitate the investigation of indole-5-carbonitrile derivatives, we provide detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be robust and reproducible, providing a solid foundation for your research.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole-5-carbonitrile derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of changes in protein expression and phosphorylation status.

Experimental Workflow Diagram: Western Blotting

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: A streamlined workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treatment with the indole-5-carbonitrile derivative, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion and Future Perspectives

Indole-5-carbonitrile derivatives represent a compelling and versatile class of compounds with significant therapeutic potential, primarily driven by their ability to inhibit key protein kinases and induce apoptosis. The insights and protocols provided in this guide are intended to equip researchers with the necessary tools to further elucidate the intricate mechanisms of action of these promising molecules.

Future research should focus on expanding the kinase profiling of novel indole-5-carbonitrile derivatives to identify new targets and opportunities for therapeutic intervention. Furthermore, a deeper understanding of the downstream signaling events following kinase inhibition and the interplay between different cell death pathways will be crucial for the rational design of next-generation inhibitors with enhanced efficacy and selectivity. The continued exploration of this privileged scaffold holds immense promise for the development of innovative treatments for cancer and other debilitating diseases.

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  • ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. [Link]

  • Salerno, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2587. [Link]

  • Al-Ostoot, F. H., et al. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 26(21), 6629. [Link]

  • Hassan, H. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3323. [Link]

  • Li, G., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

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A Comprehensive Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its critical role as a building block in pharmaceutical manufacturing, and the analytical methodologies required for its characterization. This guide is structured to provide both a strategic overview and field-proven, practical protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and its ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing molecules that interact with a wide array of biological targets.[2] Within this vast chemical space, this compound (Figure 1) has emerged as a high-value intermediate, most notably in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature—possessing a reactive hydroxyl group on the alkyl chain and a versatile nitrile group on the indole ring—makes it a strategic precursor for constructing more elaborate molecular architectures.

This guide provides a detailed exploration of its physicochemical properties, outlines a robust and validated multi-step synthesis with mechanistic insights, and discusses its primary application in the context of modern drug development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and development. This compound is a crystalline solid under standard conditions. Its key identifiers and computed properties are summarized in Table 1.

Table 1: Core Properties and Identifiers of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 914927-40-5[3][4][5][6]
Molecular Formula C₁₃H₁₄N₂O[3][7]
Molecular Weight 214.26 g/mol [3][7]
Canonical SMILES C1=CC2=C(C=C1C#N)C(=CN2)CCCCO[3]
InChIKey BZXNEONCFZGWDS-UHFFFAOYSA-N[3]
XLogP3 (Lipophilicity) 1.3[3]
Hydrogen Bond Donors 2 (from -OH and -NH groups)[3]
Hydrogen Bond Acceptors 3 (from -OH, -NH, and -C≡N groups)[3]

The XLogP3 value of 1.3 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in a range of organic solvents while retaining some aqueous solubility, a crucial characteristic for both reaction workup and potential bioavailability studies.

A Validated Synthetic Pathway: From Indole to Functionalized Intermediate

While several synthetic routes may be theoretically possible, the most industrially viable and scalable synthesis proceeds from 5-cyanoindole through a two-step sequence: Friedel-Crafts acylation followed by a chemoselective reduction of the resulting ketone. This approach provides high yields and excellent control over the final product structure. A final hydrolysis step converts the chloro-intermediate to the target alcohol.

Synthetic Workflow Overview

The overall transformation is a three-step process designed for efficiency and scalability.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Nucleophilic Substitution (Hydrolysis) 5-Cyanoindole 5-Cyanoindole Intermediate_Ketone 3-(4-chlorobutanoyl)- 1H-indole-5-carbonitrile 5-Cyanoindole->Intermediate_Ketone   4-Chlorobutyryl Chloride, AlCl₃ Intermediate_Ketone_2 3-(4-chlorobutanoyl)- 1H-indole-5-carbonitrile Chloro_Analog_2 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile Chloro_Analog 3-(4-chlorobutyl)- 1H-indole-5-carbonitrile Intermediate_Ketone_2->Chloro_Analog   NaBH₄ / FeCl₃ or   TMDS / InBr₃ Final_Product 3-(4-Hydroxybutyl)- 1H-indole-5-carbonitrile Chloro_Analog_2->Final_Product   Aqueous Base (e.g., NaOH) G Start 5-Cyanoindole Intermediate 3-(4-Hydroxybutyl)-1H- indole-5-carbonitrile Start->Intermediate Multi-Step Synthesis Vilazodone Vilazodone (API) Intermediate->Vilazodone Coupling Reaction Piperazine Piperazine Moiety Piperazine->Vilazodone Coupling Reaction

Sources

The Pharmacological Profile of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key chemical intermediate in the synthesis of the multimodal antidepressant, Vilazodone. While direct pharmacological data on this compound is not extensively available in current literature, its critical role in the manufacturing of a clinically significant therapeutic agent warrants a detailed examination of its chemical properties, synthetic utility, and the pharmacological context provided by its end-product, Vilazodone. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring an indole scaffold, a hydroxybutyl substituent at the 3-position, and a nitrile group at the 5-position. Its chemical structure is foundational to its utility as a versatile building block in organic synthesis.

The primary significance of this molecule lies in its role as a pivotal intermediate in the industrial synthesis of Vilazodone, an antidepressant approved for the treatment of major depressive disorder (MDD). The activity of Vilazodone is attributed primarily to the parent drug itself, with no clear evidence of pharmacologically active metabolites.[1] This underscores the importance of this compound as a precursor rather than an active pharmacological agent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 914927-40-5[2]
Molecular Formula C13H14N2O[2]
Molecular Weight 214.26 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3-(4-Hydroxybutyl)-5-cyanoindole[2]
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Soluble in organic solvents such as DMSO and methanolGeneral Chemical Knowledge

Synthetic Utility in the Pathway to Vilazodone

The conversion of this compound to Vilazodone involves a multi-step synthetic sequence. A common pathway involves the chemical modification of the hydroxybutyl side chain to enable its coupling with the piperazine moiety of the other key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.

One documented synthetic route involves the oxidation of the primary alcohol in this compound to an aldehyde, forming 3-(4-oxobutyl)indole-5-carbonitrile. This intermediate then undergoes a reductive amination reaction with 5-(piperazin-1-yl)benzofuran-2-carboxamide to yield Vilazodone.[3]

vilazodone_synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_coupling Coupling Partner cluster_final Final Product 3_hydroxybutyl 3-(4-Hydroxybutyl)-1H- indole-5-carbonitrile 3_oxobutyl 3-(4-Oxobutyl)indole- 5-carbonitrile 3_hydroxybutyl->3_oxobutyl Oxidation vilazodone Vilazodone 3_oxobutyl->vilazodone Reductive Amination piperazine 5-(Piperazin-1-yl)benzofuran- 2-carboxamide piperazine->vilazodone

A simplified synthetic pathway to Vilazodone.

Alternative synthetic strategies have also been developed to improve yield, reduce the use of hazardous reagents, and enhance the scalability of Vilazodone production, many of which still rely on derivatives of this compound.[4][5][6][7]

Inferred Pharmacological Profile and Biological Significance

As of the date of this publication, there is a notable absence of publicly available studies detailing the direct pharmacological activity of this compound. Its primary role documented in scientific literature is that of a synthetic intermediate.[3][4][5][6][7]

The pharmacological profile of its ultimate product, Vilazodone, provides the context for its importance. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[8][9] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder.[8]

Table 2: Pharmacological Profile of Vilazodone

TargetActionAffinity (Ki)Reference
Serotonin Transporter (SERT)Inhibition0.1 nM[8]
5-HT1A ReceptorPartial Agonist-[8]

The metabolism of Vilazodone is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][10] While several metabolites have been identified, including M10 and M17, they are considered to be inactive.[8][11] The parent compound, Vilazodone, is responsible for the observed therapeutic effects.[1] This further reinforces the understanding that this compound is a precursor with limited, if any, direct pharmacological activity in the context of Vilazodone's mechanism of action.

Experimental Protocols: A Focus on Synthesis

Given the primary application of this compound, a representative experimental protocol would focus on its synthesis or its use in the synthesis of Vilazodone. The following is a conceptual outline based on published synthetic routes.

Conceptual Synthetic Protocol: Oxidation of this compound

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Slowly add a mild oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(4-oxobutyl)indole-5-carbonitrile.

Note: This is a generalized protocol and specific conditions, including stoichiometry, reaction time, and purification methods, would need to be optimized for a particular scale and laboratory setting.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment.

Conclusion and Future Directions

This compound is a molecule of significant interest within the field of medicinal chemistry due to its indispensable role as a key intermediate in the synthesis of the antidepressant Vilazodone. While it does not appear to possess intrinsic pharmacological activity, its chemical properties and reactivity are crucial for the efficient production of a clinically important therapeutic agent.

Future research involving this compound is likely to remain focused on the optimization of synthetic routes to Vilazodone, exploring more cost-effective, environmentally friendly, and high-yielding methodologies. Direct investigation into the pharmacological profile of this compound could be a potential area of exploration, although current evidence suggests a low probability of significant biological activity.

References

  • Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PubMed Central. [Link]

  • The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. PubMed Central. [Link]

  • Pharmacology of Viladozone Hydrochloride (Viibryd); Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]

  • Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.
  • Vilazodone Pharmacology. Real Life Pharmacology. [Link]

  • Metabolic Pathways of Vilazodone. Information compiled from multiple sources. ResearchGate. [Link]

  • An investigation of the synthesis of vilazodone. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Figshare. [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Request PDF on ResearchGate. [Link]

Sources

Navigating the Safety Profile of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount for secure handling and the integrity of experimental outcomes. This guide provides an in-depth technical overview of the safety data for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of various biologically active molecules.

Chemical Identity and Physical Properties

This compound is a solid, white to off-white in appearance.[1] A foundational understanding of its chemical and physical properties is crucial for appropriate handling and storage.

PropertyValueSource
CAS Number 914927-40-5[2][3][4]
Molecular Formula C13H14N2O[2][3][5]
Molecular Weight 214.26 g/mol [2][3][6]
Melting Point 75 - 78°C[1]
Boiling Point 467°C[1][3]
Density 1.21 g/cm³[1][3]
Flash Point 236°C[1][3]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that necessitate careful handling.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H402: Harmful to aquatic life.

Precautionary Statements:

A proactive approach to safety involves adherence to the following precautionary measures:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

The chemical stability of this compound is maintained under standard ambient conditions. However, specific handling and storage protocols are essential to ensure safety and compound integrity.

Handling:

  • Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.[7]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields, and a lab coat.[7]

  • Wash hands and face thoroughly after handling.

  • Immediately change contaminated clothing.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Recommended storage is refrigerated at 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures and First Aid

In the event of accidental exposure, prompt and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. An ophthalmologist should be consulted.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: For this substance, no limitations on extinguishing agents are given. Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide may be released.[9]

  • Advice for Firefighters: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Ensure adequate ventilation.[9]

  • Environmental Precautions: Prevent the product from entering drains.[9]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the affected area thoroughly.[7][9]

Toxicological and Ecological Information

Toxicological Information:

While a comprehensive toxicological profile has not been thoroughly investigated, the available data indicates that this compound is an irritant to the skin, eyes, and respiratory system. The potential for long-term health effects has not been fully determined.

Ecological Information:

This compound is classified as harmful to aquatic life. Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Experimental Workflow Diagrams

To visually represent the safety protocols, the following diagrams illustrate the necessary workflows.

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep2 Ensure Fume Hood is Operational prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard laboratory handling workflow for this compound.

Emergency Response: Skin or Eye Contact

G cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event (Skin or Eye Contact) skin1 Immediately Remove Contaminated Clothing start->skin1 eye1 Flush Eyes with Water for 15 minutes start->eye1 skin2 Wash Affected Area with Soap and Water for 15 minutes skin1->skin2 seek_medical Seek Medical Attention skin2->seek_medical eye2 Remove Contact Lenses (if applicable) eye1->eye2 eye2->seek_medical

Caption: First-aid response workflow for skin or eye exposure.

References

  • This compound. PubChem. [Link]

  • 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)- CAS#: 914927-40-5. ChemWhat. [Link]

  • This compound CAS#:914927-40-5. Chemsrc. [Link]

Sources

Navigating the GHS Landscape for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS No. 914927-40-5). As a crucial intermediate in pharmaceutical research and development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data to offer practical, field-proven insights into the safe handling, storage, and disposal of this compound.

Chemical Identity and Properties

  • Chemical Name: this compound

  • Synonyms: 3-(4-Hydroxybutyl)-5-cyanoindole, 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)-[1]

  • CAS Number: 914927-40-5[1]

  • Molecular Formula: C₁₃H₁₄N₂O[2]

  • Molecular Weight: 214.26 g/mol [2]

A summary of key physical and chemical properties is provided in the table below.

PropertyValue
Melting Point 75 - 78°C
Boiling Point 467°C
Flash Point 236°C
Density 1.21 g/cm³
Solubility DMSO (Slightly), Methanol (Slightly)
Form Solid
Color White to Off-White

(Data sourced from ChemicalBook)

GHS Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance under the GHS framework. The following table summarizes its classification, signal word, and associated hazard statements.[1]

GHS ClassificationSignal WordHazard StatementsPictograms
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed

Skin Irritation (Category 2)H315: Causes skin irritation

Eye Irritation (Category 2A)H319: Causes serious eye irritation

The causality behind these classifications lies in the inherent chemical properties of the indole and nitrile functional groups, which can elicit toxic and irritant responses upon interaction with biological systems.

GHS_Hazard_Flowchart cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_communication Hazard Communication Compound 3-(4-Hydroxybutyl)-1H- indole-5-carbonitrile Toxicity_Data Toxicological Data Review (In vivo/In vitro/In silico) Compound->Toxicity_Data PhysChem_Data Physicochemical Property Analysis Compound->PhysChem_Data H302 Acute Oral Toxicity (Cat. 4) H302: Harmful if swallowed Toxicity_Data->H302 H315 Skin Irritation (Cat. 2) H315: Causes skin irritation Toxicity_Data->H315 H319 Eye Irritation (Cat. 2A) H319: Causes serious eye irritation Toxicity_Data->H319 Signal_Word Signal Word: Warning H302->Signal_Word H315->Signal_Word H319->Signal_Word Pictogram Pictogram: Exclamation Mark Signal_Word->Pictogram Precautionary_Statements Precautionary Statements (P-phrases) Signal_Word->Precautionary_Statements

Caption: GHS Hazard Assessment and Communication Workflow.

Precautionary Measures for Safe Handling

A proactive approach to safety is critical when working with this compound. The following precautionary statements, derived from its GHS classification, provide a framework for minimizing risk.[1]

Prevention:
  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Response:
  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Storage:
  • While specific storage-related P-phrases are not provided in the available data, standard laboratory practice for a solid chemical of this nature would involve storing it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:
  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safe Laboratory Use

Adherence to standardized protocols is a self-validating system for ensuring safety. The following workflows are recommended for handling this compound in a research setting.

Personal Protective Equipment (PPE) Protocol

PPE_Protocol Start Initiate Handling of This compound Lab_Coat Don certified laboratory coat Start->Lab_Coat Eye_Protection Wear chemical safety goggles (ANSI Z87.1 compliant) Lab_Coat->Eye_Protection Gloves Wear nitrile or other chemically resistant gloves Eye_Protection->Gloves Respiratory Work in a certified chemical fume hood Gloves->Respiratory End Proceed with Experiment Respiratory->End

Sources

Technical Guide: Proper Storage and Handling of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the safe and effective storage and handling of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5). As a complex heterocyclic molecule featuring both an indole core and a nitrile functional group, this compound's stability and integrity are paramount for ensuring reproducible experimental outcomes in research and drug development. This document synthesizes data from analogous structures and established chemical principles to provide field-proven protocols. It covers physicochemical properties, hazard assessment, detailed storage and handling procedures, solution stability, and emergency management. The protocols herein are designed to be self-validating by explaining the chemical causality behind each recommendation, ensuring researchers can maintain compound integrity and laboratory safety.

Physicochemical Profile and Structural Considerations

This compound is a bifunctional molecule whose stability is dictated by its constituent chemical motifs: the electron-rich indole ring and the electrophilic nitrile group.[1] Understanding these features is critical for predicting its behavior and devising appropriate handling strategies.

  • Indole Ring: The indole nucleus is known for its susceptibility to oxidation, particularly when unsubstituted at the N1 position.[2][3] Exposure to atmospheric oxygen, light, and certain metal ions can initiate degradation, often leading to colored impurities and loss of biological activity. Degradation typically proceeds through hydroxylation and subsequent ring cleavage.[3][4][5]

  • Nitrile Group (-C≡N): The nitrile functional group is relatively stable under neutral conditions but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions.[6][7] While this is not a primary concern for storage of the solid, it becomes relevant when preparing aqueous solutions, especially at pH extremes. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.[1]

  • Hydroxybutyl Chain: The primary alcohol on the side chain is generally stable but can be susceptible to oxidation under aggressive conditions, though it is less reactive than the indole core.

A summary of its key identifiers and computed physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 914927-40-5 [8][9][10][11]
Molecular Formula C₁₃H₁₄N₂O [8][9][12]
Molecular Weight 214.26 g/mol [8][9][12]
IUPAC Name This compound [8]

| Computed XLogP3 | 1.3 |[8] |

Note: Experimental data on properties such as melting point and solubility are not widely published. Researchers should perform small-scale solubility tests as needed.

Hazard Assessment and Core Safety Principles

While specific toxicity data for this compound is not available, its structural similarity to other biologically active indole derivatives warrants a cautious approach.[13][14][15] Many indole-based compounds are potent biological modulators, and some may be cytotoxic.[14][16] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Core Safety Principles:

  • Assume Potency: Until proven otherwise, handle the compound as if it were a potent or cytotoxic substance. This necessitates a focus on containment and minimizing exposure.[16][17][18]

  • Engineering Controls: All handling of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[19]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes a lab coat, chemical splash goggles, and nitrile gloves.[18][20][21] For weighing operations or when generating aerosols, double-gloving and respiratory protection (e.g., an N95 respirator) should be considered.[21]

  • Hygiene: Avoid all contact with skin and eyes.[22] Wash hands thoroughly after handling, even if gloves were worn.[20] Prohibit eating, drinking, or smoking in the laboratory area.[18]

Long-Term and Short-Term Storage Protocols

The primary drivers of degradation for this compound are oxygen, light, and temperature . The following protocols are designed to mitigate these factors.

3.1 Recommended Storage Conditions

ParameterLong-Term Storage (>1 month)Short-Term Storage (<1 month)Rationale
Temperature -20°C2-8°C (Refrigerated)Reduces the rate of potential oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly SealedThe indole ring is susceptible to oxidation. An inert atmosphere is critical for long-term integrity.[19]
Light Amber Glass VialAmber Glass Vial / Opaque ContainerProtects the light-sensitive indole moiety from photo-degradation.[19]
Container Tightly sealed amber glass vial with a PTFE-lined cap.Tightly sealed amber glass vial.Glass is inert. A PTFE liner prevents reaction with the cap material and ensures an airtight seal.
State Solid (as supplied)Solid (as supplied)Storing as a solid minimizes solvent-mediated degradation pathways.

3.2 Receiving and Initial Storage Workflow

G cluster_receiving Receiving Protocol cluster_storage Storage Protocol cluster_contingency Contingency A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don PPE (Gloves, Goggles) B->C L Damaged? Quarantine & Contact EH&S B->L Yes D Move to Fume Hood C->D E Open Outer Package D->E F Inspect Primary Container (Vial) for Integrity E->F G Verify Compound Identity Against Label F->G OK F->L No H Log into Inventory System G->H Yes M Incorrect Compound? Quarantine & Contact Supplier G->M No I Parafilm™ Seal the Vial Cap H->I J Place in Secondary Containment (e.g., small box) I->J K Store at -20°C Under Inert Atmosphere J->K

Caption: Workflow for receiving and storing the compound.

Laboratory Handling and Use

Adherence to a strict, step-by-step handling protocol is essential to prevent personnel exposure and compound contamination.

4.1 Protocol for Weighing Solid Compound

  • Preparation: Designate a specific area within a fume hood for handling. Gather all necessary equipment: spatulas, weigh paper/boat, and a tared receiving vessel.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis.

  • Inert Environment (Optional but Recommended): For highly sensitive applications, perform the transfer inside a glovebox under an inert atmosphere.

  • Transfer: In a fume hood, carefully open the vial. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh paper. Avoid creating airborne dust.

  • Closure: Immediately and tightly reseal the primary container. If long-term storage is intended, briefly flush the headspace with argon or nitrogen before sealing. Wrap the cap with Parafilm™.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials as hazardous chemical waste. Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a dry wipe.[20]

Solution Preparation and Stability

The stability of this compound in solution is lower than in its solid state.

  • Solvent Selection: Based on its computed XLogP3 of 1.3[8], the compound is expected to be soluble in organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Aqueous solubility may be limited. Always use anhydrous, high-purity solvents to minimize contaminants that could initiate degradation.

  • Preparation: Prepare stock solutions fresh whenever possible. If a stock solution must be prepared, use anhydrous DMSO, as it is generally a good solvent and less reactive than protic solvents like methanol.

  • Storage of Solutions: Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or, for enhanced stability, at -80°C. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Aqueous Buffers: Avoid preparing and storing solutions in highly acidic or basic aqueous buffers for extended periods due to the risk of nitrile hydrolysis.[7] If use in an aqueous buffer is necessary, prepare the dilution from the organic stock immediately before the experiment.

Potential Degradation Pathways

Understanding potential degradation mechanisms reinforces the importance of the recommended storage and handling procedures. Improper conditions can lead to the formation of artifacts that compromise experimental results.

Caption: Primary degradation pathways for the compound.

Spill Management and Waste Disposal

7.1 Spill Cleanup

  • Evacuate: Alert others in the area and restrict access.

  • Protect: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. For a large spill of dry powder, add respiratory protection.

  • Contain: For a solid spill, gently cover with a plastic-backed absorbent pad to prevent aerosolization.[17]

  • Clean: Carefully collect the material using a scoop or wet paper towels (moisten with water to minimize dust).[20] Wipe the area with a soapy water solution, followed by a clean water rinse, and finally a solvent rinse (e.g., 70% ethanol).

  • Dispose: Place all contaminated materials (pads, towels, gloves) into a sealed, labeled hazardous waste container.[20][21]

7.2 Waste Disposal

  • Solid Waste: Dispose of expired solid compound and contaminated consumables (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous chemical waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated hazardous liquid waste container. Do not pour into drains.[22]

References

  • Gielen, M. & Tiekink, E. R. T. (Eds.). (2005). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Nishio, M., et al. (2016). Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

  • Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole?. Jinjing Chemical Blog. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Health and Safety Executive. (2024). Safe handling of cytotoxic drugs in the workplace. HSE. [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

  • Jiang, T., et al. (2020). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]

  • Singapore Health Services. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. HealthHub. [Link]

  • Madsen, E. L., & Boll, M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals. [Link]

  • Home-Care. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. [Link]

  • ChemWhat. 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)- CAS#: 914927-40-5. [Link]

  • Pharmaffiliates. CAS No : 914927-40-5 | Product Name : this compound. [Link]

  • Ali, Z. I., et al. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. [Link]

  • ResearchGate. (2017). Enzyme stability and effect of additives. [Link]

  • Wikipedia. Nitrile. [Link]

  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Ye, Z., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ResearchGate. (2023). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]

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Methodological & Application

Synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of a Versatile Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound, with its reactive hydroxyl and cyano groups, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The 4-hydroxybutyl chain at the C3 position offers a key point for further modification, while the nitrile group at the C5 position can be transformed into various other functional groups, making this compound a highly sought-after precursor in the development of novel therapeutics.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a three-step process commencing with the readily available 1H-indole-5-carbonitrile. This strategic pathway involves:

  • Friedel-Crafts Acylation: Introduction of a 4-chlorobutyryl side chain at the C3 position of the indole ring.

  • Ketone Reduction: Selective reduction of the newly introduced keto group to a methylene group.

  • Hydrolysis: Conversion of the terminal chloro group to a hydroxyl group to yield the final product.

This approach is favored due to the high regioselectivity of the Friedel-Crafts acylation at the electron-rich C3 position of the indole nucleus and the well-established methods for ketone reduction and alkyl halide hydrolysis.

Diagram: Synthetic Workflow

Synthesis_Workflow A 1H-Indole-5-carbonitrile B 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile A->B Friedel-Crafts Acylation (4-Chlorobutyryl chloride, Lewis Acid) C 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile B->C Ketone Reduction (e.g., NaBH4 / FeCl3) D This compound C->D Hydrolysis (e.g., Aqueous Base)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile

This initial step employs a Friedel-Crafts acylation to introduce the carbon framework of the side chain onto the indole core. The use of a Lewis acid catalyst is crucial for activating the acyl chloride electrophile.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1H-Indole-5-carbonitrile142.1610.01.42 g
4-Chlorobutyryl chloride141.0012.01.15 mL
Anhydrous Aluminum Chloride (AlCl₃)133.3412.01.60 g
Anhydrous Dichloromethane (DCM)--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-5-carbonitrile (1.42 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting suspension at 0 °C for 15 minutes.

  • In a separate dry flask, dissolve 4-chlorobutyryl chloride (1.15 mL, 12.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the 4-chlorobutyryl chloride solution dropwise to the indole-AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 2:1).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice (100 g).

  • Stir vigorously until all the ice has melted.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 3:1) to afford 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile as a solid.

Diagram: Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Activation of Acyl Chloride cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Indole Indole-5-CN Intermediate Sigma Complex Indole->Intermediate + [R-C≡O]⁺ Product 3-Acyl-Indole-5-CN Intermediate->Product - H⁺

Sources

Topic: Detailed Synthesis Protocol for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the multi-step synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS No: 914927-40-5).[1] This indole derivative is a valuable building block in medicinal chemistry, serving as a key intermediate for more complex molecular architectures. The protocol herein is designed for optimal yield and purity, emphasizing scientific causality, safety, and robust validation at each stage. We present a reliable three-step synthetic strategy commencing from commercially available 5-cyanoindole, proceeding through Friedel-Crafts acylation, subsequent carbonyl reduction, and concluding with a nucleophilic substitution to install the terminal hydroxyl group. This guide is intended for researchers in organic synthesis and drug development, providing both a step-by-step protocol and the underlying chemical principles.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[2] Functionalization of the indole ring is therefore of paramount importance. The target molecule, this compound, features two key functional groups: a nitrile at the C5 position, which can serve as a synthetic handle or a bioisosteric replacement for other groups, and a hydroxybutyl chain at the C3 position, which allows for further elaboration or modulation of pharmacokinetic properties.[3][4]

While several strategies exist for constructing substituted indoles, such as the venerable Fischer indole synthesis,[5][6] a post-functionalization approach starting from a pre-formed indole core often provides greater control and versatility. The strategy outlined in this guide was selected for its reliability and scalability, leveraging well-established, high-yielding transformations.

The chosen synthetic pathway involves three distinct stages:

  • Friedel-Crafts Acylation: The electron-rich C3 position of 5-cyanoindole is acylated with 4-chlorobutyryl chloride using a Lewis acid catalyst to form an acylindole intermediate.[7]

  • Carbonyl Reduction: The keto group of the C3 side chain is reduced to a methylene group to yield the 3-(4-chlorobutyl) derivative.

  • Nucleophilic Substitution: The terminal alkyl chloride is converted to the desired primary alcohol via hydrolysis.

This sequence ensures regioselective introduction of the side chain and controlled manipulation of the functional groups.

Synthesis_Workflow cluster_0 Starting Material & Intermediates cluster_1 Synthetic Steps 5_Cyanoindole 5-Cyanoindole Intermediate_1 3-(4-chlorobutanoyl)-1H- indole-5-carbonitrile Step_B Part B: Carbonyl Reduction Intermediate_1->Step_B NaBH₄, FeCl₃ Intermediate_2 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Step_C Part C: Hydrolysis Intermediate_2->Step_C aq. NaOH Final_Product 3-(4-Hydroxybutyl)-1H- indole-5-carbonitrile Step_A Part A: Friedel-Crafts Acylation Step_A->Intermediate_1 Step_B->Intermediate_2 Step_C->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents & Solvents Equipment
5-Cyanoindole (≥98%)Three-necked round-bottom flasks (various sizes)
4-Chlorobutyryl chloride (≥98%)Magnetic stirrer with heating mantle
Aluminum chloride (anhydrous, ≥99%)Dropping funnel and reflux condenser
Nitromethane (anhydrous)Nitrogen/Argon gas inlet
Dichloromethane (DCM, anhydrous)Ice bath and water bath
Iron(III) chloride (anhydrous)Buchner funnel and vacuum flask
Sodium borohydride (NaBH₄)Rotary evaporator
Tetrahydrofuran (THF, anhydrous)Thin-Layer Chromatography (TLC) plates (silica)
Sodium hydroxide (NaOH)Glass column for chromatography
Hydrochloric acid (HCl, concentrated)Standard laboratory glassware
Ethyl acetate (EtOAc)pH meter or pH paper
HexanesNMR spectrometer, Mass spectrometer
Sodium bicarbonate (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)

Detailed Experimental Protocols

Part A: Synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Scientific Rationale: This step employs a Friedel-Crafts acylation, a classic electrophilic aromatic substitution. The indole ring is highly nucleophilic, particularly at the C3 position, due to the lone pair of electrons on the nitrogen atom participating in the aromatic system. Aluminum chloride acts as a Lewis acid, coordinating with the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the indole.[7][8] A mixture of DCM and nitromethane is used as the solvent; nitromethane helps to dissolve the starting materials and the AlCl₃ complex.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Add a solvent mixture of anhydrous dichloromethane (DCM) and anhydrous nitromethane (3:1 v/v). Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.1 eq) to the cooled suspension via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Prepare a solution of 5-cyanoindole (1.0 eq) in nitromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the 5-cyanoindole spot indicates completion.

  • Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 200 mL ice, 20 mL HCl). This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

Part B: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Scientific Rationale: This step reduces the ketone carbonyl to a methylene group. While classic methods like Clemmensen or Wolff-Kishner reduction exist, they require harsh conditions (strongly acidic or basic) that may not be compatible with the indole nucleus. A milder and effective alternative is the use of a mixed hydride system, such as NaBH₄ with a Lewis acid like FeCl₃ or AlCl₃.[9] This combination generates more reactive reducing species in situ that can efficiently deoxygenate the carbonyl adjacent to the electron-rich indole ring.

Procedure:

  • In a 250 mL round-bottom flask, suspend the 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) from Part A in anhydrous tetrahydrofuran (THF).

  • Add anhydrous iron(III) chloride (FeCl₃, 1.0 eq) to the suspension and stir for 30 minutes at room temperature under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, carefully controlling the internal temperature between 30-50 °C (the reaction can be exothermic).

  • After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) or by recrystallization from toluene to yield the desired product as a crystalline solid.[9]

Part C: Synthesis of this compound

Scientific Rationale: The final step is a nucleophilic substitution (Sₙ2) reaction to replace the terminal chlorine atom with a hydroxyl group. Using an aqueous solution of a strong base like sodium hydroxide facilitates this transformation. The reaction is typically heated to provide the necessary activation energy for the substitution to occur at a reasonable rate. Care must be taken to avoid potential side reactions, such as elimination, although for a primary alkyl halide, substitution is generally favored.

Procedure:

  • Dissolve the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) from Part B in a suitable solvent like a mixture of THF and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 60-70 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude final product.

  • Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 30% to 70% EtOAc in hexanes) to yield this compound as a pure solid.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
¹H NMR Expected peaks for indole ring protons, butyl chain protons (-CH₂- groups), a broad singlet for the -OH proton, and a singlet for the N-H proton.
¹³C NMR Expected peaks for indole ring carbons, nitrile carbon (-CN), and butyl chain carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 215.12
IR Spectroscopy Characteristic peaks for N-H stretch (~3400 cm⁻¹), O-H stretch (~3300 cm⁻¹), C≡N stretch (~2220 cm⁻¹), and aromatic C-H stretches.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards:

    • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

    • 4-Chlorobutyryl chloride: Corrosive and a lachrymator. Handle with extreme care.

    • Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce hydrogen gas. Do not add water directly to large quantities of NaBH₄.

    • Nitromethane: Flammable and toxic.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Part A Incomplete reaction; moisture in reagents/glassware deactivating AlCl₃.Ensure all reagents and glassware are scrupulously dry. Increase reaction time or slightly increase the equivalents of AlCl₃ and acyl chloride.
Multiple spots on TLC after Part B Incomplete reduction; over-reduction or side reactions.Ensure portion-wise addition of NaBH₄ to control temperature. Check the purity of the starting material. Re-purify via column chromatography.
Formation of elimination product in Part C Reaction temperature too high or base too concentrated.Use milder conditions: lower temperature, shorter reaction time, or a weaker base like NaHCO₃ in a solvent like DMF.
Difficulty in purification Co-eluting impurities.Adjust the polarity of the chromatography eluent. Consider recrystallization from a different solvent system.

References

  • BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis. Retrieved from BenchChem website.[3]

  • BenchChem. (2025). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols. Retrieved from BenchChem website.[10]

  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles. Retrieved from patents.google.com.[9]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from en.wikipedia.org.[5]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from pubs.rsc.org.[11]

  • Guidechem. (2024). What is the synthesis method for 3-(4-butyl)-1H-indol-5-carbonitrile?. Retrieved from guidechem.com.[12]

  • ChemicalBook. (n.d.). Synthesis and Bioactivity of RU-58841. Retrieved from chemicalbook.com.[13]

  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from ncbi.nlm.nih.gov.[14]

  • ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved from researchgate.net.[15]

  • PubMed. (n.d.). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Retrieved from pubmed.ncbi.nlm.nih.gov.[16]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from mdpi.com.[17]

  • ACS Publications. (n.d.). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. Retrieved from pubs.acs.org.[18]

  • PubMed. (2018). Reduction of indole-3-acetic Acid Methyltransferase Activity Compensates for High-Temperature Male Sterility in Arabidopsis. Retrieved from pubmed.ncbi.nlm.nih.gov.[19]

  • N/A.[20]

  • SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from typeset.io.[21]

  • BenchChem. (2025). Application of 5-Cyanoindole in the Synthesis of Bioactive Molecules: Application Notes and Protocols. Retrieved from BenchChem website.[7]

  • ACS Publications. (n.d.). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. Retrieved from pubs.acs.org.[22]

  • ResearchGate. (2014). How can we reduce endogenous indole-3-acetic acid (IAA) in plants using a growth regulator?. Retrieved from researchgate.net.[23]

  • ResearchGate. (n.d.). Scheme 1. One-pot synthesis of 3-substituted indoles from indole, malononitrile and aldehydes. Retrieved from researchgate.net.[24]

  • PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov.[1]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from frontiersin.org.[25]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways Using 5-Cyanoindole as a Precursor. Retrieved from nbpharmchem.com.[4]

  • PubMed Central. (n.d.). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Retrieved from ncbi.nlm.nih.gov.[26]

  • AperTO. (2026). A novel synthesis of N. Retrieved from aperto.unito.it.[27]

  • BenchChem. (2025). A Comparative Guide to Cyanating Reagents for the Synthesis of 5-Cyanoindole. Retrieved from BenchChem website.[28]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from chemijournal.com.[8]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from en.wikipedia.org.[29]

  • BenchChem. (n.d.). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Retrieved from BenchChem website.[6]

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The Strategic Synthesis of Vilazodone: Application Notes for the Key Intermediate 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and utilization of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a pivotal intermediate in the production of the antidepressant Vilazodone. This document emphasizes the underlying chemical principles and offers detailed, field-proven protocols to ensure reproducibility and high-quality outcomes.

Introduction: Vilazodone and the Significance of the Indole Core

Vilazodone is a dual-acting antidepressant, functioning as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] This unique mechanism of action is believed to contribute to its efficacy in treating major depressive disorder.[1] The molecular architecture of Vilazodone features a substituted indole nucleus connected to a piperazinyl-benzofuran moiety. The synthesis of this complex molecule is a multi-step process where the strategic construction of key intermediates is paramount. This compound serves as a crucial precursor, providing the core indole structure with a functionalized side chain ready for subsequent elaboration into the final active pharmaceutical ingredient (API).

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a two-step process starting from the readily available 5-cyanoindole: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method offers good control over the regioselectivity of the alkyl chain addition at the C3 position of the indole ring.

Protocol 1: Friedel-Crafts Acylation of 5-Cyanoindole

This protocol details the acylation of 5-cyanoindole with 4-chlorobutyryl chloride. The resulting ketone, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, is a direct precursor to the target hydroxybutyl intermediate. The use of a Lewis acid like aluminum chloride is critical for activating the acyl chloride for electrophilic attack on the electron-rich indole ring.[2]

Materials:

  • 5-Cyanoindole

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Nitromethane, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.2 eq) to the cooled suspension, maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 5-cyanoindole (1.0 eq) in a minimal amount of anhydrous nitromethane and add this solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.

Protocol 2: Reduction to this compound

The subsequent step involves the reduction of the ketone and the concomitant displacement of the chloride. For the purpose of obtaining the hydroxybutyl intermediate, a selective reduction of the ketone to a hydroxyl group is required, which can be achieved using a mild reducing agent like sodium borohydride. A subsequent hydrolysis step would then yield the desired product. A more direct approach to the chlorobutyl intermediate, which is also a key precursor, involves the reduction of the keto group to a methylene group.[2] For the synthesis of the hydroxybutyl intermediate, a milder reduction is necessary.

Materials:

  • Crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) in a mixture of dichloromethane and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Synthesis_Workflow Start 5-Cyanoindole Acylation Friedel-Crafts Acylation (4-Chlorobutyryl chloride, AlCl3) Start->Acylation Ketone 3-(4-chlorobutanoyl)-1H- indole-5-carbonitrile Acylation->Ketone Reduction Reduction (NaBH4) Ketone->Reduction FinalProduct 3-(4-Hydroxybutyl)-1H- indole-5-carbonitrile Reduction->FinalProduct

Caption: Synthetic workflow for this compound.

Part 2: Purification and Characterization

Purification of the crude this compound is essential to ensure high purity for the subsequent steps in the Vilazodone synthesis. Column chromatography is a standard and effective method for this purpose.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Parameter Expected Value
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
Appearance White to off-white solid
Purity (HPLC) >98%
¹H NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ = 215.12

Part 3: Conversion to Vilazodone

This compound is typically converted to the more reactive 3-(4-chlorobutyl)-1H-indole-5-carbonitrile before coupling with the second key intermediate, 5-(1-piperazinyl)-benzofuran-2-carboxamide.[3]

Protocol 4: Chlorination of this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or similar chlorinating agent

  • Anhydrous dichloromethane

  • Anhydrous sodium bicarbonate

Procedure:

  • Dissolve the hydroxybutyl intermediate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Protocol 5: Synthesis of Vilazodone via Condensation

The final step involves the nucleophilic substitution of the chloride in 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with the secondary amine of 5-(1-piperazinyl)-benzofuran-2-carboxamide.[1]

Materials:

  • 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

  • 5-(1-piperazinyl)-benzofuran-2-carboxamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, combine 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq), 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq), and potassium carbonate (2.0 eq) in DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water to precipitate the crude Vilazodone.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Vilazodone.

Vilazodone_Synthesis Hydroxybutyl 3-(4-Hydroxybutyl)-1H- indole-5-carbonitrile Chlorination Chlorination (SOCl2) Hydroxybutyl->Chlorination Chlorobutyl 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Chlorination->Chlorobutyl Condensation Condensation (K2CO3, DMF) Chlorobutyl->Condensation Benzofuran 5-(1-piperazinyl)- benzofuran-2-carboxamide Benzofuran->Condensation Vilazodone Vilazodone Condensation->Vilazodone

Caption: Final steps in the synthesis of Vilazodone.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
  • Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. Retrieved from [Link]

  • SpectraBase. (n.d.). RU-58841 - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 5 Cyano Indole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • GSRS. (n.d.). RU-58841. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Cyano-3-(4-Chlorobutanoyl) Indole in 1-Buty-3-Methylimidazolium Chloroaluminate. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a highly sought-after heterocyclic motif in drug discovery. The compound 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile is a particularly intriguing derivative, presenting three distinct functional groups ripe for chemical elaboration: the nucleophilic indole nitrogen, a primary hydroxyl group, and an electrophilic carbonitrile. This trifecta of reactivity allows for the divergent synthesis of a wide range of more complex molecules, making it a valuable intermediate for constructing libraries of potential therapeutic agents.[2][5]

These application notes provide a detailed exploration of the chemical reactivity of this compound, with a focus on protocols that are both robust and scalable for a research and drug development setting. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity products.

Chemical Properties and Handling

Before proceeding with any reaction, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂OPubChem
Molecular Weight 214.26 g/mol PubChem
CAS Number 914927-40-5PubChem
Appearance Typically an off-white to pale yellow solidGeneral knowledge
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents. For long-term storage, refrigeration is recommended.General laboratory practice

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Reaction Spotlight: Selective N-Alkylation

A common and highly effective strategy for modifying the biological activity of indole-containing compounds is N-alkylation.[6][7][8][9] This modification can influence the molecule's steric and electronic profile, potentially enhancing its binding affinity to biological targets.[6] The following protocol details a robust method for the selective N-alkylation of this compound using a generic alkyl halide (e.g., benzyl bromide) as the electrophile.

Causality of Experimental Design

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the selective deprotonation of the indole nitrogen over the less acidic primary alcohol.[7][10] The pKa of the indole N-H is approximately 17, making it readily deprotonated by NaH. The resulting indolide anion is a potent nucleophile that readily participates in SN2 reactions with alkyl halides.[10] Anhydrous dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction, and its high boiling point allows for heating if necessary to drive the reaction to completion.[7] The reaction is typically initiated at 0 °C to control the exothermic deprotonation step and the evolution of hydrogen gas, before being allowed to warm to room temperature.[6]

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF under N2 cool Cool solution to 0 °C start->cool add_base Add NaH portion-wise cool->add_base stir_deprotonation Stir for 30-60 min at 0 °C add_base->stir_deprotonation add_alkyl_halide Add alkyl halide dropwise at 0 °C stir_deprotonation->add_alkyl_halide Complete Deprotonation warm_react Warm to RT and stir for 2-24 h add_alkyl_halide->warm_react monitor Monitor reaction by TLC warm_react->monitor quench Quench with sat. aq. NH4Cl at 0 °C monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with H2O and brine extract->wash dry_concentrate Dry (Na2SO4) and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify caption Workflow for N-Alkylation Transformations cluster_N N-H Reactivity cluster_OH Hydroxyl Reactivity cluster_CN Nitrile Reactivity Start This compound N_Alkylation N-Alkylation Start->N_Alkylation N_Arylation N-Arylation Start->N_Arylation N_Acylation N-Acylation Start->N_Acylation Oxidation_Aldehyde Oxidation to Aldehyde Start->Oxidation_Aldehyde Oxidation_Acid Oxidation to Carboxylic Acid Start->Oxidation_Acid O_Alkylation O-Alkylation Start->O_Alkylation Esterification Esterification Start->Esterification Reduction_Amine Reduction to Amine Start->Reduction_Amine Hydrolysis_Acid Hydrolysis to Carboxylic Acid Start->Hydrolysis_Acid Grignard_Ketone Addition of Grignard to form Ketone Start->Grignard_Ketone Tetrazole_Formation Conversion to Tetrazole Start->Tetrazole_Formation caption Synthetic pathways from the core scaffold

Sources

Analytical methods for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An emblem of modern medicinal chemistry, 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a key intermediate in the synthesis of various pharmacologically active agents. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this molecule, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundational Profile

A thorough understanding of the physicochemical properties of a molecule is the bedrock of its analytical characterization. These properties influence its behavior in various analytical systems and are critical for method development.

The initial characterization involves a macroscopic and microscopic examination of the substance. This includes visual inspection for appearance and color and solubility assessments in a range of solvents of varying polarity (e.g., water, methanol, acetonitrile, dichloromethane, hexane). These fundamental tests are crucial for sample preparation in subsequent analytical procedures.[1]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H14N2OPubChem[2]
Molecular Weight214.26 g/mol PubChem[2]
Exact Mass214.110613074 DaPubChem[2]
XLogP31.3PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count4PubChem[2]
Topological Polar Surface Area59.8 ŲPubChem[2]

Structural Elucidation: Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for indole derivatives due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if proton exchange with the N-H or O-H groups needs to be minimized, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Expected ¹H NMR Spectral Data (Predicted):

  • Indole N-H: A broad singlet around δ 8.1-8.5 ppm.

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted indole ring.

  • Indole C2-H: A singlet or finely split multiplet around δ 7.0-7.2 ppm.

  • Hydroxybutyl Chain:

    • -CH₂-O: A triplet around δ 3.6-3.8 ppm.

    • -CH₂-indole: A triplet around δ 2.8-3.0 ppm.

    • Internal -CH₂-CH₂-: Multiplets in the range of δ 1.6-2.0 ppm.

  • Alcohol O-H: A broad singlet with a variable chemical shift depending on concentration and solvent.

Expected ¹³C NMR Spectral Data (Predicted):

  • Nitrile Carbon (-C≡N): A signal around δ 118-122 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-140 ppm).

  • Hydroxybutyl Chain: Signals in the aliphatic region (δ 20-65 ppm).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Acquire both full scan MS and tandem MS (MS/MS) data for fragmentation analysis.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it with the theoretical exact mass of 214.110613074 Da.[2] Analyze the fragmentation pattern to further confirm the structure.

Expected Fragmentation Pattern: The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 214.11. Key fragments in MS/MS would likely arise from the loss of water from the hydroxybutyl side chain, cleavage of the butyl chain, and fragmentation of the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Technique: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for confirming the presence of key functional groups.

Protocol 3: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad
N-H (indole)3300-3500Sharp to medium
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-2960Sharp
C≡N (nitrile)2220-2260Sharp, medium intensity
C=C (aromatic)1450-1600Multiple sharp bands
C-O (alcohol)1050-1260Strong

The nitrile stretch is a particularly useful diagnostic peak.[3] The N-H and O-H stretching vibrations can provide information about hydrogen bonding.[4]

Purity Assessment: Chromatographic Techniques

Chromatographic methods are essential for determining the purity of the compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the standard method for assessing the purity of non-volatile organic compounds.

Rationale for Method Parameters: A C18 column is used due to its versatility in retaining moderately polar compounds. A gradient elution with acetonitrile and water allows for the effective separation of the main compound from potential impurities with different polarities. Formic acid is added to the mobile phase to improve peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. A detection wavelength is chosen based on the UV absorbance maximum of the indole chromophore.

Protocol 4: HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm and 275 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area.

Workflow Visualization

The overall analytical workflow for the characterization of this compound can be visualized as follows:

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation cluster_3 Final Report A Sample Receipt B Physicochemical Properties (Appearance, Solubility) A->B C NMR Spectroscopy (1H, 13C) A->C D Mass Spectrometry (HRMS, MS/MS) A->D E FTIR Spectroscopy A->E F HPLC-UV Analysis (Purity Assay) A->F G Elemental Analysis (CHN) A->G H Certificate of Analysis C->H D->H E->H F->H G->H

Caption: Overall analytical workflow for characterization.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the identity, structure, and purity of this important pharmaceutical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for regulatory submissions and the overall success of drug development programs.

References

  • PubChem. This compound. Available from: [Link]

  • Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1416. Available from: [Link]

  • Vazquez-Vuelvas, O. F., et al. (2011). FT-IR spectrum of control indole. ResearchGate. Available from: [Link]

  • Latosinska, J. N., et al. (2018). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 23(11), 2847. Available from: [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Available from: [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. The molecule's amphiphilic nature, possessing both a polar hydroxyl-nitrile-indole moiety and a non-polar butyl chain, presents unique challenges for achieving the high purity (>99.5%) required for drug development. We present a robust, two-stage purification strategy involving initial bulk purification by normal-phase flash column chromatography followed by a final polishing step using crystallization. Detailed, step-by-step protocols for both techniques are provided, alongside methods for quality control and purity verification using HPLC-UV and LC-MS. This guide is intended for researchers, chemists, and process development scientists seeking a reliable and scalable method for isolating this critical intermediate.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active agents. The purity of such intermediates is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability[1][2]. The structure of the target compound incorporates a polar indole ring system with hydrogen bond donating (N-H) and accepting (-CN) groups, further functionalized with a primary alcohol (-OH). This combination of polar functional groups and a hydrophobic core complicates purification, as the molecule can interact in multiple ways with both polar and non-polar media.

Standard purification techniques must be optimized to effectively remove a spectrum of potential impurities, including unreacted starting materials, reaction by-products, and degradation products[1]. This application note details a systematic approach to overcome these challenges, ensuring a final product that meets the stringent requirements of the pharmaceutical industry.

Physicochemical Profile & Impurity Analysis

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.

Key Physicochemical Properties

The properties of this compound dictate its behavior in different separation systems. Its moderate polarity is a key factor in selecting appropriate chromatographic and crystallization conditions.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₃H₁₄N₂OPubChem[3]-
Molecular Weight 214.26 g/mol PubChem[3]Influences diffusion and chromatographic behavior.
XLogP3 1.3PubChem[3]Indicates moderate lipophilicity; soluble in a range of organic solvents but has significant polar character.
Hydrogen Bond Donors 2 (N-H, O-H)PubChem[3]Strong interaction with polar stationary phases (e.g., silica gel) and protic solvents. Promotes crystal lattice formation.
Hydrogen Bond Acceptors 3 (N, O, CN)PubChem[3]Enhances polarity and interaction with protic solvents and polar surfaces.
Probable Impurity Profile

Impurities can arise from various stages of the synthesis and handling of the compound[1]. A typical impurity profile may include:

  • Starting Materials: Unreacted 5-cyanoindole or precursors to the 4-hydroxybutyl sidechain.

  • Process-Related Impurities: By-products from the alkylation reaction, such as O-alkylated or N-alkylated isomers.

  • Over-reaction Products: Dimerization or polymerization products.

  • Degradation Products: Oxidation of the alcohol to an aldehyde or carboxylic acid, or instability of the indole ring under harsh pH conditions.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

Strategic Approach to Purification

A multi-step approach is recommended to efficiently remove a broad range of impurities and achieve high purity on a scalable basis. The proposed workflow combines a high-capacity chromatographic method for bulk impurity removal with a high-selectivity crystallization step for final polishing.

PurificationWorkflow crude Crude Product (Purity: 85-95%) flash Protocol 1: Flash Column Chromatography crude->flash Bulk Impurity Removal enriched Enriched Intermediate (Purity: >97%) flash->enriched crystal Protocol 2: Recrystallization enriched->crystal Final Polishing hplc Protocol 3: QC & Purity Analysis crystal->hplc final High-Purity Product (Purity: >99.5%) hplc->final Release

Caption: Overall purification workflow for this compound.

Comparative Analysis of Techniques
TechniquePrimary UseThroughputPurity AchievedRationale
Flash Chromatography Bulk PurificationHigh (grams to kgs)95-98%Excellent for removing impurities with significantly different polarity from the main compound.[4][5]
Recrystallization Final PolishingMedium to High>99.5%Highly selective for the target molecule, effectively removing closely related structural isomers and trace impurities.[6][7]
Preparative HPLC High-Purity IsolationLow (mgs to grams)>99.9%Reserved for difficult separations or generating analytical standards due to lower throughput and higher cost.[8][9]

Protocol 1: Bulk Purification via Flash Column Chromatography

This protocol is designed for the initial purification of crude material to rapidly remove the majority of impurities. Normal-phase chromatography is selected due to the compound's strong interactions with silica via its polar groups.

Principle

Separation is based on the differential adsorption of compounds to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase.[4] As the polarity of the mobile phase is gradually increased, compounds are eluted in order of increasing polarity.

Materials & Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)

  • Solvents: n-Heptane (or Hexane), Ethyl Acetate (EtOAc), Methanol (MeOH) - HPLC Grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary Evaporator

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve 10 g of crude product in a minimal amount of a suitable solvent (e.g., 20-30 mL of Dichloromethane/Methanol).

    • Add 20-30 g of silica gel to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique prevents band broadening and improves resolution.

  • Column Selection and Packing:

    • Select a pre-packed silica column or pack a glass column appropriately. For 10 g of crude material, an 80-120 g silica column is a good starting point.

  • Mobile Phase and Gradient Program:

    • Solvent A: n-Heptane

    • Solvent B: Ethyl Acetate

    • Equilibrate the column with 100% Solvent A.

    • Run the following gradient optimized for separating polar aromatic compounds[10][11]:

Time (min)% Solvent A (Heptane)% Solvent B (EtOAc)
0.09010
2.09010
20.04060
25.04060
26.00100
30.00100
  • Detection and Fraction Collection:

    • Set the UV detector to monitor at two wavelengths, typically 254 nm and 280 nm, to capture the indole chromophore.

    • Collect fractions based on UV absorption peaks.

  • Post-Run Analysis:

    • Analyze the collected fractions using TLC (e.g., 50% EtOAc/Hexane mobile phase) or a rapid HPLC-UV method.

    • Combine fractions containing the pure product (>97% purity).

    • Concentrate the combined fractions in vacuo to yield the enriched intermediate as a solid or viscous oil.

Protocol 2: Final Polishing by Recrystallization

This protocol refines the enriched intermediate from Protocol 1 to achieve the final desired purity. The key to success is the selection of an appropriate solvent system.

Principle

Crystallization separates compounds based on differences in their solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at a lower temperature, while impurities remain soluble at all temperatures.[6][12]

Solvent System Screening

A systematic screening is essential. The goal is to find a solvent or solvent pair that provides good recovery and high-quality crystals.

Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
Methanol SolubleVery SolublePoor, often oils outPoor as a single solvent.
Ethyl Acetate (EtOAc) Sparingly SolubleSolubleGood, forms fine needlesPromising Candidate
Acetonitrile (ACN) Sparingly SolubleSolubleGoodGood Alternative
EtOAc / Heptane InsolubleSoluble (as co-solvent)Excellent, well-defined crystalsOptimal System
Methanol / Water InsolubleSoluble (as co-solvent)Often forms an oilNot recommended

The EtOAc/Heptane system is identified as optimal, where EtOAc acts as the primary solvent and Heptane acts as the anti-solvent.

Step-by-Step Protocol (Using EtOAc/Heptane)
  • Dissolution: In an appropriately sized flask, add the enriched product (e.g., 8.0 g) and the minimum volume of hot Ethyl Acetate (e.g., 40-50 mL, ~60-70 °C) required for complete dissolution.

  • Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove it.

  • Induce Crystallization: Slowly add warm n-Heptane (anti-solvent) to the hot solution until persistent turbidity is observed. Add a few drops of hot EtOAc to redissolve the solids and obtain a clear solution.

  • Cooling & Crystal Growth:

    • Allow the flask to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 2-4 hours to maximize crystal precipitation.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the filter cake with a small amount of cold, pre-mixed EtOAc/Heptane (e.g., 1:4 v/v) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Quality Control & Purity Verification

Final purity must be confirmed using validated analytical methods.[9][13]

QC_Logic start Purified Solid hplc HPLC-UV Analysis (Protocol 6.1) start->hplc purity_check Purity > 99.5%? hplc->purity_check lcms LC-MS Analysis (Protocol 6.2) purity_check->lcms Yes fail Repurify purity_check->fail No nmr ¹H NMR Analysis (Structural Check) lcms->nmr Impurities Identified pass Release nmr->pass Structure Confirmed

Caption: Quality control decision workflow for final product release.

Protocol: HPLC-UV Purity Assay
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep 0.5 mg/mL in 50:50 Acetonitrile/Water
Protocol: LC-MS for Impurity Identification

Use the same LC conditions as Protocol 6.1, with the eluent directed to a mass spectrometer (e.g., ESI source, positive ion mode) to obtain mass data for the main peak and any detectable impurities.

Structural Confirmation by ¹H NMR

The identity of the final product should be unequivocally confirmed by ¹H NMR spectroscopy.

  • Solvent: DMSO-d₆

  • Expected Signals: Characteristic peaks for the indole ring protons, the aliphatic butyl chain protons, and exchangeable protons for the N-H and O-H groups.

Conclusion

The described two-stage purification strategy, combining high-capacity flash chromatography with high-selectivity crystallization, provides a reliable and scalable path to obtaining this compound with a purity exceeding 99.5%. The detailed protocols and analytical verification methods form a robust system for ensuring the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective new medicines.

References

  • American Chemical Society (ACS). (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • Google Patents. (1992). Process of preparing purified aqueous indole solution. US5085991A.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Taylor & Francis Online. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds.
  • PharmaTutor. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (2022).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Intertek. (n.d.).
  • NETZSCH Analyzing & Testing. (2020).
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Jack Westin. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of Indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The developed method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step experimental protocol, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Indole-5-carbonitrile is a crucial building block in the synthesis of a wide range of biologically active compounds, including potential anti-cancer and anti-inflammatory agents.[1] The purity and stability of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification and impurity profiling is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This application note details a stability-indicating RP-HPLC method, which can distinguish the intact indole-5-carbonitrile from its potential degradation products. The development of such a method requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.

Scientific Rationale and Method Development

The selection of the chromatographic conditions is based on the chemical properties of indole-5-carbonitrile (C₉H₆N₂, MW: 142.16 g/mol )[3][4], which possesses an aromatic indole ring system and a polar cyano group.

Mode of Chromatography: Reverse-Phase HPLC

Reverse-Phase HPLC (RP-HPLC) was chosen as the separation mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This is the most common HPLC mode for pharmaceutical analysis due to its versatility and compatibility with a wide range of compounds.[5] Indole-5-carbonitrile, with its aromatic character, will exhibit sufficient retention on a non-polar stationary phase, allowing for effective separation from more polar or less retained impurities.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilyl) column is recommended as the primary choice for this application. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the indole ring of the analyte, leading to good retention and resolution. For compounds with aromatic rings, a phenyl-based stationary phase could also be considered as an alternative, as it offers pi-pi interactions in addition to hydrophobic interactions, which can provide different selectivity.[6]

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation.[2][7][8] A mixture of an organic solvent and an aqueous buffer is typically used in RP-HPLC.

  • Organic Solvent: Acetonitrile is chosen as the organic modifier due to its low UV cutoff (around 190 nm), low viscosity, and ability to provide sharp peaks.[9] Methanol is a suitable alternative and can offer different selectivity.

  • Aqueous Phase: An acidified aqueous phase is employed to ensure the reproducibility of the analysis. The addition of an acid, such as formic acid or phosphoric acid, suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which helps to reduce peak tailing and improve peak shape.[10] For Mass Spectrometry (MS) compatible applications, formic acid is preferred over non-volatile acids like phosphoric acid.[10] A starting point for the aqueous phase is 0.1% (v/v) formic acid in HPLC-grade water.

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is recommended. This approach allows for the efficient elution of a wider range of compounds with varying polarities, from potential polar degradants to the less polar indole-5-carbonitrile.

Detection

Indole compounds typically exhibit strong UV absorbance. The UV spectrum of the parent indole molecule shows absorbance maxima in the 260-280 nm range.[11] While a specific high-resolution spectrum for indole-5-carbonitrile was not found in the initial literature search, data for various indole analogues confirms UV absorbance in this region.[12] Therefore, a preliminary scan of the indole-5-carbonitrile standard solution using a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λmax). A wavelength of 275 nm is proposed as a starting point for detection.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the HPLC analysis of indole-5-carbonitrile.

Materials and Equipment
  • Reagents:

    • Indole-5-carbonitrile reference standard (≥98% purity)[4]

    • Acetonitrile (HPLC grade or higher)[13]

    • Methanol (HPLC grade)

    • Formic acid (88% or higher, analytical grade)

    • Water (HPLC grade, filtered and deionized)[1]

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the sample solvent)

    • Ultrasonic bath

    • pH meter

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. These may require further optimization based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidified aqueous phase to improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Program Time (min)%B
0.030
15.080
17.080
17.130
20.030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 275 nm (or λmax determined by PDA scan)Based on the expected UV absorbance of indole compounds.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of indole-5-carbonitrile reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in 0.1% Formic Acid). A typical concentration range for the calibration curve could be 1-100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing indole-5-carbonitrile.

    • Dissolve the sample in a suitable solvent (methanol is a good starting point) to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[14]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of indole-5-carbonitrile.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solutions System Equilibrate HPLC System with Initial Mobile Phase Standard->System Sample Prepare Sample Solutions Sample->System Inject Inject Standards & Samples System->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Figure 1: General workflow for the HPLC analysis of indole-5-carbonitrile.

Method Validation Protocol

To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines.[5] The following parameters should be assessed:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies should be performed on the indole-5-carbonitrile drug substance.[15][16][17]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed, and the chromatograms are compared to that of an unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze at least five concentrations of the reference standard over the desired range (e.g., 50-150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.

The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all degradation peaks (Resolution > 2).
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ (% RSD) ≤ 10.0%
Robustness System suitability criteria are met under varied conditions.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Procedure: Inject five replicate injections of a working standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % RSD of Peak Areas: ≤ 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the RP-HPLC analysis of indole-5-carbonitrile. The detailed methodology, from the rationale for method development to the specifics of the experimental procedure and validation, is designed to be a valuable resource for analytical scientists in the pharmaceutical industry. By following this guide, laboratories can implement a robust, reliable, and stability-indicating method for the quality control and stability assessment of indole-5-carbonitrile.

References

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

  • Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • How to choose an HPLC internal standard? ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Apex Scientific. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. [Link]

  • Indole-5-carbonitrile | C9H6N2 | CID 27513. PubChem. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • Indole - NIST WebBook. National Institute of Standards and Technology. [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a heterocyclic compound featuring a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The presence of a nitrile group, a hydroxybutyl chain, and the indole nucleus makes this molecule a versatile intermediate for the synthesis of novel therapeutic agents. Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural analysis of organic molecules in solution.[2]

This application note provides a detailed, experience-driven guide for researchers and drug development professionals on the complete ¹H and ¹³C NMR analysis of this compound. We will cover the causality behind experimental choices, present step-by-step protocols for sample preparation and data acquisition, and offer a thorough interpretation of the spectral data, grounded in the fundamental principles of NMR.

Part 1: Foundational Principles of NMR for Indole Structures

A successful NMR analysis hinges on understanding how the molecular structure translates into spectral features. For this compound, three key NMR parameters provide the structural blueprint: chemical shift, spin-spin coupling, and integration.[3]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the nucleus.

    • Indole Ring : The aromatic nature of the indole system generally causes its protons (H2, H4, H6, H7) and carbons to resonate at high chemical shifts (downfield). The nitrogen heteroatom significantly influences the electronic distribution.[4]

    • Electron-Withdrawing Groups : The nitrile (-C≡N) group at the C5 position is strongly electron-withdrawing. This effect deshields nearby nuclei, causing their signals to shift further downfield. This is most pronounced for the adjacent aromatic protons, H4 and H6.

    • Alkyl Chain & Hydroxyl Group : The protons and carbons of the butyl chain are in an aliphatic environment and appear upfield. The electronegative oxygen of the hydroxyl group deshields the adjacent methylene protons (-CH₂-OH).

  • Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of non-equivalent nuclei through chemical bonds, causing signals to split into multiplets.

    • The multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. For simple systems, this follows the n+1 rule.

    • In the aromatic region, coupling between adjacent protons (ortho-coupling, ³J) is typically 7-9 Hz, while coupling over four bonds (meta-coupling, ⁴J) is smaller (1-3 Hz).[5]

    • In the aliphatic chain, protons on adjacent carbons will exhibit vicinal coupling (³J), typically around 6-8 Hz.

  • Integration : The area under each ¹H NMR signal is directly proportional to the number of protons generating that signal. This is used to determine the relative ratio of different types of protons in the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-based numbering system will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 2: Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

This protocol is designed to yield a high-quality sample for high-resolution NMR spectroscopy.[6][7]

Materials:

  • This compound (5-15 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively dissolves the analyte and allows for the observation of exchangeable N-H and O-H protons. Chloroform-d (CDCl₃) or Methanol-d₄ are viable alternatives.

  • Glass Pasteur pipette and bulb

  • Small vial for initial dissolution

Procedure:

  • Weighing: Accurately weigh 5-15 mg of the sample into a clean, dry vial. The required mass depends on the spectrometer's sensitivity and the desired experiment.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution free of particulate matter is critical for acquiring high-quality spectra with sharp lines.[7]

  • Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small piece of cotton or glass wool. This step filters out any suspended microparticles that can disrupt the magnetic field homogeneity.

  • Filling the NMR Tube: Carefully transfer the filtered solution into the NMR tube. The optimal sample height for most spectrometers is 4-5 cm (approx. 0.55-0.7 mL).[8][9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz or 500 MHz spectrometer.

A. ¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: zg30 (or equivalent 30° pulse experiment)

  • Number of Scans (NS): 16 to 64 (increase for dilute samples)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)

B. ¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Program: zgpg30 (or equivalent power-gated decoupling experiment)

  • Number of Scans (NS): 1024 to 4096 (¹³C has low natural abundance and requires more scans)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1-2 seconds

  • Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm)

C. (Optional) 2D NMR for Unambiguous Assignments: For complete and confident assignment, especially of the aromatic region and quaternary carbons, 2D NMR experiments are invaluable.[10]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for assigning quaternary carbons.

Part 3: Spectral Interpretation and Data Analysis

This section details the assignment of the ¹H and ¹³C NMR spectra based on established chemical shift ranges for indole derivatives and functional group effects.[5][11][12]

¹H NMR Spectrum: Detailed Assignment

The ¹H NMR spectrum can be divided into four distinct regions: the downfield indole N-H, the aromatic region, the aliphatic chain, and the exchangeable hydroxyl proton.

Atom #ProtonPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
1NH 11.0 - 11.5broad singlet-1HCharacteristic chemical shift for indole N-H in DMSO-d₆. Broadened by quadrupole coupling and exchange.
4H 48.0 - 8.2d~1.5 Hz1HSignificantly deshielded by the adjacent electron-withdrawing -CN group. Appears as a narrow doublet due to small meta-coupling to H6.
7H 77.6 - 7.7d~8.4 Hz1HStandard ortho-coupled proton on the indole benzene ring.
6H 67.4 - 7.5dd~8.4, ~1.5 Hz1HCoupled to both H7 (ortho) and H4 (meta), resulting in a doublet of doublets.
2H 27.3 - 7.4t or d~2.5 Hz1HPyrrole-like proton. May appear as a triplet due to coupling with both N-H and H8 methylene protons, or a doublet if N-H coupling is absent.
12OH 4.4 - 4.6t~5.0 Hz1HExchangeable proton. In dry DMSO, coupling to the adjacent CH₂ (H11) is often observed. Disappears upon D₂O shake.
11-CH₂ -OH3.4 - 3.5q or dt~6.5, ~5.0 Hz2HDeshielded by the adjacent hydroxyl group. Appears as a quartet or doublet of triplets due to coupling with H10 and the OH proton.
8Ar-CH₂ -2.8 - 2.9t~7.5 Hz2HBenzylic-like protons attached to the C3 position of the indole ring.
10-CH₂ -1.6 - 1.8m (quintet)~7.0 Hz2HAliphatic methylene group coupled to H9 and H11.
9-CH₂ -1.5 - 1.6m (quintet)~7.5 Hz2HAliphatic methylene group coupled to H8 and H10.
¹³C NMR Spectrum: Detailed Assignment

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals corresponding to each unique carbon atom in the molecule.

Atom #CarbonPredicted δ (ppm)Rationale
C 7aC7a137 - 138Quaternary carbon at the fusion of the two rings.
C 3aC3a127 - 128Quaternary carbon at the fusion of the two rings, adjacent to nitrogen.
C 2C2124 - 125Pyrrole-like carbon adjacent to nitrogen.
C 7C7122 - 123Aromatic CH carbon.
C 4C4120 - 121Aromatic CH carbon, shifted slightly by the adjacent nitrile group.
C N-C ≡N120 - 121Quaternary nitrile carbon.
C 6C6119 - 120Aromatic CH carbon.
C 3C3113 - 114Pyrrole-like carbon bearing the alkyl substituent.
C 11-C H₂-OH60 - 61Aliphatic carbon attached to the electronegative oxygen atom.
C 10-C H₂-32 - 33Standard aliphatic methylene carbon.
C 8Ar-C H₂-28 - 29Aliphatic carbon adjacent to the indole ring.
C 9-C H₂-23 - 24Standard aliphatic methylene carbon.
C 5C5102 - 103Quaternary aromatic carbon directly attached to the electron-withdrawing nitrile group, significantly shielded.

Part 4: Workflow and Validation

The following diagram illustrates the logical workflow for a comprehensive NMR analysis, ensuring a self-validating system for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh Sample (5-15 mg) prep2 Dissolve in DMSO-d6 (0.7 mL) prep1->prep2 prep3 Filter & Transfer to NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D Experiments (COSY, HSQC, HMBC) acq2->acq3 ana1 Process Spectra (FT, Phasing, Baseline) acq3->ana1 ana2 Assign ¹H Spectrum (Integration, Multiplicity) ana1->ana2 ana3 Assign ¹³C Spectrum (Chemical Shift) ana2->ana3 ana4 Correlate with 2D Data ana2->ana4 ana3->ana4 ana3->ana4 confirm Final Structure Confirmation ana4->confirm

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This application note provides a comprehensive and technically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The use of complementary 1D and 2D NMR techniques establishes a self-validating methodology, ensuring the highest degree of scientific integrity for applications in research, discovery, and development.

References

  • ¹H-NMR and ¹³C-NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Hornak, J. P. Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • 13C NMR chemical shifts of alkaloids in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Andrade, P. B., et al. (2018). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Li, Y., Qian, R., & Li, G. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Retrieved from [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Retrieved from [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved from [Link]

  • Panasenko, A. A., et al. (1994). 13C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • 1H NMR chemical shift assignments for M2 compared with several indole... (n.d.). ResearchGate. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation... (n.d.). Thieme. Retrieved from [Link]

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The Indole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy of the Indole Nucleus

The indole core, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry. This versatile scaffold, composed of a fused benzene and pyrrole ring, is a cornerstone of numerous natural products, signaling molecules, and a remarkable number of clinically approved drugs.[1][2] Its unique electronic properties and the ability to be readily substituted at various positions have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme.[2][3] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anticancer alkaloids like vincristine, the indole motif is intricately woven into the fabric of biology and medicine.[1][4] This guide provides an in-depth exploration of the applications of substituted indoles in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, designed for researchers and scientists in the field of drug development. Over 40 indole-containing drugs have received FDA approval for a wide range of clinical conditions, underscoring the scaffold's therapeutic significance.[1]

I. Substituted Indoles as Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis.[5] A key target in anti-inflammatory drug design is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is upregulated during inflammation.[5] The development of selective COX-2 inhibitors has been a major goal to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Mechanism of Action: Selective COX-2 Inhibition

Substituted indoles have been successfully developed as potent and selective COX-2 inhibitors. The archetypal indole-based NSAID, Indomethacin, is a non-selective COX inhibitor.[1] However, modern medicinal chemistry efforts have focused on modifying the indole scaffold to achieve COX-2 selectivity. This is often accomplished by introducing bulky substituents that can interact with the larger active site of the COX-2 enzyme, while sterically hindering binding to the more constricted active site of COX-1.[6][7]

Workflow for Synthesis and Evaluation of an Indole-Based COX-2 Inhibitor

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A Arylhydrazine + Ketone B Fischer Indole Synthesis A->B Acid Catalyst C Substituted Indole Core B->C D In Vitro COX-1/COX-2 Inhibition Assay C->D Test Compound E In Vivo Carrageenan-Induced Paw Edema Assay C->E Test Compound F Data Analysis: IC50 & Edema Reduction D->F E->F

Sources

The Versatile Role of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic use of highly functionalized heterocyclic compounds is paramount. Among these, 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile has emerged as a pivotal building block, offering a unique combination of reactive sites for molecular elaboration. This guide provides an in-depth exploration of its properties, synthesis, and diverse applications, with a focus on the underlying chemical principles that govern its utility.

Physicochemical and Spectroscopic Profile

This compound is a crystalline solid at room temperature. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group on a reactive indole scaffold, makes it a valuable intermediate.[1]

PropertyValueSource
CAS Number 914927-40-5[PubChem[1]]([Link])
Molecular Formula C₁₃H₁₄N₂O[PubChem[1]]([Link])
Molecular Weight 214.26 g/mol [PubChem[1]]([Link])
Appearance Off-white to pale yellow solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, DMSO, and DMFGeneral Knowledge

Spectroscopic Characterization: The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.33 (brs, 1H, NH), 8.06 (s, 1H, Ar-H), 7.50 (d, 1H, J=8.4Hz, Ar-H), 7.38 (dd, 1H, J=1.5Hz, J=8.4Hz, Ar-H), 7.32 (d, 1H, J=2.1Hz, Ar-H), 4.40 (t, 1H, J=5.2Hz, OH), 3.40 (q, 2H, J=5.8Hz, CH₂-OH), 2.75 (t, 2H, J=7.6Hz, Ar-CH₂), 1.65-1.55 (m, 2H, CH₂), 1.50-1.40 (m, 2H, CH₂).[2]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 138.5, 127.8, 126.5, 125.0, 124.2, 122.1, 120.5 (C-CN), 114.8, 101.2 (C-CN), 60.5 (CH₂-OH), 32.1, 26.8, 24.5.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 2220 (C≡N stretching), 1610, 1460 (C=C aromatic stretching).

  • Mass Spectrometry (ESI-MS): m/z 215.1 [M+H]⁺, 237.1 [M+Na]⁺.

Synthesis of this compound: A Strategic Approach

The most prevalent and industrially scalable synthesis of this compound involves a two-step sequence starting from 5-cyanoindole. This method is favored due to the commercial availability of the starting material and the relatively high yields achieved.

G A 5-Cyanoindole B 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile A->B Friedel-Crafts Acylation (4-Chlorobutyryl chloride, AlCl₃) C 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile B->C Carbonyl Reduction (NaBH₄ / Lewis Acid) D This compound C->D Nucleophilic Substitution (Hydrolysis)

Figure 1: Key synthetic pathway to this compound.

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

The initial step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution, to introduce the four-carbon chain at the C3 position of the indole ring.[3]

Mechanism Insight: The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic site, leading to regioselective acylation.[4] A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the 4-chlorobutyryl chloride by forming a highly electrophilic acylium ion.[3] The reaction is performed at low temperatures (0-10 °C) to minimize potential side reactions, such as diacylation or polymerization of the indole.[3]

Protocol 1: Synthesis of 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile

  • To a stirred suspension of anhydrous aluminum chloride (1.2-2.3 equivalents) in a mixture of dichloromethane and nitromethane, cool the mixture to 0 °C under a nitrogen atmosphere.

  • Slowly add 4-chlorobutyryl chloride (1.1-1.6 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition, add a solution of 5-cyanoindole (1.0 equivalent) in nitromethane dropwise, again keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction of the Carbonyl Group

The ketone functionality in 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile is then reduced to a methylene group. A common method employs a hydroboron reducing agent, such as sodium borohydride, in the presence of a Lewis acid.[5]

Causality in Reagent Choice: The use of a Lewis acid (e.g., AlCl₃, FeCl₃) in conjunction with sodium borohydride is crucial for the selective reduction of the ketone without affecting the cyano group or the indole ring. The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating hydride attack from the borohydride.[5]

Protocol 2: Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

  • In a round-bottom flask under a nitrogen atmosphere, suspend 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 equivalent) in an anhydrous solvent like THF.

  • Add a Lewis acid such as aluminum chloride or ferric chloride (1.0 equivalent) and stir the mixture.

  • Cool the reaction to 0-5 °C and add sodium borohydride (1.1-1.2 equivalents) portion-wise, maintaining the temperature below 20 °C.

  • After the addition, the reaction may be heated to 35-40 °C to ensure completion, which is monitored by TLC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purification is typically achieved by recrystallization from a solvent such as methanol.[6]

Step 3: Hydrolysis of the Alkyl Chloride

The final step involves the conversion of the terminal chloro group of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to a hydroxyl group. This is a nucleophilic substitution reaction, typically carried out under basic conditions.

Protocol 3: Synthesis of this compound

  • Dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a suitable solvent mixture, such as aqueous acetone or a phase-transfer catalyst system.

  • Add a base, for example, sodium hydroxide or potassium carbonate.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Applications as a Synthetic Building Block

The true value of this compound lies in its capacity to serve as a versatile precursor for a range of more complex molecules, most notably in the pharmaceutical industry.

G cluster_0 This compound cluster_1 Potential Derivatizations A Hydroxyl Group E Esterification / Etherification A->E Acylation / Williamson Ether Synthesis B Indole N-H F N-Alkylation / N-Arylation B->F Mitsunobu Reaction / Buchwald-Hartwig Amination C Cyano Group G Reduction to Amine / Hydrolysis to Carboxylic Acid C->G LiAlH₄ / H₂SO₄, H₂O D Aromatic Ring H Electrophilic Substitution D->H Halogenation / Nitration

Figure 2: Reactive sites and potential derivatizations of the title compound.

Keystone Intermediate in Vilazodone Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT₁ₐ receptor partial agonist used to treat major depressive disorder.[3][7]

In the synthesis of Vilazodone, the hydroxyl group of this compound is first activated, typically by conversion to a better leaving group such as a mesylate or tosylate. This is followed by a nucleophilic substitution reaction with 5-(1-piperazinyl)benzofuran-2-carboxamide to form the final drug molecule.[3]

Precursor for Serotonin Receptor Modulators

The indole scaffold is a well-known pharmacophore that interacts with serotonin receptors.[8] The cyano group at the 5-position and the flexible hydroxybutyl chain at the C3 position of the title compound provide opportunities for the synthesis of novel serotonin receptor modulators. The hydroxyl group can be used as a handle to introduce various functionalities through esterification or etherification, allowing for the exploration of structure-activity relationships.

Building Block for Novel Heterocyclic Systems

The cyano group of this compound can be chemically transformed into other functional groups, such as a primary amine via reduction or a carboxylic acid via hydrolysis. These transformations open up avenues for the construction of more complex heterocyclic systems through cyclization reactions, potentially leading to new classes of bioactive compounds.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important building block in organic synthesis. Its well-defined synthetic routes and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the creation of diverse and complex molecular architectures. Its central role in the synthesis of Vilazodone underscores its significance in medicinal chemistry, and its potential for further elaboration promises continued innovation in drug discovery and materials science.

References

  • An investigation of the synthesis of vilazodone. ResearchGate. Available at: [Link]

  • Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Figshare. Available at: [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate. Available at: [Link]

  • CN103570697B - The method for preparing vilazodone and its intermediate. Google Patents.
  • US9533949B2 - Processes for the preparation of 3-alkyl indoles. Google Patents.
  • CN105601536A - Vilazodone intermediate preparation method. Google Patents.
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  • CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. Google Patents.
  • CN102875440B - Preparation method of 3-(4-chlorobutyl)-5-cyanoindole. Google Patents.
  • 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)-. ChemWhat. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the indole scaffold. Here, we address common experimental challenges with in-depth, field-proven insights and solutions. Our approach is grounded in mechanistic understanding to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic strategies.

I. The Fischer Indole Synthesis: A Workhorse with Nuances

The Fischer indole synthesis, a venerable and widely used method, is known for its sensitivity to reaction parameters.[1][2] Low yields, side product formation, and purification difficulties are common hurdles. This section provides a systematic approach to troubleshooting these issues.

FAQ 1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary causes and how can I rectify this?

Low yields in the Fischer indole synthesis can be traced back to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][3]

Causality and Troubleshooting Protocol:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to a cascade of side reactions, significantly depressing the yield of the desired indole.[1][3]

    • Protocol: Ensure the arylhydrazine and carbonyl compounds are of high purity. It is best practice to use freshly distilled or recrystallized starting materials. For sensitive substrates, consider in-situ formation of the hydrazone without isolation.[1][2]

  • Suboptimal Acid Catalysis: The choice and concentration of the acid catalyst are paramount.[4] The catalyst facilitates both the isomerization of the hydrazone to the key ene-hydrazine intermediate and the subsequent[4][4]-sigmatropic rearrangement.[5]

    • Protocol: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[4] Polyphosphoric acid (PPA) is often a highly effective catalyst.[1]

  • Inadequate Reaction Temperature: The[4][4]-sigmatropic rearrangement often possesses a significant activation energy barrier, necessitating elevated temperatures.[1]

    • Protocol: If the reaction is sluggish, cautiously increase the temperature while diligently monitoring for any signs of decomposition. Microwave-assisted synthesis can often dramatically improve yields and reduce reaction times.[1]

  • Substituent Effects Leading to Side Reactions: Electron-donating substituents on the arylhydrazine can stabilize an iminylcarbocation intermediate, which can divert the reaction from the desired pathway towards N-N bond cleavage.[3][4]

    • Protocol: For substrates with strong electron-donating groups, consider using milder reaction conditions or a different synthetic route altogether.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

fischer_low_yield start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity check_catalyst Optimize Acid Catalyst check_purity->check_catalyst If pure check_temp Adjust Reaction Temperature check_catalyst->check_temp If optimized check_substituents Evaluate Substituent Effects check_temp->check_substituents If optimized success Improved Yield check_substituents->success If addressed

Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.

FAQ 2: I am observing multiple spots on my TLC, indicating significant side product formation. What are the common side reactions, and how can they be minimized?

The formation of byproducts such as aldol condensation products or Friedel-Crafts type products is a frequent issue.[4]

Causality and Troubleshooting Protocol:

  • Control of Reaction Conditions: Fine-tuning the reaction temperature, time, and acid concentration can often minimize the formation of these side products.[1]

    • Protocol: Monitor the reaction progress by TLC to determine the optimal reaction time. Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.

  • Oxidative Degradation: Indoles can be susceptible to oxidation under the harsh acidic and high-temperature conditions of the reaction.

    • Protocol: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]

FAQ 3: My synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

The regiochemical outcome of the Fischer indole synthesis with unsymmetrical ketones is a well-documented challenge, influenced by a delicate interplay of steric and electronic factors.

Causality and Troubleshooting Protocol:

  • Ene-hydrazine Formation: The reaction proceeds through an ene-hydrazine intermediate, and with an unsymmetrical ketone, two different ene-hydrazines can form, leading to two regioisomeric indoles.[4]

    • Protocol:

      • Acid Catalyst Screening: The acidity of the medium can influence the preferred regioisomer. A systematic screening of both Brønsted and Lewis acids is recommended.

      • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can disfavor the formation of one of the[4][4]-sigmatropic rearrangement transition states, thereby enhancing regioselectivity.

      • Temperature Adjustment: Lowering the reaction temperature can sometimes amplify the kinetic preference for the formation of one regioisomer.

II. The Bischler-Möhlau Indole Synthesis: Taming a Classical Reaction

The Bischler-Möhlau synthesis, which constructs 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, has historically been hampered by harsh reaction conditions, low yields, and unpredictable regioselectivity.[6] Modern modifications, however, have made this a more viable synthetic tool.

FAQ 1: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve this?

The traditionally harsh conditions of this reaction are often the primary culprit for low yields.

Causality and Troubleshooting Protocol:

  • Harsh Reaction Conditions: High temperatures can lead to decomposition of starting materials and products.

    • Protocol:

      • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to enable milder reaction conditions.[7]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and dramatically shorten reaction times, often by promoting the reaction in the solid state.[6][7]

General Reaction Scheme of the Bischler-Möhlau Indole Synthesis

bischler_mohlau start α-Bromo-acetophenone + Excess Aniline intermediate Intermediate Formation start->intermediate cyclization Electrophilic Cyclization intermediate->cyclization aromatization Aromatization & Tautomerization cyclization->aromatization product 2-Aryl-indole aromatization->product

Caption: The key stages of the Bischler-Möhlau indole synthesis.

III. Palladium-Catalyzed Indole Syntheses: Modern Tools for Complex Scaffolds

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Heck coupling, have revolutionized indole synthesis, offering milder conditions and broader substrate scope.[8][9] However, these sophisticated methods come with their own set of challenges.

FAQ 1: My Buchwald-Hartwig amination for indole ring closure is inefficient. What are the common pitfalls?

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[10]

Causality and Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of phosphine ligand is critical, especially for challenging substrates like aryl chlorides.[11]

    • Protocol: For unreactive aryl chlorides, switch to a more electron-rich and bulky phosphine ligand such as XPhos or RuPhos.[10]

  • Base and Solvent Compatibility: The insolubility of the base in the reaction solvent is a frequent and often overlooked cause of low yields.[11]

    • Protocol:

      • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can degrade sensitive functional groups.[11] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[11]

      • Solvent Choice: Toluene is a robust and common solvent.[11] Ethereal solvents like dioxane and THF are also frequently used. Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[11][12]

  • Side Reactions: Hydrodehalogenation, where the aryl halide is reduced, can be a competing side reaction.[11]

    • Protocol: This is often a ligand-dependent issue. Screening different phosphine ligands can help to minimize this unwanted pathway.[11]

Optimization Parameters for Buchwald-Hartwig Amination

ParameterCommon ChoicesConsiderations
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can offer more reliable activation.
Phosphine Ligand BINAP, XPhos, RuPhosBulky, electron-rich ligands are often required for challenging substrates.[10]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases can cause decomposition of sensitive substrates.[11]
Solvent Toluene, Dioxane, THFEnsure good solubility of the base. Avoid inhibitory solvents.[11]
FAQ 2: I am encountering problems with an intramolecular Heck reaction for indole synthesis. What should I troubleshoot?

The intramolecular Heck reaction is a powerful tool for constructing polycyclic indole derivatives.

Causality and Troubleshooting Protocol:

  • Catalyst System: The choice of palladium source and ligand is crucial for an efficient reaction.

    • Protocol: A common starting point is a Pd(OAc)₂ or Pd₂(dba)₃ catalyst with a phosphine ligand. The ligand-to-palladium ratio can also be a critical parameter to optimize.

  • Base and Additives: The base plays a key role in the regeneration of the active Pd(0) catalyst.

    • Protocol: Tertiary amines like triethylamine or inorganic bases such as sodium or potassium carbonate are frequently used. The addition of silver salts can sometimes prevent olefin isomerization side reactions.[13]

  • Solvent: The choice of solvent can influence the reaction rate and outcome.

    • Protocol: Polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly employed.

IV. Protecting Group Strategies: A Common Source of Complications

The indole N-H is acidic and can interfere with many synthetic transformations. Therefore, N-protection is a common strategy, but the introduction and removal of these groups can be problematic.[14]

FAQ 1: My N-protection reaction is giving low yields or failing. What could be the issue?

Incomplete deprotonation and suboptimal reaction conditions are common culprits.

Causality and Troubleshooting Protocol:

  • Incomplete Deprotonation: For many protecting groups, the indole nitrogen must be deprotonated first.

    • Protocol: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF to ensure complete deprotonation.[15]

  • Reagent Quality: The base or the protecting group reagent may have degraded.

    • Protocol: Use freshly opened or properly stored reagents. The quality of NaH is particularly crucial.[15]

FAQ 2: I am observing competing C3-alkylation instead of the desired N-alkylation during protection. How can I improve selectivity?

The regioselectivity of indole alkylation is a classic challenge.

Causality and Troubleshooting Protocol:

  • Counterion Effect: The nature of the counterion from the base can influence the site of alkylation.

    • Protocol: To favor N-protection, use bases like sodium hydride or potassium tert-butoxide.[15]

  • Reaction Conditions: Temperature and solvent can also influence selectivity.

    • Protocol: Experiment with different solvents and consider running the reaction at lower temperatures to favor N-alkylation.[15]

FAQ 3: The deprotection of my N-protected indole is proving to be difficult. What are some effective strategies?

The stability of some N-protecting groups can make their removal challenging without affecting other functional groups.[15]

Deprotection Strategies for Common Indole Protecting Groups

Protecting GroupCommon Deprotection IssueRecommended ProtocolCitation
Tosyl (Ts) Notoriously difficult to remove.Cesium carbonate in THF-methanol or KOH with a phase-transfer catalyst in THF-water.[15]
Pivaloyl Robust and difficult to cleave.Lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C).[14][15]
Boc Acid-labile, but can be problematic with other acid-sensitive groups.Oxalyl chloride in a non-protic solvent for a mild deprotection.[15]

V. Purification of Indole Derivatives: The Final Hurdle

The purification of indoles can be challenging due to their potential instability on silica gel and the presence of closely related impurities.

FAQ 1: My indole derivative appears to be degrading on the silica gel column. What can I do?

The acidic nature of silica gel can cause decomposition of sensitive indoles.

Causality and Troubleshooting Protocol:

  • Acid-Sensitivity: The indole nucleus, particularly with electron-rich substituents, can be sensitive to acid.

    • Protocol:

      • Deactivate the Silica: Pre-treat the silica gel column with a solution of your eluent containing 1% triethylamine to neutralize the acidic sites.

      • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.

      • Work Quickly: Minimize the time the compound spends on the column.

FAQ 2: I am having difficulty separating my desired indole from closely related impurities or regioisomers.

Co-elution of structurally similar compounds is a common purification challenge.

Causality and Troubleshooting Protocol:

  • Similar Polarity: Impurities or regioisomers often have very similar polarities to the desired product.

    • Protocol:

      • Recrystallization: If your product is a solid and the crude material is of relatively high purity (>85-90%), recrystallization can be a highly effective purification method.

      • Alternative Chromatography: If column chromatography is necessary, explore different solvent systems and consider using a different stationary phase (e.g., reverse-phase silica gel).

References

  • Request PDF. (n.d.). Bischler–Möhlau indole synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Reddit. (2017). Indole synthesis mechanism help. r/chemhelp. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • 88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. [Link]

  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. [Link]

  • YouTube. (2025). Fischer Indole Synthesis Mechanism | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). [Link]

  • RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • YouTube. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. [Link]

  • YouTube. (2024). Reissert Indole Synthesis. [Link]

  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. [Link]

  • Protecting Groups. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. [Link]

  • ScienceDirect. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. [Link]

  • MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society. [Link]

  • PubMed Central. (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]

Sources

Identification of by-products in 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key intermediate in the manufacturing of Vilazodone and other pharmacologically active molecules. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of by-products.

Introduction: Navigating the Synthesis of a Key Indole Intermediate

The synthesis of this compound typically proceeds via a two-step route: a Friedel-Crafts acylation of 1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, followed by the reduction of the resulting keto-intermediate. While seemingly straightforward, this pathway is fraught with potential side reactions that can complicate purification and reduce yields. Understanding the mechanistic origins of these by-products is paramount to developing a robust and reproducible synthetic protocol.

This guide will deconstruct the common pitfalls in this synthesis, offering evidence-based solutions and analytical strategies for by-product identification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation is producing multiple spots on TLC, and the yield of the desired 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile is low. What's going on?

A1: The observation of multiple products in the Friedel-Crafts acylation of 1H-indole-5-carbonitrile is a common issue, often stemming from the inherent reactivity of the indole nucleus. The primary culprits are typically diacylation and polymerization.

Causality and Mechanistic Insight:

The indole ring is highly nucleophilic, and under strong Lewis acid catalysis, it can be susceptible to over-acylation. While the electron-withdrawing nature of the 5-cyano group somewhat deactivates the benzene portion of the indole, the pyrrole ring remains highly reactive. The initial acylation at the C3 position is kinetically favored. However, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acylation can occur.

Furthermore, the acidic conditions of the Friedel-Crafts reaction can promote the polymerization of the indole starting material or product, leading to the formation of intractable tars and a complex mixture of oligomers.[1]

Troubleshooting Strategies:

  • Choice of Lewis Acid: While AlCl₃ is a common choice, it is a very strong Lewis acid and can promote side reactions. Consider using a milder Lewis acid such as ZnCl₂ or SnCl₄, which can offer better selectivity for mono-acylation.[2]

  • Reaction Temperature: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize the rate of side reactions.[3]

  • Order of Addition: Adding the Lewis acid to a mixture of the indole and acyl chloride can sometimes lead to localized high concentrations of the catalyst and promote polymerization. A reverse addition, where the indole solution is added slowly to a pre-formed complex of the acyl chloride and Lewis acid, can improve selectivity.

  • Stoichiometry: Use a stoichiometric amount of the Lewis acid, as an excess can lead to the formation of more reactive electrophilic species and drive the reaction towards diacylation and polymerization.

Workflow for Optimizing Friedel-Crafts Acylation:

cluster_0 Troubleshooting Low Yield in Friedel-Crafts Acylation Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagent Purity Verify Purity of 1H-indole-5-carbonitrile and 4-chlorobutyryl chloride Low Yield?->Check Reagent Purity Yes Successful Acylation Successful Acylation Low Yield?->Successful Acylation No Optimize Lewis Acid Switch to Milder Lewis Acid (e.g., ZnCl₂, SnCl₄) Check Reagent Purity->Optimize Lewis Acid Control Temperature Maintain Low Temperature (0 °C to RT) Optimize Lewis Acid->Control Temperature Reverse Addition Add Indole Solution to Acyl Chloride-Lewis Acid Complex Control Temperature->Reverse Addition Monitor by TLC/HPLC Monitor Reaction Progress Frequently Reverse Addition->Monitor by TLC/HPLC Monitor by TLC/HPLC->Check Reagent Purity Yield Not Improved Monitor by TLC/HPLC->Successful Acylation Yield Improved cluster_1 By-product Formation in the Reduction Step Start 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile Reduction NaBH₄ Start->Reduction Product This compound Reduction->Product Desired Pathway Incomplete_Reduction Incomplete Reduction (Starting Material) Reduction->Incomplete_Reduction Side Reaction 1 Nitrile_Reduction Nitrile Reduction (Amine by-product) Reduction->Nitrile_Reduction Side Reaction 3 (Harsh Conditions) Cyclization Intramolecular Cyclization (Tetrahydrofuran by-product) Product->Cyclization Side Reaction 2 (Workup/Prolonged Reaction)

Sources

Technical Support Center: Enhancing the Purity of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the purification of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS 914927-40-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole derivative. High purity is critical for reliable downstream applications, including pharmacological studies and API synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to address common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My final product is contaminated with residual starting materials or non-polar byproducts. How can I effectively remove them?

Likely Cause: This issue typically arises from an incomplete reaction or the formation of non-polar impurities that are not efficiently removed by simple workup procedures. The structural difference between the polar product, containing a hydroxyl group, and less polar starting materials or byproducts is the key to separation.

Recommended Solution: Flash Column Chromatography Flash column chromatography is the most effective method for separating compounds with significant differences in polarity.[1][2] The polar silica gel stationary phase will retain the polar hydroxyl-containing product more strongly than non-polar impurities, which will elute faster.[1]

Detailed Protocol: Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexane). This will wash out non-polar impurities.

    • Gradually increase the polarity of the mobile phase (a "gradient"). For example, increase the ethyl acetate concentration in 5-10% increments. This will decrease the retention of your desired product and allow it to elute from the column.

    • The polar this compound will elute at a higher ethyl acetate concentration.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product. A suitable TLC mobile phase is often a slightly more polar version of the column elution solvent.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Data Summary: Recommended Solvent Systems
Stationary PhaseMobile Phase SystemGradient ProfileApplication Notes
Silica GelHexane/Ethyl AcetateStart at 10% EtOAc, gradually increase to 50-70% EtOAc.Standard system, good for most common impurities.[3]
Silica GelDichloromethane/MethanolStart at 1% MeOH, gradually increase to 5-10% MeOH.Effective for separating highly polar compounds.[3]
Alumina (Basic)Hexane/Ethyl AcetateSimilar gradient to silica.Useful if the compound is sensitive to the acidic nature of silica gel.[3]
Q2: My compound appears pure by TLC but has a persistent pink or brownish discoloration. What is the cause and how can I obtain a white solid?

Likely Cause: Indole derivatives are notoriously susceptible to air and light-induced oxidation or polymerization, which forms highly colored minor impurities.[4] Even trace amounts of these impurities can impart a noticeable color to the bulk material.

Recommended Solution: Recrystallization with Activated Charcoal Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound. The addition of activated charcoal helps to adsorb the colored, often polymeric, impurities.

Detailed Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. For indole derivatives, methanol/water, ethanol/water, or toluene are often effective.[5]

  • Dissolution: In an Erlenmeyer flask, add the colored compound and a minimal amount of the chosen "good" solvent (e.g., methanol). Heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Charcoal Treatment:

    • Remove the flask from the heat source. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding too much will adsorb your product and significantly reduce the yield.[6]

    • Gently swirl the mixture and bring it back to a boil for a few minutes.

  • Hot Filtration:

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot, clear filtrate until it becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. To maximize crystal growth and purity, avoid rapid cooling.[6][7] Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Q3: During recrystallization, my compound separates as an oil instead of forming crystals. What is "oiling out" and how can I prevent it?

Likely Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is common when the compound is highly impure, which significantly depresses its melting point, or if the boiling point of the solvent is too high.[6][7]

Recommended Solutions: Troubleshooting Crystallization

  • Add More Solvent: The most common cause is using too little solvent, leading to supersaturation. Re-heat the solution to dissolve the oil and add more of the "good" solvent until a clear solution is obtained, then attempt to cool it again.[6][7]

  • Lower the Cooling Temperature Slowly: Rapid cooling encourages oil formation. Insulate the flask to allow for a very slow cooling rate, which provides time for proper crystal lattice formation.[7]

  • Change the Solvent System: Select a solvent with a lower boiling point. If using a mixed solvent system, try altering the ratio to make the compound less soluble overall.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If a small amount of the pure solid is available, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[8]

Workflow for Troubleshooting "Oiling Out"

G start Compound 'Oils Out' reheat Re-heat to dissolve oil start->reheat add_solvent Add more 'good' solvent reheat->add_solvent slow_cool Cool solution very slowly reheat->slow_cool If already dilute add_solvent->slow_cool If clear fail Still Oiling Out add_solvent->fail scratch Scratch flask with glass rod slow_cool->scratch If no crystals form seed Add a seed crystal slow_cool->seed If no crystals form success Pure Crystals Form slow_cool->success If crystals form slow_cool->fail scratch->success scratch->fail seed->success seed->fail change_solvent Change solvent system fail->change_solvent change_solvent->reheat

Caption: A troubleshooting flowchart for addressing "oiling out" during recrystallization.

Frequently Asked Questions (FAQs)

1. What are the best analytical methods to confirm the purity of this compound? High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment of indole derivatives due to its high resolution and sensitivity.[9][10]

  • Technique: Reversed-phase HPLC (RP-HPLC) using a C18 column is most common.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

  • Detection: UV detection, typically around 254 nm or 280 nm, is suitable as the indole ring is UV-active.[8]

For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of reactions and column chromatography fractions.[8]

2. What are the likely impurities generated during the synthesis of this molecule? The impurity profile depends heavily on the synthetic route. Common synthesis methods for 3-alkylated indoles can introduce specific byproducts.[11][12][13]

  • Unreacted Starting Materials: Such as 5-cyanoindole or the alkylating agent.

  • Over-alkylation/Dialkylation: Alkylation occurring at the N1 position of the indole ring in addition to the C3 position.

  • Reduction Byproducts: If the synthesis involves reduction of a carbonyl group (e.g., from a Friedel-Crafts acylation), impurities from incomplete reduction (ketone starting material) or over-reduction might be present.[12]

  • Isomers: Depending on the synthetic strategy (e.g., Fischer indole synthesis), regioisomers can sometimes form.[13][14]

  • Oxidation Products: As mentioned, indoles can oxidize upon exposure to air, leading to colored impurities.[4]

3. How should I properly store the purified this compound to maintain its long-term purity? To prevent degradation, proper storage is critical.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Use an amber vial or store in the dark to prevent light-induced decomposition.

  • Temperature: Store at low temperatures (-20°C or -80°C is ideal) to minimize degradation rates.

  • Container: Ensure the container is tightly sealed to prevent moisture and air ingress.

Purification Strategy Overview

Caption: A general workflow for purifying this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Organic Compounds.
  • Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Benchchem. (n.d.). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide.
  • Benchchem. (n.d.). Purification of 5-Chloroindole by recrystallization or chromatography.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Ganesan, M., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • ResearchGate. (n.d.). Crystallization purification of indole.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Guidechem. (2024). What is the synthesis method for 3-(4-butyl)-1H-indol-5-carbonitrile?.
  • ChemicalBook. (n.d.). Synthesis and Bioactivity of RU-58841.
  • Pharmaffiliates. (n.d.). CAS No : 914927-40-5 | Product Name : this compound.
  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation.
  • Benchchem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • ChemicalBook. (2023). 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)- | 914927-40-5.
  • Chemsrc. (2024). CAS#:914927-40-5 | this compound.
  • ChemWhat. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)- CAS#: 914927-40-5.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • YouTube. (2021). column chromatography & purification of organic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
  • Columbia University. (n.d.). Column chromatography.
  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals.
  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
  • PubMed. (2000). Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Sammakia, T. (n.d.). Indoles.
  • PubChem. (n.d.). 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile.
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Challenges in the industrial scale-up of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale-up of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to an industrial setting. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

Section 1: Synthesis and Reaction Challenges

The synthesis of indole derivatives, while well-documented, presents numerous challenges during scale-up, from reaction kinetics to impurity profiles.[1][2] This section tackles common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: We are observing low yields during the key indole formation step. What are the likely causes and how can we optimize the reaction?

A1: Low yields in indole synthesis are a frequent challenge during scale-up.[3] Several factors can contribute to this:

  • Inadequate Mixing and Mass Transfer: What works in a round-bottom flask doesn't always translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Sub-optimal Reaction Temperature: Indole syntheses can be sensitive to temperature fluctuations.[3] Excursions outside the optimal range can lead to decomposition of starting materials or the desired product.

  • Catalyst Inefficiency or Deactivation: If your synthesis involves a catalyst, its activity can be diminished on a larger scale due to impurities in starting materials or solvents.

  • Presence of Water: Many indole syntheses are sensitive to moisture, which can interfere with catalysts and intermediates.[3]

Troubleshooting Steps:

  • Mixing Study: Conduct a study to evaluate the impact of agitation speed on reaction yield and purity. This will help determine the optimal mixing parameters for your reactor.[4]

  • Temperature Profiling: Carefully monitor and control the reaction temperature. Consider a jacketed reactor with precise temperature control.

  • Catalyst Screening and Loading: Re-evaluate the catalyst loading. It may need to be adjusted for the larger scale. Ensure the catalyst is of high quality and handled under appropriate inert conditions if necessary.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[3]

Q2: We are seeing the formation of unexpected byproducts, leading to a complex impurity profile. How can we identify and control these?

A2: The emergence of new impurities is a common issue in process scale-up.[4] For indole derivatives, dimerization or multimerization can be a significant problem.[5][6]

  • Reaction Mechanism and Side Reactions: A thorough understanding of the reaction mechanism is crucial to anticipate potential side reactions. For instance, the high reactivity of the indole ring can lead to unwanted alkylation or acylation.

  • Control of Starting Materials: Impurities in your starting materials can carry through the synthesis or even act as catalysts for side reactions.[3]

  • Reaction Time: Prolonged reaction times, often a consequence of slower heating and cooling on a larger scale, can lead to the formation of degradation products.[4]

Control Strategies:

  • Impurity Profiling: Utilize techniques like HPLC and LC-MS to identify and quantify impurities. Once identified, you can often deduce their origin.

  • Starting Material Specification: Implement stringent specifications for all raw materials.

  • Process Analytical Technology (PAT): Where feasible, use in-process monitoring (e.g., in-situ IR or Raman spectroscopy) to track the consumption of reactants and the formation of products and byproducts in real-time. This allows for more precise control of the reaction endpoint.

Section 2: Work-up and Purification Challenges

The transition from a laboratory-scale purification to an industrial process often introduces new difficulties in isolating the final product with the desired purity.

Troubleshooting Guide: Purification
Problem Potential Cause(s) Recommended Actions
Difficulty in Product Isolation/Crystallization Polymorphism: New crystalline forms may appear during scale-up.[4] Residual solvents or impurities inhibiting crystallization.Conduct a polymorph screen to identify and characterize different crystalline forms. Optimize the crystallization solvent system and cooling profile.
Poor Filterability Fine particle size or amorphous material.Modify the crystallization process to encourage the growth of larger crystals. Consider using a filter aid, but be mindful of potential contamination.
Inadequate Purity after Crystallization Inefficient removal of impurities during washing. The chosen solvent may not be optimal for selectively dissolving impurities.Optimize the wash solvent and volume. A multi-solvent wash strategy may be necessary. Ensure efficient displacement of the mother liquor from the filter cake.[4]
Emulsion Formation During Extraction High shear mixing or presence of surfactants/particulate matter.Reduce agitation speed during extraction. Allow for a longer settling time. Consider adding a small amount of a different solvent to break the emulsion.

Section 3: Nitrile Group Stability and Reactivity

The nitrile group in this compound is a key functional group, but its reactivity must be carefully managed during scale-up.[7]

FAQs - Nitrile Chemistry

Q1: We are concerned about the potential hydrolysis of the nitrile group to an amide or carboxylic acid during our aqueous work-up. How can we mitigate this risk?

A1: While nitriles are generally stable, they can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures.[8][9]

  • pH Control: Maintain the pH of your aqueous work-up as close to neutral as possible.

  • Temperature Management: Perform extractions and washes at controlled, lower temperatures.

  • Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase.

Q2: Are there any specific safety concerns associated with the nitrile group on an industrial scale?

A2: Yes, while the nitrile group in this molecule is relatively stable, it's important to be aware of the potential for release of hydrogen cyanide gas under extreme conditions (e.g., strong acid and high heat). A thorough safety assessment of your process is essential.

Section 4: Process Flow and Logic

Visualizing the overall process can help in identifying potential bottlenecks and areas for optimization.

Experimental Workflow: Lab to Pilot Plant

cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kilograms) lab_reagents Reagent & Solvent Screening lab_synthesis Synthesis & Optimization (TLC/NMR Monitoring) lab_reagents->lab_synthesis lab_workup Extraction & Drying lab_synthesis->lab_workup lab_purification Column Chromatography lab_workup->lab_purification lab_analysis Characterization (NMR, MS, HPLC) lab_purification->lab_analysis pilot_sourcing Raw Material Sourcing & QC lab_analysis->pilot_sourcing Process Transfer pilot_synthesis Reactor Synthesis (PAT Monitoring) pilot_sourcing->pilot_synthesis pilot_workup Phase Separation pilot_synthesis->pilot_workup pilot_purification Crystallization & Filtration pilot_workup->pilot_purification pilot_drying Vacuum Drying pilot_purification->pilot_drying pilot_analysis Final Product Release (Purity, Residual Solvents) pilot_drying->pilot_analysis

Caption: Transition from laboratory to pilot plant scale-up.

Troubleshooting Logic Pathway

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Low Yield or Purity Issue check_reagents Verify Raw Material Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Mixing) check_reagents->check_conditions check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst check_extraction Optimize Extraction (Solvent, pH) check_catalyst->check_extraction check_emulsion Address Emulsions check_extraction->check_emulsion check_crystallization Optimize Crystallization (Solvent, Cooling) check_emulsion->check_crystallization check_washing Improve Cake Washing check_crystallization->check_washing end Optimized Process check_washing->end

Caption: Systematic troubleshooting approach for yield and purity issues.

References

  • Vertex AI Search. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Retrieved January 5, 2026.
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  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
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  • BOC Sciences. (n.d.). CAS 914927-40-5 this compound. Retrieved January 5, 2026.
  • Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles. Retrieved January 5, 2026.
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  • ChemWhat. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)- CAS#: 914927-40-5. Retrieved January 5, 2026.
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  • PubMed. (n.d.). Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand. Retrieved January 5, 2026.
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your synthesis of valuable 3-acylindole derivatives.

Troubleshooting Guide & FAQs

The Friedel-Crafts acylation of indoles, while a powerful tool for C-C bond formation, is notoriously sensitive to reaction conditions. The high nucleophilicity of the indole ring can lead to a variety of side reactions, making optimization a critical step for success.[1][2] This guide provides a structured approach to identifying and resolving common experimental issues.

Flowchart: Troubleshooting a Friedel-Crafts Acylation of Indole

Below is a systematic workflow to diagnose and solve common problems encountered during the reaction.

G cluster_solutions Potential Solutions start Reaction Issue: Low Yield / No Product / Complex Mixture check_reagents 1. Verify Reagent Quality & Stoichiometry - Freshly distilled/purified indole? - Anhydrous solvent and Lewis acid? - Correct equivalents of acylating agent? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature too high/low? - Incorrect order of addition? check_reagents->check_conditions Reagents OK sol_reagents Use purified indole. Use fresh, anhydrous reagents. Optimize stoichiometry (e.g., 1.5 eq. acyl chloride). check_reagents->sol_reagents catalyst_issue 3. Assess Catalyst Choice & Activity - Is the Lewis acid too strong/weak? - Catalyst deactivation? check_conditions->catalyst_issue Conditions OK sol_conditions Run at lower temperature (e.g., 0 °C). Add Lewis acid to indole solution first, then acylating agent slowly. check_conditions->sol_conditions side_reactions 4. Identify Potential Side Reactions - Polymerization (tar formation)? - N-acylation or diacylation? catalyst_issue->side_reactions Catalyst OK sol_catalyst Screen milder Lewis acids (e.g., ZrCl₄, Et₂AlCl). Consider organocatalysts (e.g., DBN). catalyst_issue->sol_catalyst workup_issue 5. Review Work-up Procedure - Incomplete quenching? - Product degradation during purification? side_reactions->workup_issue Side Reactions Addressed sol_side_reactions Use N-protection (e.g., -SO₂Ph). Use less reactive acylating agent. Solvent choice can mitigate polymerization. side_reactions->sol_side_reactions solution Optimized Reaction workup_issue->solution Work-up Optimized sol_workup Careful quenching with ice/HCl. Use appropriate chromatography. workup_issue->sol_workup

Caption: A step-by-step guide to troubleshooting common issues in the Friedel-Crafts acylation of indoles.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a lot of intractable tar and very little of my desired 3-acylindole. What's going wrong?

A1: Tar formation is a classic sign of indole polymerization under strongly acidic conditions. The indole nucleus is highly electron-rich and can be susceptible to acid-catalyzed self-reaction.[2][3]

Causality & Solution:

  • Aggressive Lewis Acid: Strong Lewis acids like AlCl₃ can be too harsh, promoting polymerization over acylation.[4][3]

    • Recommendation: Switch to a milder Lewis acid. Zirconium tetrachloride (ZrCl₄) and dialkylaluminum chlorides (like Et₂AlCl) have been shown to be highly effective and regioselective for C-3 acylation while minimizing side reactions.[5][4] Iron powder has also been reported as a non-toxic and inexpensive catalyst for this transformation under solvent-free conditions.[1]

  • Reaction Temperature: Higher temperatures can accelerate polymerization.

    • Recommendation: Perform the reaction at a lower temperature, typically between 0 °C and room temperature.[2]

  • Order of Addition: The order in which you mix your reagents is critical. Adding the Lewis acid to a solution of indole can lead to the formation of colored complexes and polymers before the acylating agent is even introduced.[2]

    • Recommendation: A proven method is to first form the complex between the indole and the Lewis acid at a low temperature (e.g., 0 °C), and then slowly add the acylating agent to this mixture.[2][6]

Q2: I'm observing a significant amount of N-acylated or 1,3-diacylated indole as a byproduct. How can I improve C-3 regioselectivity?

A2: The indole nitrogen is also nucleophilic and can compete with the C-3 position for the acylium ion, leading to N-acylation. This is particularly problematic with free (N-H) indoles.[7] Subsequent N-to-C acyl migration can occur, but direct C-3 acylation is often more efficient.

Causality & Solution:

  • Unprotected Indole Nitrogen: The lone pair on the nitrogen atom readily attacks the electrophile.

    • Recommendation 1 (Catalyst Choice): Certain Lewis acids, such as ZrCl₄, have been shown to promote highly regioselective C-3 acylation even without N-H protection.[5] Similarly, organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can provide excellent C-3 selectivity.[8]

    • Recommendation 2 (N-Protection): If C-3 selectivity remains an issue, protecting the indole nitrogen is a reliable strategy. The phenylsulfonyl (-SO₂Ph) group is a common choice as it effectively reduces the nucleophilicity of the nitrogen and can be readily removed after the reaction.[2] Other protecting groups like pivaloyl can also be employed.[9]

G cluster_reaction Friedel-Crafts Acylation Mechanism on Indole Acyl_Cl R-CO-Cl Acylium [R-C=O]⁺ Acylium Ion Acyl_Cl->Acylium Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acyl_Cl Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium->Sigma_Complex Indole Indole Indole->Sigma_Complex Nucleophilic Attack at C-3 Product 3-Acylindole Sigma_Complex->Product Deprotonation Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen

Caption: Mechanism of Friedel-Crafts acylation at the C-3 position of indole.

Q3: My yields are consistently low even when I don't see significant tar formation. What other factors should I consider?

A3: Low yields can be attributed to several subtle, yet critical, experimental parameters. Solvent choice and the nature of the acylating agent play significant roles.

Causality & Solution:

  • Solvent Effects: The solvent can dramatically influence the reaction rate and yield. In some cases, polar solvents can increase the solubility of the intermediate indole-Lewis acid complexes, leading to shorter reaction times and higher yields.[2] However, in other systems, non-polar solvents or even solvent-free conditions are optimal.[1][10]

    • Recommendation: Screen a variety of solvents. Dichloromethane (CH₂Cl₂) is a common starting point. For certain Lewis acids, the addition of nitromethane (CH₃NO₂) has been shown to be beneficial.[2] Solvent-free conditions with a catalyst like iron powder can also be highly effective and environmentally friendly.[1]

  • Acylating Agent Reactivity: While acyl chlorides are common, their high reactivity can sometimes be detrimental.

    • Recommendation: If using a highly reactive acyl chloride, consider switching to a less reactive acid anhydride. This can sometimes provide a more controlled reaction, leading to cleaner product formation.[2]

Q4: Are there any alternatives to traditional Lewis acids for this reaction?

A4: Yes, the field has evolved beyond traditional Lewis acids due to their moisture sensitivity and the often stoichiometric amounts required.[11]

Causality & Solution:

  • Harshness and Stoichiometry: Lewis acids like AlCl₃ can be difficult to handle and often form a complex with the ketone product, requiring more than one equivalent of the catalyst.[11]

    • Recommendation 1 (Heterogeneous Catalysts): Metal oxides like zinc oxide (ZnO) have been used as efficient, easily handled, and recyclable catalysts, often in conjunction with ionic liquids.[7][12]

    • Recommendation 2 (Organocatalysis): Nucleophilic catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been successfully employed for the regioselective C-acylation of indoles, offering a metal-free alternative.[8] These reactions proceed through a different mechanism involving an N-acyl-amidine intermediate.[8]

Data Summary: Catalyst and Solvent Selection

The choice of catalyst and solvent is paramount for a successful acylation. The table below summarizes conditions reported in the literature for the acylation of unsubstituted indole.

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
SnCl₄ Acetyl ChlorideCH₂Cl₂ / CH₃NO₂0 to RT96[2]
ZrCl₄ Benzoyl ChlorideDCERT92[5]
Et₂AlCl Benzoyl ChlorideCH₂Cl₂0 to RT86[4]
Iron Powder Benzoyl ChlorideSolvent-freeRT95[1]
ZnO Benzoyl Chloride[BMIM][PF₆]RT90[12]
DBN Benzoyl ChlorideTolueneReflux65[8]

DCE = 1,2-Dichloroethane; RT = Room Temperature; [BMIM][PF₆] = 1-butyl-3-methylimidazolium hexafluorophosphate

Experimental Protocol: ZrCl₄-Mediated Acylation of Indole

This protocol is a representative example of a modern, efficient method for the regioselective 3-acylation of indole.[5]

Materials:

  • Indole (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Zirconium tetrachloride (ZrCl₄) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of indole in anhydrous DCE at room temperature under an inert atmosphere (e.g., nitrogen or argon), add ZrCl₄ portion-wise.

  • Stir the resulting mixture for 10-15 minutes at room temperature.

  • Add the acyl chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-acylindole.

References

  • Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan J. Chem. Available at: [Link]

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. Available at: [Link]

  • Hodgson, D. M., & Pearson, C. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(20), 4676–4679. Available at: [Link]

  • Shaikh, I. R., & Pore, D. M. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]

  • RSC Publishing. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. Available at: [Link]

  • Guchhait, S. K., Chaudhary, P., & Rana, S. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. Request PDF. Available at: [Link]

  • Shaikh, I. R., & Pore, D. M. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(43), 38421–38466. Available at: [Link]

  • SAGE Publications Inc. (n.d.). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link]

  • Yeung, H.-L., & Yip, C.-W. (2012). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate. Available at: [Link]

  • Rachwalski, M., & Leśniak, S. (2017). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 22(12), 2235. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Cami-Kobeci, G., & Luan, A. (2010). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 15(7), 4798–4809. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • MDPI. (n.d.). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Available at: [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Friedel-Crafts Alkylation of Indoles in Deep Eutectic Solvent. Available at: [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. Available at: [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Available at: [Link]

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Alternative catalysts for the synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, offering troubleshooting guidance and answers to frequently asked questions. Our focus is on providing scientifically sound, field-tested insights into alternative catalytic systems that offer advantages in terms of efficiency, selectivity, and environmental impact.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding catalyst selection and reaction strategy for the synthesis of this compound.

Q1: What are the primary challenges in synthesizing this compound?

The main synthetic hurdles include:

  • Regioselectivity: Controlling the alkylation at the C3 position of the indole ring over the N1 position is a significant challenge. The C3 position is often more nucleophilic, but under certain conditions, N-alkylation can be a competing and sometimes major side reaction.

  • Polyalkylation: The initial alkylation product is often more reactive than the starting indole, leading to the addition of multiple alkyl groups. This is a common issue in Friedel-Crafts alkylation reactions.[1][2][3]

  • Harsh Reaction Conditions: Traditional methods may employ strong acids or bases and high temperatures, which can be incompatible with sensitive functional groups on the indole scaffold or the alkylating agent.

  • Direct Alkylation with Hydroxyalkylating Agents: Using alkylating agents containing a hydroxyl group can be problematic as the hydroxyl group can compete with the indole for the catalyst or undergo side reactions.

Q2: What are the common strategies for introducing the 4-hydroxybutyl group at the C3 position of 5-cyanoindole?

Two primary strategies are commonly employed:

  • Two-Step Friedel-Crafts Acylation/Reduction: This is a robust and widely used method. It involves the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to the methylene group. The terminal chloro group is then converted to a hydroxyl group. This method avoids the issue of polyalkylation often seen in direct Friedel-Crafts alkylation.[1]

  • Direct C3-Alkylation: This approach involves the direct introduction of the 4-hydroxybutyl group. A promising strategy for this is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses an alcohol as the alkylating agent.[4][5] This is a more atom-economical approach.

Q3: What are some alternative catalysts to traditional Lewis acids like AlCl₃ for the Friedel-Crafts acylation step?

While aluminum chloride (AlCl₃) is a common Lewis acid catalyst, alternatives can offer milder reaction conditions and improved selectivity. Some options include:

  • Indium(III) bromide (InBr₃): This has been used as a catalyst for the synthesis of related 3-alkylindoles.

  • Iron(III) chloride (FeCl₃): An inexpensive and effective catalyst for Friedel-Crafts reactions.

  • Bismuth(III) compounds: Bismuth-based catalysts are gaining attention as environmentally benign Lewis acids.

  • Scandium(III) triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can be used in catalytic amounts.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Regioselectivity - Significant N-Alkylation Observed

Problem: Your reaction is yielding a substantial amount of the N-alkylated product alongside the desired C3-alkylated indole.

Root Cause Analysis & Solutions:

The regioselectivity of indole alkylation is a delicate balance between the nucleophilicity of the C3 position and the N1 position, and is highly dependent on the reaction conditions.

  • Choice of Base and Solvent:

    • For N-selectivity: Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF deprotonate the indole nitrogen, increasing its nucleophilicity and favoring N-alkylation.[6]

    • For C3-selectivity: In the absence of a strong base, the neutral indole is more likely to react at the more nucleophilic C3 position. For Friedel-Crafts type reactions, a Lewis acid is used to activate the electrophile, and no base is typically required.

  • Catalyst and Ligand System:

    • Modern catalytic systems offer excellent control over regioselectivity. For instance, in copper hydride (CuH) catalysis, the choice of ligand can direct the alkylation to either the N or C3 position with high selectivity.[7]

    • Transition metal-catalyzed "borrowing hydrogen" reactions with iridium or nickel catalysts often show high selectivity for C3-alkylation with alcohols.[4][8]

  • Protecting Groups: Temporarily protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) will direct the alkylation exclusively to the C3 position. The protecting group can be removed in a subsequent step.

Workflow for Improving C3-Selectivity:

start Significant N-Alkylation Observed q1 Are you using a strong base (e.g., NaH)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 sol1 Omit the base. For Friedel-Crafts, use only a Lewis acid. yes1->sol1 q2 Consider your catalytic system. no1->q2 sol2a For 'borrowing hydrogen' methods, screen different metal/ligand combinations (e.g., Ir, Ni catalysts). q2->sol2a sol2b For other catalytic systems, ligand modification can steer selectivity. q2->sol2b q3 Is direct C3-alkylation still problematic? sol2a->q3 sol2b->q3 yes3 Yes q3->yes3 sol3 Employ an N-protecting group strategy. Protect, C3-alkylate, then deprotect. yes3->sol3

Caption: Troubleshooting workflow for N- vs. C3-alkylation.

Issue 2: Formation of Polyalkylation Products

Problem: Your reaction mixture contains significant amounts of di- or even tri-alkylated indole byproducts.

Root Cause Analysis & Solutions:

This is a classic issue in Friedel-Crafts alkylation, where the mono-alkylated product is more activated towards further electrophilic substitution than the starting material.[1][2][3]

  • Reaction Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards polyalkylation.

    • Solution: Use a large excess of the indole substrate. This statistically favors the reaction of the electrophile with the starting material.[1] If the indole is valuable, this may not be practical.

  • Reaction Conditions:

    • Solution: Lowering the reaction temperature can help to control the reactivity and reduce the rate of subsequent alkylations. Using a milder Lewis acid catalyst can also be beneficial.

  • Alternative Strategy: Acylation-Reduction:

    • Solution: The most effective way to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction. The acyl group is deactivating, which prevents further substitution on the indole ring.[1] The ketone can then be selectively reduced to the desired alkyl group.

Workflow for Preventing Polyalkylation:

start Polyalkylation Products Observed q1 Are you performing a direct alkylation? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is using excess indole feasible? yes1->q2 sol1 Switch to a Friedel-Crafts acylation followed by reduction. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 sol2 Increase the molar ratio of indole to the alkylating agent. yes2->sol2 q3 Have you optimized the reaction conditions? no2->q3 sol3 Lower the reaction temperature and/or use a milder Lewis acid catalyst. q3->sol3

Caption: Troubleshooting workflow for polyalkylation.

Experimental Protocols: Alternative Catalytic Systems

Here we provide detailed, step-by-step protocols for alternative methods for the synthesis of this compound.

Protocol 1: Two-Step Friedel-Crafts Acylation with InBr₃ and Subsequent Reduction

This protocol offers a reliable alternative to using AlCl₃, with InBr₃ often being a milder and more selective Lewis acid.

Step 1: Friedel-Crafts Acylation

  • Reaction: 1H-indole-5-carbonitrile + 4-chlorobutyryl chloride → 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

  • Reagents and Equipment:

    • 1H-indole-5-carbonitrile

    • 4-chlorobutyryl chloride

    • Indium(III) bromide (InBr₃)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 1H-indole-5-carbonitrile (1.0 eq) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add InBr₃ (0.1 eq) to the suspension.

    • Add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ketone

  • Reaction: 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile → 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

  • Reagents and Equipment:

    • 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

    • Sodium borohydride (NaBH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Lewis acid (e.g., FeCl₃) or Brønsted acid (e.g., trifluoroacetic acid)

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the chosen acid catalyst (e.g., FeCl₃, 1.0 eq).

    • Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below 20 °C.

    • Warm the reaction to 35-40 °C and stir until completion (monitored by TLC).

    • Cool the reaction to 0 °C and quench carefully with water.

    • Extract with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

The final step would be the conversion of the chloride to the alcohol, for example, by hydrolysis under basic conditions.

Protocol 2: Direct C3-Alkylation via Nickel-Catalyzed "Borrowing Hydrogen"

This protocol describes a more direct and atom-economical approach using an alcohol as the alkylating agent.[4]

  • Reaction: 1H-indole-5-carbonitrile + 1,4-butanediol → this compound

  • Reagents and Equipment:

    • 1H-indole-5-carbonitrile

    • 1,4-butanediol (used in excess)

    • Nickel catalyst (e.g., N,O-donor coordinated nickel complex)

    • Base (e.g., K₂CO₃)

    • High-boiling point solvent (e.g., toluene, xylene)

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • In a Schlenk tube, combine 1H-indole-5-carbonitrile (1.0 eq), the nickel precatalyst (e.g., 5 mol%), and the base (e.g., K₂CO₃, 1.2 eq).

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add the solvent and 1,4-butanediol (2.0-3.0 eq).

    • Seal the tube and heat the reaction mixture to the required temperature (typically 120-150 °C) for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter to remove the base and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Table 1: Comparison of Catalytic Systems

Catalyst SystemReaction TypeAdvantagesDisadvantages
AlCl₃ / InBr₃ / FeCl₃ Friedel-Crafts AcylationHigh yields, well-establishedStoichiometric amounts often needed, harsh conditions, potential for side reactions
NaBH₄ / Lewis or Brønsted Acid Ketone ReductionEffective and selectiveRequires a separate acylation step
Nickel/Iridium Complexes "Borrowing Hydrogen" C3-AlkylationAtom-economical, direct use of alcohols, milder conditionsCatalyst cost and sensitivity, may require higher temperatures
Biocatalysts Enzymatic AlkylationHigh selectivity, environmentally friendlySubstrate scope can be limited, requires specialized conditions

References

  • Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. Request PDF. Available from: [Link]

  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. ResearchGate. Available from: [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. Available from: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Available from: [Link]

  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Arkat USA. Available from: [Link]

  • Biocatalytic stereoselective oxidation of 2-arylindoles. PMC. Available from: [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available from: [Link]

  • Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI. Available from: [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Royal Society of Chemistry. Available from: [Link]

  • Friedel-Crafts Alkylation of Indoles via Combinatorial Transition-Metal Catalysis. Request PDF. Available from: [Link]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI. Available from: [Link]

  • 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. PubMed Central. Available from: [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available from: [Link]

  • Carbonylative synthesis and functionalization of indoles. PMC. Available from: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]

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Vilazodone Synthesis Technical Support Center: A Guide to Minimizing Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of vilazodone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of vilazodone synthesis and effectively minimize the formation of impurities. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions, all grounded in scientific principles and practical experience.

I. Understanding the Synthetic Landscape of Vilazodone

The synthesis of vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, typically follows a convergent pathway. This involves the synthesis of two key intermediates, which are then coupled to form the final active pharmaceutical ingredient (API). A common route involves the preparation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate A) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (Intermediate B).[1] The purity of the final vilazodone product is highly dependent on the quality of these intermediates and the control of side reactions during the coupling process.

Below is a generalized synthetic scheme illustrating a common pathway to vilazodone:

Figure 1: A common synthetic pathway for Vilazodone.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues that may arise during the synthesis of vilazodone, providing potential causes and actionable solutions.

Issue 1: Presence of Vilazodone N-Oxide Impurity

  • Question: My final product shows a significant peak corresponding to Vilazodone N-Oxide. What is the likely cause and how can I prevent it?

  • Answer:

    • Causality: Vilazodone N-Oxide is typically formed under oxidative conditions.[2] The tertiary amine in the piperazine ring of vilazodone is susceptible to oxidation, leading to the formation of the N-oxide. This can occur during the final coupling step, work-up, or even during storage if the material is exposed to oxidizing agents or air for extended periods, especially at elevated temperatures.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the final coupling reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Control Reaction Temperature: Avoid excessive temperatures during the reaction and purification steps, as higher temperatures can accelerate oxidation.

      • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during work-up or storage may be beneficial, but this should be carefully evaluated for its impact on the final product's purity and stability.

      • Purification: Vilazodone N-oxide can often be separated from vilazodone by chromatography.[2]

Issue 2: Formation of Oxo-Vilazodone Impurity

  • Question: I have identified an impurity that appears to be Oxo-Vilazodone. How is this formed and what can be done to minimize it?

  • Answer:

    • Causality: The formation of Oxo-Vilazodone likely arises from the oxidation of the methylene group adjacent to the indole nitrogen. This can be promoted by certain reaction conditions or the presence of specific reagents.

    • Troubleshooting Protocol:

      • Reagent Purity: Ensure the purity of all starting materials and reagents. Trace metal impurities can sometimes catalyze oxidation reactions.

      • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times at elevated temperatures, which could favor side reactions.

      • Purification: Similar to the N-oxide, chromatographic purification can be effective in removing the oxo-impurity.

Issue 3: Incomplete Reaction and Presence of Starting Intermediates

  • Question: My reaction mixture shows a significant amount of unreacted 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)-benzofuran-2-carboxamide. What are the common reasons for incomplete coupling?

  • Answer:

    • Causality: Incomplete coupling can be due to several factors, including insufficient reaction time, inadequate temperature, poor mixing, or deactivation of the reactants or catalyst. The nucleophilicity of the piperazine nitrogen and the reactivity of the chlorobutyl group are critical for this SN2 reaction.

    • Troubleshooting Protocol:

      • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for complete conversion. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.

      • Base Selection: The choice and amount of base are crucial. A base that is too weak may not sufficiently deprotonate the piperazine nitrogen, while a base that is too strong could lead to side reactions. Common bases include potassium carbonate or triethylamine.[3]

      • Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the nucleophilic substitution. Aprotic polar solvents like DMF or DMSO are often used.

      • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can enhance the reaction rate.

Issue 4: Formation of Dimer Impurities

  • Question: I am observing a high molecular weight impurity that I suspect is a dimer. How can this be formed and prevented?

  • Answer:

    • Causality: Dimer impurities can form when one molecule of 5-(1-piperazinyl)-benzofuran-2-carboxamide reacts with two molecules of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, or vice versa, leading to a bridged dimer. This is more likely to occur if there is a significant stoichiometric imbalance of the reactants.

    • Troubleshooting Protocol:

      • Stoichiometric Control: Carefully control the stoichiometry of the two intermediates. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess should be avoided.

      • Controlled Addition: Adding one intermediate slowly to the other can help to maintain a low concentration of the added reactant and minimize the chance of dimerization.

      • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like dimerization.

III. Frequently Asked Questions (FAQs)

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate A)

  • Q1: What are the critical parameters in the Friedel-Crafts acylation of 5-cyanoindole?

    • A1: The choice of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) and the reaction temperature are critical.[4][5] Insufficient catalyst can lead to low conversion, while an excess or a very reactive catalyst can cause side reactions, such as acylation at undesired positions on the indole ring. The temperature should be carefully controlled to prevent decomposition and side product formation. Low temperatures (e.g., 0-10 °C) are often preferred.[1]

  • Q2: What are the common challenges during the reduction of the acylated indole to Intermediate A?

    • A2: A common challenge is achieving selective reduction of the ketone to a methylene group without affecting the nitrile group or the chloroalkyl chain. The choice of reducing agent is key. A combination of sodium borohydride with an acid like trifluoroacetic acid has been shown to be effective.[6] Incomplete reduction will leave the keto-intermediate as an impurity, while over-reduction could potentially affect other functional groups.

Final Coupling Reaction and Purification

  • Q3: What analytical techniques are recommended for in-process control of the vilazodone synthesis?

    • A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of the reaction and for impurity profiling.[7][8] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural elucidation of unknown impurities, techniques like LC-MS/MS are invaluable.[2]

  • Q4: What are the recommended methods for purifying crude vilazodone?

    • A4: The most common purification method is recrystallization from a suitable solvent or solvent mixture. This is often followed by conversion to the hydrochloride salt, which can further enhance purity.[9] For challenging separations, column chromatography may be necessary.[1]

IV. Experimental Protocols

Protocol 1: Purification of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate A) by Recrystallization

  • Suspend the crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) in a flask equipped with a reflux condenser.[10]

  • Heat the suspension with stirring until a clear solution is obtained.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: In-process Monitoring of the Final Coupling Reaction by HPLC

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at a suitable wavelength (e.g., 240 nm).[8]

  • Procedure:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by diluting with mobile phase).

    • Inject the sample into the HPLC system.

    • Monitor the disappearance of the starting materials and the appearance of the vilazodone peak.

V. Visualization of Impurity Formation

The following diagram illustrates the potential formation of key impurities from vilazodone.

Impurity_Formation cluster_Dimer_Formation Dimerization Vilazodone Vilazodone N_Oxide Vilazodone N-Oxide Vilazodone->N_Oxide Oxidation (e.g., air, peroxides) Oxo_Vilazodone Oxo-Vilazodone Vilazodone->Oxo_Vilazodone Oxidation Dimer Dimer Impurity Intermediate_A Intermediate A Intermediate_A->Dimer Intermediate_B Intermediate B Intermediate_B->Dimer

Figure 2: Potential pathways for the formation of common Vilazodone impurities.

VI. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Friedel-Crafts Acylation Temperature 0 - 10 °CMinimizes side reactions and decomposition.[1]
Final Coupling Reaction Temperature 80 - 120 °CEnsures a reasonable reaction rate for the nucleophilic substitution.
Stoichiometry (Intermediate A:B) 1:1 to 1:1.1A slight excess of one intermediate can drive the reaction to completion, but a large excess should be avoided to prevent dimer formation.
HPLC Wavelength for Detection ~240 nmA common wavelength for detecting the chromophores in vilazodone and its intermediates.[8]

VII. Conclusion

Minimizing impurities in the synthesis of vilazodone requires a thorough understanding of the reaction mechanisms and careful control of process parameters. By implementing the strategies outlined in this guide, researchers can significantly improve the purity of their final product. This technical support center serves as a living document and will be updated as new insights and methodologies become available.

References

  • Hu, B., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552-1557. [Link]

  • US Patent 9,533,949 B2. (2017).
  • Karadeolian, A., et al. (2018). Continuous Flow Process for Reductive Deoxygenation of ω-Chloroketone in the Synthesis of Vilazodone. Organic Process Research & Development, 22(8), 1049-1054. [Link]

  • Jin, H., et al. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development, 25(5), 1234-1241. [Link]

  • National Center for Biotechnology Information. (n.d.). Vilazodone. PubChem Compound Summary for CID 6918314. [Link]

  • Bhaskararao, P., et al. (2024). The industrial importance of technology transfer for analytical method development and validation–application to vilazodone hydrochloride dosage form. International Journal of Chemistry Research, 8(4), 12-17. [Link]

  • Reddy, G. O., et al. (2015). Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 357-366. [Link]

  • Chaudhari, Y. J., et al. (2017). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF VILAZODONE HYDROCHLORIDE. International Journal of Current Pharmaceutical Research, 9(4), 86-91. [Link]

  • Panda, S. S., et al. (2015). SPECTROPHOTOMETRIC QUANTIFICATION OF VILAZODONE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM USING QUALITY BY DESIGN APPROACH. Malaysian Journal of Analytical Sciences, 19(5), 920-929. [Link]

  • Li, W., et al. (2018). Design, synthesis and evaluation of vilazodone-tacrine hybrids as multitarget-directed ligands against depression with cognitive impairment. European Journal of Medicinal Chemistry, 155, 637-653. [Link]

  • El-Kassem, A., et al. (2024). Novel spectrofluorometric approach for assessing vilazodone by blocking photoinduced electron transfer: analytical performance, and greenness–blueness evaluation. RSC Advances, 14(6), 3865-3874. [Link]

  • CN Patent 103304547A. (2013). Preparation method of antidepressant drug-vilazodone.
  • Reisman, S. E., et al. (2018). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of Chemical Research, 51(5), 1035-1046. [Link]

  • ApiSyn Healthcare Pvt. Ltd. (n.d.). 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. [Link]

  • Karadeolian, A., et al. (2018). Continuous Flow Process for Reductive Deoxygenation of ω-Chloroketone in the Synthesis of Vilazodone. Organic Process Research & Development. [Link]

  • CN Patent 111087339A. (2020). Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.
  • Li, W., et al. (2018). Design, synthesis and evaluation of vilazodone-tacrine hybrids as multitarget-directed ligands against depression with cognitive impairment. European Journal of Medicinal Chemistry. [Link]

  • Jin, H., et al. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development. [Link]

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Technical Support Center: Stability and Degradation of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and experimentation with this compound. Drawing upon established principles of organic chemistry and data from related indole derivatives, this document aims to be a practical resource for ensuring the integrity of your experiments.

I. Introduction to the Stability Profile

This compound is a multi-functionalized indole derivative. Its stability is dictated by the interplay of its three key functional groups: the indole ring, the aliphatic hydroxyl group, and the aromatic nitrile group. The indole nucleus, being an electron-rich aromatic system, is the most reactive part of the molecule and is susceptible to oxidation, photodecomposition, and reactions under non-neutral pH conditions. The hydroxybutyl chain and the nitrile group are generally more stable but can degrade under specific stress conditions. Understanding these potential liabilities is crucial for accurate and reproducible experimental outcomes.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling, storage, and use of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Recommended storage is at 2-8°C (refrigerated). For extended storage, -20°C is advisable. To minimize oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: My solution of this compound has turned yellow/brown. What is the cause and what should I do?

A2: A color change is a common indicator of degradation, particularly oxidative or photolytic degradation of the indole ring, which can lead to the formation of colored oligomeric or polymeric byproducts.[1][2] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be stored at 2-8°C, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and used within a short period. Discard any discolored solutions, as the presence of degradation products can lead to spurious experimental results.

Q3: Which solvents are recommended for dissolving this compound?

A3: The compound is soluble in organic solvents such as methanol, chloroform, and hexane.[3] For biological experiments requiring aqueous buffers, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Be aware that the pH of the final solution can impact stability.

Chemical Stability and Degradation

Q4: How stable is the compound in acidic or basic solutions?

A4: The indole ring is sensitive to strong acidic conditions, which can lead to polymerization or other rearrangements. Under strongly acidic or basic conditions, the nitrile group can undergo hydrolysis.[4][5] It is advisable to maintain the pH of aqueous solutions within a near-neutral range (pH 6-8) where possible. If your experiment requires acidic or basic conditions, it is crucial to determine the compound's stability under those specific conditions by running a time-course experiment and analyzing for degradation.

Q5: What are the likely oxidative degradation products?

A5: The indole ring is susceptible to oxidation.[1][6] Oxidation can occur at the 2- and 3-positions of the indole ring, potentially leading to the formation of oxindoles, N-oxides, or ring-opened products like N-formylkynurenine derivatives.[7][8] The primary alcohol on the butyl side chain could also be oxidized to an aldehyde or a carboxylic acid, although this is generally less facile than indole ring oxidation. Exposure to air, light, and certain metal ions can promote oxidation.

Q6: Is this compound sensitive to light?

A6: Yes, indole-containing compounds are typically photosensitive.[1][9][10] Exposure to UV or even ambient light can lead to the formation of radical species and subsequent degradation.[11] All work with the compound and its solutions should be carried out with protection from light.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation.[12][13][14]

Objective: To identify potential degradation products and pathways.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 80°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Identify degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

IV. Potential Degradation Pathways and Data

Based on the chemistry of the indole nucleus and related functional groups, the following degradation pathways are plausible for this compound.

Visualizing Degradation

DegradationPathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Harsh Conditions) cluster_photolytic Photolytic Degradation Parent Parent Compound N_Oxide N-Oxide Parent->N_Oxide H₂O₂ Oxindole Oxindole Derivative Parent->Oxindole O₂ Ring_Opened Ring-Opened Product (e.g., Kynurenine derivative) Parent->Ring_Opened O₃ / ROS Amide Amide Derivative Parent->Amide H₂O / H⁺ or OH⁻ Polymeric Polymeric Products Parent->Polymeric hν (Light) Carboxylic_Acid Carboxylic Acid Derivative Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

Stability Data Summary

The following table provides a hypothetical summary of stability data based on forced degradation studies of similar indole derivatives. Actual results may vary.

Stress ConditionReagent/ConditionPotential Degradation ProductsExpected Extent of Degradation
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of nitrile to amide/carboxylic acid, potential indole polymerizationModerate to High
Base Hydrolysis 0.1 M NaOH, 60°CHydrolysis of nitrile to carboxylateModerate
Oxidation 3% H₂O₂, RTN-oxides, oxindoles, ring-opened productsHigh
Photolysis ICH Q1B conditionsPolymeric products, colored degradantsHigh
Thermal 80°C (solid)Minimal degradationLow

V. Analytical Workflow

A systematic approach is essential for monitoring the stability of this compound.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample in Solution HPLC Stability-Indicating HPLC Sample->HPLC Purity Purity Assessment (% Area) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity LCMS LC-MS for Identification Structure Structure Elucidation LCMS->Structure Impurity->LCMS

Caption: A typical analytical workflow for stability assessment.

By following the guidance in this document, researchers can minimize the risk of compound degradation and ensure the reliability of their experimental data. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

VI. References

  • Talluri, N. K., et al. (2015). Identification of Hydrolytic and Isomeric N-oxide Degradants of Vilazodone by on Line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 339-347. Available at: [Link]

  • Finley, M. J., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Journal of Pharmaceutical Sciences, 109(11), 3246-3265. Available at: [Link]

  • He, Y., et al. (2021). Tryptophan degradation products that are formed after exclusive exposure to heat. Food Chemistry, 362, 130215. Available at: [Link]

  • Mao, L., et al. (2008). Photodegradation of atrazine in the presence of indole-3-acetic acid and natural montmorillonite clay minerals. Environmental Science & Technology, 42(22), 8338-8343. Available at: [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Molecular Plant, 6(6), 1992-1995. Available at: [Link]

  • Gama, M. R., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules, 26(16), 4983. Available at: [Link]

  • Google Patents. (1975). Process for hydrolysis of nitriles. US3920670A. Available at:

  • Kuroki, K., et al. (2023). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife, 12, e86314. Available at: [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Request PDF. Available at: [Link]

  • Kuroki, K., et al. (2023). Characterization of Tryptophan Oxidation Affecting D1 Degradation by FtsH in the Photosystem II Quality Control of Chloroplasts. eLife. Available at: [Link]

  • Chen, Y., et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. The Journal of Physical Chemistry B, 121(30), 7279-7286. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309-319. Available at: [Link]

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  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Mendes, R. G., et al. (2023). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 9(11), 1081. Available at: [Link]

  • Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in Column Chromatography of Polar Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult molecules. The unique electronic and structural properties of polar indoles demand a nuanced approach to column chromatography. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal separation and purity.

The Core Challenge: The Dual Nature of Polar Indoles

The primary difficulty in purifying polar, nitrogen-containing heterocyclic compounds like indoles stems from their chemical duality.[1] The indole ring system possesses a basic nitrogen atom within the pyrrole ring, which can lead to strong, undesirable interactions with the stationary phase.[1][2] On standard silica gel, the acidic silanol groups (Si-OH) on the surface can interact strongly with the basic indole nitrogen, leading to significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column.[1][2] Furthermore, some indole derivatives are sensitive to the acidic nature of silica gel and can degrade on the column.[3]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the column chromatography of polar indoles in a direct question-and-answer format.

Problem 1: Severe Peak Tailing and Streaking

Question: My polar indole compound is streaking down the silica gel column, resulting in broad peaks and poor separation. What's causing this, and how can I fix it?

Answer: This is the most classic problem and is almost always caused by secondary interactions between the basic nitrogen of your indole and the acidic silanol groups on the silica surface.[2] This strong interaction prevents a clean elution, causing the compound to "drag" along the stationary phase.

Causality Diagram: Indole-Silica Interactions

G cluster_good Desired Interaction (Partitioning) cluster_bad Undesired Interaction (Ion-Exchange) Indole Polar Indole (Basic Nitrogen) Silica Silica Gel Surface (Acidic Silanols) Indole->Silica Strong H-Bonding/ Ionic Interaction Elution Clean Elution (Symmetrical Peak) Indole->Elution Weak, Reversible Adsorption Tailing Peak Tailing (Broad Peak) Silica->Tailing Causes...

Caption: Interaction pathways of a polar indole on a silica surface.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common and effective strategy is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your indole for the active silanol sites, effectively masking them.[4][5]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent.[4] It's a volatile base, making it easy to remove from your fractions later.

    • Ammonia: Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your mobile phase (e.g., dichloromethane).[3] This is particularly effective for very polar compounds.

  • Stationary Phase Alternatives (The Robust Solution): If mobile phase modifiers are not sufficient or desirable (e.g., if they interfere with subsequent steps), changing your stationary phase is the next logical step.

    • Deactivated Silica: You can deactivate the silica gel yourself to reduce its acidity.[3]

    • Amino-Functionalized Silica: Using a commercially available amino-propyl bonded silica is an excellent choice.[6][7] The amino groups on the silica surface eliminate the strong ionic interactions with basic compounds, leading to much-improved peak shape.[2][6]

    • Alumina (Basic or Neutral): For less challenging separations, basic or neutral alumina can be a good alternative to silica.[8]

Problem 2: On-Column Degradation and Low Recovery

Question: I'm losing a significant portion of my sample on the column, and the fractions I do collect contain impurities that weren't in my crude material. What is happening?

Answer: This suggests two potential issues that often occur together: irreversible adsorption and on-column degradation. The acidic surface of silica can act as a catalyst for the degradation of sensitive indole derivatives.[3][9] What doesn't degrade might be binding so tightly to the active sites that it never elutes, leading to low mass recovery.

Solutions:

  • Passivate the Stationary Phase: Before loading your compound, wash the column with a solution containing a basic modifier. This pre-treatment neutralizes the most aggressive active sites.

  • Switch to a More Inert Stationary Phase:

    • Neutral Alumina or Florisil: These are less acidic than silica and can prevent degradation of sensitive compounds.[3]

    • Bonded Phases: Consider using cyano- or diol-bonded silica, which present a less acidic surface to the analyte.

    • Reversed-Phase (C18): For many polar indoles, reversed-phase chromatography is a superior alternative.[10][11] The nonpolar stationary phase eliminates the problem of silanol interactions. Highly aqueous mobile phases may be required for sufficient retention of very polar compounds.[12]

  • Dry Loading: If your compound is unstable, dissolving it in a strong solvent and loading it directly onto the column can cause it to precipitate in a concentrated band, increasing its exposure time to the silica and promoting degradation. Instead, use a dry loading technique.[13]

Experimental Protocol: Dry Loading of a Sensitive Compound

  • Dissolve your crude sample in a suitable solvent (e.g., methanol, dichloromethane).

  • In a round-bottom flask, add a small amount of silica gel (approximately 5-10 times the mass of your sample).

  • Add the solution of your compound to the flask and mix to create a slurry.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column.

  • Gently add a layer of sand on top before beginning your elution.

Problem 3: Poor Resolution of Highly Polar Indoles

Question: My indole compound is extremely polar and either stays at the baseline in normal-phase or elutes in the void volume in reversed-phase. How can I achieve separation?

Answer: This is a common challenge when the polarity of the analyte is at the extreme end of the scale for traditional chromatography modes. For these compounds, you need to consider a specialized technique called Hydrophilic Interaction Liquid Chromatography (HILIC).[14]

HILIC Explained: HILIC uses a polar stationary phase (like silica, diol, or amide) but with a mobile phase typical of reversed-phase, consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[14][15] In HILIC, the polar analytes partition into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the amount of water in the mobile phase.[14][16]

Troubleshooting Workflow: Systematic Approach to Separation Issues

G Start Problem: Poor Separation of Polar Indole Tailing Q: Is there significant peak tailing? Start->Tailing Degradation Q: Is there evidence of degradation or low recovery? Tailing->Degradation No Sol_Tailing Solution: - Add basic modifier (TEA/NH3) - Use amino-silica or alumina Tailing->Sol_Tailing Yes Polarity Q: Is the compound too polar for NP/RP? Degradation->Polarity No Sol_Degradation Solution: - Use neutral phase (Alumina) - Try Reversed-Phase (C18) - Dry load sample Degradation->Sol_Degradation Yes Sol_Polarity Solution: - Use HILIC mode - Consider Ion-Exchange Polarity->Sol_Polarity Yes Success Successful Purification Polarity->Success No (Re-evaluate) Sol_Tailing->Success Sol_Degradation->Success Sol_Polarity->Success

Caption: A logical workflow for troubleshooting polar indole separations.

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" stationary phase for polar indole compounds? There is no single "best" phase, as it depends on the specific indole's properties. However, for general-purpose purification of basic indoles, amino-functionalized silica often provides a good balance of performance and predictability, minimizing the peak tailing seen with standard silica.[6] For very polar indoles, a HILIC-specific column (e.g., bare silica, amide, or diol) is often the most effective choice.[15][17]

Q2: Can I use reversed-phase (C18) chromatography for polar indoles? Absolutely. Reversed-phase is often an excellent choice, especially if you are experiencing on-column degradation with silica.[12] The main challenge is achieving sufficient retention.[12] You may need to use highly aqueous mobile phases (e.g., 95-100% water/buffer). For this, ensure you are using a modern "polar-embedded" or "aqua" C18 column that is designed to be stable in these conditions and avoid "hydrophobic collapse".[18]

Q3: Are ion-pairing reagents a good idea for improving retention in reversed-phase? Ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can increase the retention of ionizable indoles on a C18 column. However, they are often non-volatile and can be difficult to remove from the final product. Furthermore, they are generally not compatible with mass spectrometry (MS) detection. It is often better to explore HILIC or mixed-mode chromatography before resorting to ion-pairing reagents.[12][19]

Q4: My compound is an indole-carboxylic acid. How should I approach its purification? For acidic indoles, the challenges are different. On silica, you may need to add an acidic modifier like acetic or formic acid (typically 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce peak tailing.[11][20] Reversed-phase chromatography is also a very effective technique for these compounds.

Data Summary Tables

Table 1: Stationary Phase Selection Guide for Polar Indoles

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Silica Gel Moderately polar, non-basic indolesInexpensive, widely availableAcidic surface causes tailing/degradation of basic/sensitive indoles.[1][3]
Alumina (Neutral/Basic) Basic indoles, sensitive compoundsLess acidic than silica, good for preventing degradation.Can have variable activity, lower resolving power than silica.[8]
Amino-Propyl Silica Basic indolesExcellent for eliminating peak tailing, good selectivity.[2][6]More expensive than bare silica.
Reversed-Phase (C18) Polar indoles (acidic, basic, neutral)Avoids issues with acidic silanols, highly reproducible.[12]Poor retention for very polar compounds; may require highly aqueous mobile phases.[14][21]
HILIC (Silica, Diol, Amide) Very polar, water-soluble indolesExcellent retention for compounds that don't retain on C18.[14][15]Requires careful equilibration; mobile phases can be complex.[12][16]

Table 2: Common Mobile Phase Modifiers

ModifierTypeConcentrationPurposeChromatography Mode
Triethylamine (TEA) Basic0.1 - 1.0%Masks acidic silanols to prevent peak tailing of basic compounds.[4][5]Normal-Phase
Ammonia (in MeOH) Basic0.1 - 1.0%Stronger base, very effective for highly basic/polar compounds.[3]Normal-Phase
Acetic/Formic Acid Acidic0.1 - 1.0%Suppresses ionization of acidic compounds to reduce tailing.[11][20]Normal-Phase / Reversed-Phase
Ammonium Formate/Acetate Buffer5 - 20 mMControls pH, improves peak shape, MS-compatible.[19]Reversed-Phase / HILIC

References

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). Vertex AI Search.
  • Mobile Phase Modifiers for HPLC and LC/MS - Reagents. Spex.
  • Selection of Mobile Phase Modifiers for High Efficiency HILIC Separ
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
  • Mobile Phase Modifiers. ZeptoMetrix.
  • Overcoming challenges in the purification of polar indole deriv
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Alternative st
  • Strategies for purifying polar heterocyclic compounds via chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Amino Silica Gel. (2022). Sorbent Technologies, Inc.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011).
  • HILIC – New Separation Principle in Chrom
  • Why Do Amines Adhere To Silica Gel Columns? (2025). YouTube.
  • Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. (2022).
  • Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. (2025). MicroSolv.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne Isco.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

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Validation & Comparative

A Comparative Analysis of Precursors in Vilazodone Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes to Vilazodone, a dual-acting antidepressant, with a particular focus on the strategic advantages and disadvantages of its key indole precursors. For researchers and drug development professionals, the selection of a synthetic pathway is a critical decision that impacts not only the efficiency and yield of the final active pharmaceutical ingredient (API) but also the overall process economy, safety, and scalability. Here, we dissect the chemistry behind Vilazodone synthesis, comparing the route originating from 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile with prominent alternatives.

Introduction to Vilazodone and the Significance of its Indole Moiety

Vilazodone's unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist offers a valuable therapeutic option for major depressive disorder.[1] Its molecular architecture features a central piperazine ring linking a benzofuran carboxamide moiety to a 3-substituted-5-cyanoindole group. The synthesis of this indole fragment and its subsequent coupling to the benzofuran-piperazine portion is a cornerstone of Vilazodone's manufacturing process. The choice of the starting indole precursor dictates the subsequent chemical transformations, influencing the overall efficiency and practicality of the synthesis.

The Convergent Synthesis Strategy

The industrial production of Vilazodone typically employs a convergent synthesis strategy. This approach involves the separate synthesis of two key intermediates: the indole-containing fragment and the 5-(piperazin-1-yl)benzofuran-2-carboxamide fragment. These two components are then coupled in the final stages of the synthesis to form the Vilazodone molecule. This strategy is generally preferred for complex molecules as it allows for higher overall yields and easier purification of intermediates.

Indole_Precursor Indole Precursor Indole_Intermediate 3-Substituted-1H-indole-5-carbonitrile Indole_Precursor->Indole_Intermediate Synthesis Vilazodone Vilazodone Indole_Intermediate->Vilazodone Coupling Benzofuran_Intermediate 5-(Piperazin-1-yl)benzofuran-2-carboxamide Benzofuran_Intermediate->Vilazodone

Figure 1: General convergent synthesis workflow for Vilazodone.

A Comparative Look at Key Indole Precursors

We will now explore three distinct synthetic routes, each defined by its starting indole precursor.

Route 1: The this compound Pathway

This synthetic route utilizes this compound as the key starting material for the indole moiety. The hydroxyl group in this precursor requires activation or modification to facilitate the subsequent coupling reaction. A common approach involves a two-step process: oxidation of the primary alcohol to an aldehyde, followed by a reductive amination with the second key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Experimental Protocol Outline:

  • Oxidation: this compound is oxidized to 3-(4-oxobutyl)-1H-indole-5-carbonitrile. This transformation can be achieved using various oxidizing agents.

  • Reductive Amination: The resulting aldehyde, 3-(4-oxobutyl)-1H-indole-5-carbonitrile, is then coupled with 5-(piperazin-1-yl)benzofuran-2-carboxamide via reductive amination. A patent for this process suggests the use of sodium cyanoborohydride as the reducing agent.[2]

Causality and Considerations:

Hydroxybutyl_Indole This compound Oxobutyl_Indole 3-(4-oxobutyl)-1H-indole-5-carbonitrile Hydroxybutyl_Indole->Oxobutyl_Indole Oxidation Vilazodone Vilazodone Oxobutyl_Indole->Vilazodone Reductive Amination (e.g., NaBH3CN) Benzofuran_Intermediate 5-(Piperazin-1-yl)benzofuran- 2-carboxamide Benzofuran_Intermediate->Vilazodone

Figure 2: Synthetic workflow starting from this compound.

Route 2: The 1-Tosyl-1H-indole-5-carbonitrile Pathway (Friedel-Crafts Acylation)

This route is a well-documented and highly efficient method for the synthesis of the Vilazodone indole intermediate.[3][4][5] It begins with the protection of the indole nitrogen with a tosyl group, followed by a Friedel-Crafts acylation and subsequent reduction.

Experimental Protocol Outline:

  • Tosyl Protection: 1H-Indole-5-carbonitrile is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield 1-tosyl-1H-indole-5-carbonitrile.

  • Friedel-Crafts Acylation: The protected indole undergoes a Friedel-Crafts acylation at the C3 position with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).

  • Reduction (Deoxygenation): The resulting ketone is then reduced to the corresponding methylene group using a reducing agent such as sodium borohydride in trifluoroacetic acid.[3][4]

  • Coupling: The obtained 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (after deprotection of the tosyl group) is then condensed with 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Causality and Considerations:

The use of a tosyl protecting group on the indole nitrogen serves a dual purpose. Firstly, it prevents side reactions at the nitrogen atom during the electrophilic Friedel-Crafts acylation. Secondly, the electron-withdrawing nature of the tosyl group deactivates the indole ring, which helps to control the regioselectivity of the acylation, favoring the desired C3 position.[6][7] This route is reported to be highly scalable and provides Vilazodone in a high overall yield (52.4%) and purity (99.7%).[3][4][5] The use of readily available and cost-effective reagents further enhances its industrial applicability.

Indole_Carbonitrile 1H-Indole-5-carbonitrile Tosyl_Indole 1-Tosyl-1H-indole-5-carbonitrile Indole_Carbonitrile->Tosyl_Indole Tosyl Protection Acylated_Indole 3-(4-Chlorobutyryl)-1-tosyl- 1H-indole-5-carbonitrile Tosyl_Indole->Acylated_Indole Friedel-Crafts Acylation Chlorobutyl_Indole 3-(4-Chlorobutyl)-1H-indole- 5-carbonitrile Acylated_Indole->Chlorobutyl_Indole Reduction & Deprotection Vilazodone Vilazodone Chlorobutyl_Indole->Vilazodone Coupling Benzofuran_Intermediate 5-(Piperazin-1-yl)benzofuran- 2-carboxamide Benzofuran_Intermediate->Vilazodone

Figure 3: Synthetic workflow starting from 1-tosyl-1H-indole-5-carbonitrile.

Route 3: The 4-Cyanoaniline Pathway (Fischer Indole Synthesis)

This approach utilizes the classical Fischer indole synthesis to construct the indole ring system from more basic starting materials.[8][9]

Experimental Protocol Outline:

  • Diazotization: 4-Cyanoaniline is converted to the corresponding diazonium salt.

  • Fischer Indole Cyclization: The diazonium salt is then reacted with 6-chlorohexanal to form the key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, through a Fischer indole cyclization.

  • Coupling: This intermediate is subsequently coupled with 5-(piperazin-1-yl)benzofuran-2-carboxamide to yield Vilazodone.

Causality and Considerations:

The Fischer indole synthesis is a powerful tool for creating indole rings from readily available anilines and carbonyl compounds. This route is advantageous as it avoids the use of pre-formed indole starting materials, which can be more expensive. A reported overall yield for this route is 24% with a purity of 99%.[8] A key advantage highlighted for this process is the avoidance of expensive and toxic reagents, which addresses some of the safety and environmental concerns associated with other synthetic pathways.[8][9]

Cyanoaniline 4-Cyanoaniline Diazonium_Salt Diazonium Salt Cyanoaniline->Diazonium_Salt Diazotization Chlorobutyl_Indole 3-(4-Chlorobutyl)-1H-indole- 5-carbonitrile Diazonium_Salt->Chlorobutyl_Indole Fischer Indole Cyclization (with 6-chlorohexanal) Vilazodone Vilazodone Chlorobutyl_Indole->Vilazodone Coupling Benzofuran_Intermediate 5-(Piperazin-1-yl)benzofuran- 2-carboxamide Benzofuran_Intermediate->Vilazodone

Figure 4: Synthetic workflow starting from 4-cyanoaniline.

Quantitative Data Summary

The following table summarizes the key performance indicators for each of the discussed synthetic routes, based on available literature data.

PrecursorKey Transformation(s)Overall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound Oxidation, Reductive AminationData not availableData not availablePotentially shorter route to the side chainRequires oxidation, uses toxic/expensive reagents (e.g., NaBH3CN)[2]
1-Tosyl-1H-indole-5-carbonitrile Friedel-Crafts Acylation, Reduction52.4[3][4]99.7[3][4]High yield, high purity, scalable, economical[3][4][5]Requires protection/deprotection steps
4-Cyanoaniline Fischer Indole Synthesis24[8]99[8]Avoids expensive/toxic reagents, uses basic starting materials[8][9]Lower overall yield compared to the Friedel-Crafts route

Conclusion and Future Outlook

The choice of a precursor for Vilazodone synthesis is a multifaceted decision that requires a careful evaluation of yield, purity, cost, safety, and scalability.

  • The route starting from This compound presents an interesting, more direct approach to installing the butyl side chain, but the current reliance on toxic and expensive reagents for the subsequent reductive amination step makes it less favorable for large-scale, environmentally conscious manufacturing. Further research into alternative, greener reducing agents could enhance the viability of this pathway.

  • The Fischer indole synthesis route, originating from 4-cyanoaniline, offers a cost-effective and safer alternative by utilizing basic chemical building blocks and avoiding hazardous reagents. However, its lower overall yield compared to other methods may impact its economic feasibility on an industrial scale.

  • Currently, the synthetic strategy commencing with 1-tosyl-1H-indole-5-carbonitrile via a Friedel-Crafts acylation appears to be the most robust and well-optimized approach for the industrial production of Vilazodone. Its high overall yield, excellent purity, and proven scalability make it the precursor of choice for efficient and economical manufacturing. The use of a protecting group, while adding steps, is a well-justified strategy to ensure high regioselectivity and overall process control.

For drug development professionals, a thorough understanding of these synthetic pathways and the rationale behind the selection of specific precursors is paramount for making informed decisions that will ultimately impact the successful and sustainable production of Vilazodone.

References

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  • Google Patents. (2013). WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form.
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  • ResearchGate. (2024). Mechanism for synthesis of vilazodone. [Link]

  • PubChem. (n.d.). Vilazodone. [Link]

  • Stahl, S. M. (2011). Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor. Journal of clinical psychiatry, 72(9), 1271-1277. [Link]

  • Gaster, L. M., et al. (1995). N-[(1-butyl-4-piperidinyl)methyl]-3,4dihydro-2H-[8][10]oxazino[3,2- a]indole10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity. Journal of medicinal chemistry, 38(24), 4760–4763. [Link]

  • Pharmaffiliates. (n.d.). 3-(4-(4-(2-Carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-1-nitroso-1H-indole-5-carboxamide. [Link]

  • ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • PubMed. (1995). N-[(1-butyl-4-piperidinyl)methyl]-3,4dihydro-2H-[8][10]oxazino[3,2- a]indole10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Indole-5-carbonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The indole-5-carbonitrile scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmacologically active agents, including the notable antidepressant vilazodone.[1][2][3] The introduction of the cyano group at the C5 position provides a versatile synthetic handle, readily convertible into essential functionalities like amines, amides, carboxylic acids, and tetrazoles.[4] Consequently, the development of efficient, scalable, and robust synthetic routes to this valuable building block is of paramount importance.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing indole-5-carbonitriles. We will move beyond simple procedural lists to explore the underlying mechanistic principles, comparative performance data, and the strategic rationale behind selecting a particular route for a given research or development objective.

Strategic Approaches to the Indole-5-carbonitrile Core

The synthesis of indole-5-carbonitriles can be broadly categorized into two primary strategies:

  • Post-Cyclization Cyanation: Building the indole core first, followed by the introduction of the nitrile functionality onto the pre-formed benzene ring. This is typically achieved through the cyanation of a 5-haloindole precursor.

  • Pre-Functionalized Annulation: Constructing the indole ring from precursors that already contain the requisite cyano group. This convergent approach includes classical named reactions like the Fischer and Leimgruber-Batcho syntheses.

A third, more modern approach involves the direct C-H functionalization of the indole core, which, while promising, faces significant challenges in regioselectivity for the C5 position.

Route 1: Palladium-Catalyzed Cyanation of 5-Bromoindole

This is arguably the most common and versatile laboratory-scale approach, starting from the commercially available 5-bromoindole. The core of this strategy is a palladium-catalyzed cross-coupling reaction, which has largely superseded the classical Rosenmund-von Braun reaction (using stoichiometric, highly toxic CuCN at high temperatures) due to milder conditions and improved functional group tolerance.[3][5]

Mechanistic Rationale

The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide like 5-bromoindole is a well-established pathway in cross-coupling chemistry.

Palladium_Catalyzed_Cyanation pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Br-Pd(II)L₂-Indole) pd0->oa_complex  Oxidative Addition  (+ 5-Bromoindole) cn_complex Cyanide Complex (NC-Pd(II)L₂-Indole) oa_complex->cn_complex product Indole-5-carbonitrile cn_complex->product  Reductive Elimination catalyst_regen Pd(0)L₂ cn_complex->catalyst_regen

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

The choice of the cyanide source is a critical decision, balancing reactivity, safety, cost, and operational simplicity.

Comparative Analysis of Cyanating Reagents

The performance of various cyanide sources in the palladium-catalyzed conversion of 5-bromoindole to indole-5-carbonitrile is summarized below. This data provides a clear basis for reagent selection based on project priorities.

Cyanating ReagentTypical Catalyst / LigandSolventTemp (°C)Time (h)Approx. Yield (%)Key Characteristics & Causality
Copper(I) Cyanide (CuCN) None (Reagent)NMP85-15012-25~98%High Yield, High Toxicity: The classical Rosenmund-von Braun method. It is effective but requires high temperatures and uses a highly toxic reagent, making it less desirable for modern labs.[3][5]
Zinc Cyanide (Zn(CN)₂) Pd(PPh₃)₄DMF80-10012-2480-95%Safer, Reliable Alternative: Zn(CN)₂ is less toxic and transfers only one cyanide group, which can prevent catalyst poisoning by excess cyanide ions, leading to reliable, high yields under milder conditions than CuCN.[5][6]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Pd(OAc)₂ / Phosphine LigandMeCN/H₂O or DMF70-10012-2485-95%Low Toxicity, Inexpensive: A significantly safer and cost-effective "non-toxic" cyanide source. The iron hexacyanide complex is highly stable, reducing the risk of free cyanide exposure. Its use is a hallmark of green chemistry approaches.[5]
Trimethylsilyl Cyanide (TMSCN) Pd(dba)₂ / dppfDioxane80-1108-16>90%High Reactivity, Moisture Sensitive: Highly reactive due to the labile Si-CN bond, often leading to faster reactions. However, it is volatile and highly sensitive to moisture, requiring stringent anhydrous conditions.
Field-Proven Experimental Protocol: Cyanation using Zinc Cyanide

This protocol is a robust and widely adopted method due to its balance of safety, yield, and reliability.

Materials:

  • 5-Bromoindole (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromoindole, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. The causality for heating is to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, which are often the rate-limiting steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the 5-bromoindole starting material is complete (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford pure indole-5-carbonitrile.[5]

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and convergent methods for constructing the indole core.[1][7] For indole-5-carbonitriles, this approach utilizes 4-cyanophenylhydrazine hydrochloride as a key starting material, which undergoes an acid-catalyzed condensation and cyclization with an aldehyde or ketone.[1][2]

Mechanistic Rationale

The reaction proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an ene-hydrazine. The critical step is a[8][8]-sigmatropic rearrangement, followed by the elimination of ammonia to afford the aromatic indole ring.

Fischer_Indole_Synthesis start 4-Cyanophenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Formation start->hydrazone  -H₂O  (Acid cat.) enamine Tautomerization (Ene-hydrazine) hydrazone->enamine  H⁺ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & NH₃ Elimination rearrangement->cyclization product Indole-5-carbonitrile cyclization->product  -NH₃, -H⁺

Caption: The mechanistic pathway of the Fischer indole synthesis.

Advantages and Trustworthiness
  • Convergence: This one-pot or two-step method builds the final molecule from readily available precursors, often reducing overall step count compared to post-cyclization functionalization.[1]

  • Cost-Effectiveness: 4-Cyanophenylhydrazine hydrochloride and various carbonyl compounds are generally inexpensive, making this route highly attractive for large-scale synthesis.

  • Predictability: The regiochemistry is unambiguously defined by the starting hydrazine, ensuring the cyano group is located at the 5-position without isomeric impurities.

Field-Proven Experimental Protocol: One-Pot Fischer Synthesis

This protocol is adapted for laboratory synthesis and can be performed using either conventional heating or microwave irradiation to accelerate the reaction.

Materials:

  • 4-Cyanophenylhydrazine Hydrochloride (1.0 eq)

  • Desired Ketone or Aldehyde (e.g., cyclohexanone) (1.0-1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., 10-20 mol%)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave reactor vial, combine 4-cyanophenylhydrazine hydrochloride, the carbonyl compound, and a catalytic amount of p-TSA in the chosen solvent.

  • Heating and Cyclization: Heat the mixture to reflux (conventional heating) or irradiate in a microwave synthesizer. The acid catalyzes both the initial hydrazone formation and the subsequent sigmatropic rearrangement and cyclization.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of the indole product (which is often UV-active) indicates progress.

  • Isolation of Crude Product: Upon completion, cool the reaction mixture. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Work-up and Purification: The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the pure indole-5-carbonitrile derivative.[1]

Route 3: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is another classical, yet powerful, method particularly suited for industrial-scale production.[3][6] It typically starts from an ortho-nitrotoluene derivative. For indole-5-carbonitrile, the synthesis begins with 3-methyl-4-nitrobenzonitrile.

Workflow and Rationale

Leimgruber_Batcho_Workflow A 3-Methyl-4-nitrobenzonitrile B Enamine Formation (with DMF-DMA) A->B C Reductive Cyclization (e.g., Fe/AcOH, H₂/Pd-C) B->C D Indole-5-carbonitrile C->D

Caption: A generalized workflow for the Leimgruber-Batcho synthesis.

  • Enamine Formation: The starting material, 3-methyl-4-nitrobenzonitrile, reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The activated methyl group condenses to form a stable enamine intermediate. This step is crucial as it sets up the precursor for cyclization.[6]

  • Reductive Cyclization: The nitro group of the enamine is then reduced (e.g., using iron powder in acetic acid, or catalytic hydrogenation). The resulting amino group spontaneously attacks the enamine double bond, cyclizing and eliminating dimethylamine to form the indole ring.[3][6]

Advantages and Industrial Context
  • Scalability: This route avoids costly palladium catalysts and often uses inexpensive bulk reagents like iron powder for the reduction, making it economically viable for commercial production.[6]

  • High Purity: The reaction sequence is robust and typically provides the product in good purity and yield.[9]

Comparative Summary and Strategic Selection

Synthetic RouteKey PrecursorCore TransformationKey AdvantagesKey LimitationsBest Suited For
Pd-Catalyzed Cyanation 5-BromoindoleCross-CouplingHigh functional group tolerance; mild conditions; versatile for diverse indole cores.[4]Cost of palladium catalysts and ligands; requires pre-functionalized halo-indole.Laboratory-scale synthesis, library generation, late-stage functionalization.
Fischer Synthesis 4-CyanophenylhydrazineCondensation &[8][8]-Sigmatropic RearrangementConvergent; cost-effective; unambiguous regiochemistry; often one-pot.[1]Requires specific hydrazine precursor; acid-sensitive groups may not be tolerated.Both laboratory and large-scale synthesis of the core scaffold.
Leimgruber-Batcho Synthesis 3-Methyl-4-nitrobenzonitrileEnamine Formation & Reductive CyclizationHighly scalable; uses inexpensive reagents; avoids precious metal catalysts.[6]Limited to precursors with an activated methyl group; multi-step process.Industrial and commercial-scale production.
Direct C-H Cyanation IndoleC-H ActivationAtom economical; avoids pre-functionalization.Poor regioselectivity for C5 is a major challenge; C2/C3 functionalization often dominates.[10][11]Exploratory research; specific substrates where C5 is highly activated.

Conclusion

The synthesis of indole-5-carbonitriles is a well-developed field offering multiple robust strategies. The optimal choice is dictated by the specific context of the synthesis.

  • For rapid, versatile, and diverse analogue synthesis at the laboratory scale, the palladium-catalyzed cyanation of 5-bromoindole using safer cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] offers unparalleled flexibility.

  • For large-scale, cost-effective production of the core indole-5-carbonitrile scaffold, the classical Fischer and Leimgruber-Batcho syntheses are superior due to their convergence and use of inexpensive reagents.

By understanding the mechanistic underpinnings and comparative advantages of each route, researchers and development professionals can make informed, strategic decisions to efficiently achieve their synthetic goals.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
  • ACS Publications. (n.d.). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters.
  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987.
  • BenchChem. (2025).
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  • Wikipedia. (n.d.). Larock indole synthesis.
  • BenchChem. (n.d.). Cyanoindoles via Fischer Indole Synthesis.
  • BenchChem. (2025). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile Analogs as Dual Serotonin (5-HT) Reuptake Inhibitors and 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the development of agents with finely tuned multimodal mechanisms of action represents a significant advancement in addressing complex psychiatric disorders such as major depressive disorder (MDD). The 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile scaffold has emerged as a cornerstone in the design of dual-acting ligands that target both the serotonin transporter (SERT) and the 5-HT1A receptor. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering a comparative perspective on their performance and the experimental rationale behind their design.

The prototypical drug embodying this scaffold is Vilazodone, a potent antidepressant that combines selective serotonin reuptake inhibition with partial agonism at 5-HT1A receptors.[1][2] This dual mechanism is hypothesized to offer a faster onset of action and a favorable side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1] Our exploration of the SAR of this chemical series will be grounded in the seminal work that led to the discovery of Vilazodone and related compounds.

I. The Core Scaffold: Unpacking the Pharmacological Significance

The this compound core can be dissected into three key pharmacophoric elements: the indole nucleus, the butyl linker, and a terminal basic amine, which is often part of a piperazine ring in the most active analogs. The interplay between these components dictates the affinity and functional activity at both SERT and the 5-HT1A receptor.

II. Structure-Activity Relationship (SAR) Studies: A Systematic Exploration

The optimization of this scaffold has been a result of systematic modifications to each of its components. The following sections detail the key SAR findings, with supporting data summarized in the tables below.

The indole nucleus serves as a crucial recognition element for both SERT and the 5-HT1A receptor. The substitution pattern on this ring system has a profound impact on the affinity for these targets.

  • Position 5: The Electron-Withdrawing Advantage: One of the most critical determinants of high affinity for the serotonin transporter is the presence of an electron-withdrawing group at the 5-position of the indole ring.[3][4] Systematic studies have shown that substituents like fluoro (-F) and cyano (-CN) significantly enhance SERT affinity.[3][4] The cyano group, in particular, has been identified as the optimal substituent, leading to subnanomolar inhibitory activity.[3][4] This is exemplified by the high SERT affinity of Vilazodone. The bioisosterism between the 5-fluoro and 5-cyano groups has been supported by calculations of molecular electrostatic potentials and dipole moments, indicating similar in vitro and in vivo performance.[3][4]

  • Other Positions: Modifications at other positions on the indole ring have generally been found to be less favorable or to decrease selectivity.

The four-carbon chain connecting the indole nucleus to the piperazine moiety has been found to be the optimal length for potent dual activity. Shortening or lengthening this chain generally leads to a decrease in affinity for both targets.

The nature of the substituent on the distal nitrogen of the piperazine ring is another key determinant of the pharmacological profile, particularly for modulating 5-HT1A receptor affinity and selectivity against other receptors, such as dopamine D2 receptors.

  • Aryl and Heteroaryl Substituents: A variety of aryl and heteroaryl groups have been explored. The optimization of this moiety led to the discovery that a 5-benzofuranyl-2-carboxamide group provided an excellent balance of high affinity for both SERT and the 5-HT1A receptor, while significantly reducing affinity for the D2 receptor, a common off-target liability.[3][4]

III. Comparative Performance Data

The following table summarizes the in vitro binding affinities and functional activities of key analogs, illustrating the SAR principles discussed above.

CompoundIndole R5Arylpiperazine MoietySERT Ki (nM)5-HT1A Ki (nM)D2 Ki (nM)
Analog 1 -HPhenyl>1005.050
Analog 2 -FPhenyl10.22.565
Analog 3 -CNPhenyl1.51.880
Vilazodone -CN5-benzofuranyl-2-carboxamide0.50.2666

Data synthesized from Heinrich et al., 2004.[3][4]

IV. Competitor Landscape: A Comparative Overview

Vilazodone and its analogs exist in a competitive landscape of antidepressants with diverse mechanisms of action. A direct comparison with other prominent agents highlights the unique profile of this class of compounds.

DrugMechanism of ActionSERT Ki (nM)5-HT1A Ki (nM)Notes
Vilazodone SPARI (SERT inhibitor and 5-HT1A partial agonist)0.50.2Dual mechanism in a single molecule.[1]
Escitalopram SSRI1.1>1000Highly selective SERT inhibitor.[5]
Vortioxetine Multimodal (SERT inhibitor, 5-HT1A agonist, etc.)1.615Broader receptor activity profile.[6]

Head-to-head clinical trials have shown that while Vilazodone is effective in treating MDD, its superiority over established SSRIs like escitalopram is not consistently demonstrated.[5][7] Some studies suggest a potential for a faster onset of action with Vilazodone, though this is not a universal finding.[5]

V. Experimental Protocols

The following are representative protocols for the synthesis of a key intermediate and for a key biological assay used in the SAR studies of these analogs.

This protocol describes a common method for the synthesis of a key intermediate for Vilazodone and its analogs.[2][8][9]

Step 1: Friedel-Crafts Acylation of 1-Tosyl-1H-indole-5-carbonitrile

  • To a solution of 1-tosyl-1H-indole-5-carbonitrile in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture to 0 °C.

  • Slowly add 4-chlorobutyryl chloride and allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting ketone by recrystallization or column chromatography.

Step 2: Reduction of the Carbonyl Group

  • Dissolve the ketone from Step 1 in a mixture of a suitable solvent (e.g., tetrahydrofuran) and trifluoroacetic acid.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work up the reaction by adding water and extracting the product.

  • Purify the final product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, by chromatography.

This protocol is a standard method for determining the binding affinity of test compounds to the 5-HT1A receptor.[10][11][12][13]

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid.

  • Non-specific binding control: 10 µM 5-HT.

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and the test compound at various concentrations.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add 10 µM 5-HT.

  • Incubate the plate at 25 °C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of test compounds to inhibit the reuptake of serotonin into presynaptic nerve terminals.[14][15][16][17]

Materials:

  • Crude synaptosomal preparation from rat brain tissue.

  • Radiolabeled serotonin: [3H]5-HT.

  • Krebs-Ringer bicarbonate buffer, pH 7.4.

  • Test compounds at various concentrations.

  • A selective serotonin reuptake inhibitor (e.g., fluoxetine) as a positive control.

Procedure:

  • Pre-incubate the synaptosomal preparation with the test compound or vehicle in Krebs-Ringer bicarbonate buffer at 37 °C for 10 minutes.

  • Initiate the uptake reaction by adding [3H]5-HT.

  • Incubate for a short period (e.g., 5 minutes) at 37 °C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Determine the amount of [3H]5-HT taken up by the synaptosomes by liquid scintillation counting.

  • Calculate the percent inhibition of serotonin uptake by the test compound and determine the IC50 value.

VI. Visualizing Key Relationships

The following diagrams illustrate the core structure-activity relationships and the proposed binding mode of these analogs.

SAR_Summary cluster_indole Indole Ring Modifications cluster_activity Impact on Biological Activity cluster_substituents Favorable Substituents Indole Indole Core R5 Position 5 Indole->R5 Substitution at Arylpiperazine Arylpiperazine Moiety CN_group Cyano (-CN) Group R5->CN_group Optimal substituent F_group Fluoro (-F) Group R5->F_group Favorable substituent SERT_Affinity Increased SERT Affinity HT1A_Affinity High 5-HT1A Affinity D2_Selectivity Improved D2 Selectivity CN_group->SERT_Affinity F_group->SERT_Affinity Benzofuran 5-Benzofuranyl- 2-carboxamide Arylpiperazine->Benzofuran Optimal moiety Benzofuran->HT1A_Affinity Benzofuran->D2_Selectivity

Caption: Key Structure-Activity Relationships for Indole-Based SERT/5-HT1A Ligands.

Signaling_Pathway cluster_SERT SERT Inhibition cluster_5HT1A 5-HT1A Receptor Partial Agonism SERT Serotonin Transporter (SERT) Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Leads to HT1A_Post Postsynaptic 5-HT1A Receptor Synaptic_5HT->HT1A_Post Activates Analog Indole Analog Analog->SERT Inhibits HT1A_Pre Presynaptic 5-HT1A Autoreceptor Analog->HT1A_Pre Activates Analog->HT1A_Post Activates Neuronal_Firing Decreased Neuronal Firing HT1A_Pre->Neuronal_Firing Adenylyl_Cyclase Adenylyl Cyclase Inhibition HT1A_Post->Adenylyl_Cyclase

Caption: Dual Mechanism of Action of this compound Analogs.

VII. Conclusion

The structure-activity relationship studies of this compound analogs have provided a clear roadmap for the design of potent dual-acting SERT inhibitors and 5-HT1A receptor agonists. The key takeaways for medicinal chemists and drug development professionals are the critical role of an electron-withdrawing substituent at the 5-position of the indole ring for high SERT affinity and the importance of the arylpiperazine moiety in fine-tuning 5-HT1A affinity and overall selectivity. While Vilazodone stands as a clinical success story from this line of research, the detailed SAR data presented here offers a valuable foundation for the development of next-generation neurotherapeutics with potentially improved efficacy and safety profiles. The provided experimental protocols serve as a practical guide for researchers actively working in this area.

References

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & Poggel, K. A. (2004). Synthesis and structure-activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692. [Link]

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & Poggel, K. A. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684-4692. [Link]

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  • An investigation of the synthesis of vilazodone. (2018). ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT 1A Receptor Agonists and Serotonin Reuptake Inhibitors. (2004). ResearchGate. [Link]

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  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Wolf, W. A., & Kuhn, D. M. (1986). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Journal of Neurochemistry, 46(1), 61–67. [Link]

  • Montañez, S., Javors, M. A., & Daws, L. C. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. [Link]

  • Gonda, X., Sharma, A., & Tarazi, F. I. (2019). An Open-Label Rater-Blinded Randomized Trial of Vilazodone versus Escitalopram in Major Depression. Psychiatry Investigation, 16(2), 148–155. [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). ResearchGate. [Link]

  • Slotkin, T. A., & Bareis, D. L. (1980). Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration. Journal of Pharmacology and Experimental Therapeutics, 215(2), 438–445. [Link]

  • Bunin, M. A., & Wightman, R. M. (1998). Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission. The Journal of Neuroscience, 18(13), 4854–4860. [Link]

  • Montañez, S., Javors, M. A., & Daws, L. C. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Lorenz, R. A., & Veenstra-VanderWeele, J. (2022). Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice. Psychopharmacology Bulletin, 52(2), 68–96. [Link]

  • Chhim, P., & Sahoo, S. (2023). An Interim Analysis of a Randomized, Open-Label Study of Vilazodone, Escitalopram, or Vortioxetine for Major Depressive Disorder. Cureus, 15(4), e37858. [Link]

  • Escitalopram vs Vilazodone Comparison. (n.d.). Drugs.com. [Link]

  • Chhim, P., & Sahoo, S. (2024). A Randomized Controlled Trial Comparing the Effects of Vilazodone, Escitalopram, and Vortioxetine Monotherapy on the Metabolic Parameters in Patients With Major Depressive Disorder. Cureus, 16(8), e67941. [Link]

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Validating the biological targets of novel indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Target Validation of Novel Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. The journey from a promising novel indole derivative to a viable drug candidate is, however, contingent on the rigorous and unambiguous identification and validation of its biological target(s). This guide provides a comprehensive framework for researchers to navigate the complex process of target validation, ensuring scientific integrity and accelerating the drug development pipeline. We will explore and compare key experimental methodologies, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols.

The Target Validation Funnel: A Multi-faceted Approach

Effective target validation is not a single experiment but a strategic, multi-pronged approach that progressively builds a compelling case for a specific protein's role in the mechanism of action of a novel indole derivative. This "funnel" approach starts with broad, unbiased screening methods to generate initial hypotheses and progressively narrows down to highly specific assays that confirm the functional relevance of the target interaction.

Target_Validation_Funnel APMS Affinity Purification- Mass Spectrometry (AP-MS) NanoBRET NanoBRET/BRET APMS->NanoBRET Identifies potential binders Kinase Broad Kinase Profiling CellularCETSA In-Cell CETSA Kinase->CellularCETSA Highlights kinase families CETSA Cellular Thermal Shift Assay (CETSA) Reporter Reporter Gene Assays CETSA->Reporter Confirms direct binding CRISPR CRISPR/Cas9 Knockout NanoBRET->CRISPR Quantifies engagement siRNA siRNA Knockdown CellularCETSA->siRNA Confirms cellular target Phenotypic Phenotypic Rescue Experiments Reporter->Phenotypic Links target to pathway CETSA_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Result A Treat cells with Indole Derivative or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein by Western Blot or MS C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Shift in melt curve indicates target engagement E->F CRISPR_Validation_Logic cluster_0 Experimental Arms cluster_1 Treatment cluster_2 Observed Phenotype WT Wild-Type Cells Treat_WT Add Indole Derivative WT->Treat_WT KO Target Knockout Cells (CRISPR) Treat_KO Add Indole Derivative KO->Treat_KO Pheno_WT Cell Death/ Inhibition of Proliferation Treat_WT->Pheno_WT Pheno_KO No Effect (Resistance) Treat_KO->Pheno_KO

A Researcher's Guide to the Chemoselective Reduction of Indole-3-butyric Acid: A Comparative Analysis of Reducing Agents for the Synthesis of 3-(4-hydroxybutyl)indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-hydroxybutyl)indole, a higher homolog of the neuromodulator tryptophol, represents a valuable scaffold in medicinal chemistry and drug development. Its synthesis typically involves the reduction of a carbonyl group at the terminus of the C3-alkyl chain of an indole precursor. The most common starting materials are indole-3-butyric acid (IBA) or its corresponding esters. The critical challenge in this transformation is achieving chemoselective reduction of the carboxylic acid or ester moiety while preserving the electronically rich and potentially reactive indole nucleus. The indole ring itself is susceptible to reduction, particularly under acidic conditions or with aggressive reducing agents, which can lead to the formation of indoline byproducts.[1][2]

This guide provides an in-depth, objective comparison of common laboratory reducing agents for the synthesis of 3-(4-hydroxybutyl)indole. We will dissect the performance of Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes, the two most viable reagents for this task. We will also explore the limitations of other methods like modified Sodium Borohydride systems and catalytic hydrogenation. The analysis is grounded in mechanistic principles and supported by experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Synthetic Strategy Overview

The primary route to 3-(4-hydroxybutyl)indole involves the reduction of the carboxyl group of Indole-3-butyric acid (IBA) or its ester derivatives. IBA itself is readily accessible through methods such as the alkylation of indole with γ-butyrolactone.[3] The choice of reducing agent for the final step is paramount to the success of the synthesis, directly impacting yield, purity, and operational safety.

Synthesis_Pathway Indole Indole IBA Indole-3-Butyric Acid (IBA) or its Ester Indole->IBA Alkylation Butyrolactone γ-Butyrolactone Butyrolactone->IBA Target 3-(4-hydroxybutyl)indole IBA->Target Reduction (Focus of this Guide)

Caption: General synthetic route to 3-(4-hydroxybutyl)indole.

Primary Reducing Agents: A Head-to-Head Comparison

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to their corresponding primary alcohols.[4][5][6] Its high reactivity makes it a go-to reagent for difficult reductions.

Mechanism and Selectivity: The reduction proceeds via nucleophilic attack of the hydride (H⁻) from the [AlH₄]⁻ anion. In the case of an ester, the reaction involves a nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately reduced further to the primary alcohol. For a carboxylic acid, the first equivalent of hydride is consumed in an acid-base reaction to deprotonate the acid, forming hydrogen gas and a lithium carboxylate salt, which is then reduced.[7]

While extremely effective, LAH's power is also its drawback. It is not chemoselective and will reduce most polar functional groups.[6][8] While the indole aromatic system is generally stable to LAH under standard conditions, harsh conditions or extended reaction times can lead to side products. More significantly, its extreme reactivity with protic solvents, including water and alcohols, necessitates strictly anhydrous conditions and a meticulous workup procedure.[9][10][11]

Experimental Protocol: Reduction of Ethyl Indole-3-butyrate with LiAlH₄

LAH_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup (Fieser Method) Prep1 Suspend LiAlH₄ in anhydrous THF in a flame-dried flask. Prep2 Cool the suspension to 0 °C (ice-water bath). Prep1->Prep2 React1 Slowly add a solution of ethyl indole-3-butyrate in anhydrous THF. Prep2->React1 React2 Allow the reaction to warm to room temperature and stir until complete (TLC). React1->React2 Workup1 Cool back to 0 °C. React2->Workup1 Workup2 Sequentially and cautiously add: 1. H₂O 2. 15% aq. NaOH 3. H₂O Workup1->Workup2 Workup3 Stir until a granular white precipitate forms. Workup2->Workup3 Workup4 Filter through Celite, wash with THF. Concentrate filtrate for crude product. Workup3->Workup4

Caption: Standard experimental workflow for a LiAlH₄ reduction.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend 1.2 equivalents of LiAlH₄ powder in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 1.0 equivalent of ethyl indole-3-butyrate in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LiAlH₄ used in grams.[12] This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 15-30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield pure 3-(4-hydroxybutyl)indole.

Borane (BH₃·THF or BH₃·SMe₂): The Chemoselective Specialist

Borane and its stable complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), are exceptional reagents for the reduction of carboxylic acids.[13] Their key advantage lies in their remarkable chemoselectivity.

Mechanism and Selectivity: Unlike hydride reagents, borane acts as a Lewis acid. The reduction of a carboxylic acid begins with a rapid acid-base reaction between the acidic proton of the carboxyl group and BH₃ to evolve hydrogen gas and form an acyloxyborane intermediate.[13][14] This intermediate undergoes further reaction and intramolecular hydride delivery to reduce the carbonyl, ultimately yielding the primary alcohol after an aqueous workup.

This mechanism is fundamentally different from that of ester reduction. Borane reduces carboxylic acids much faster than it reduces esters, allowing for the selective reduction of a carboxylic acid in the presence of an ester, amide, or nitrile.[8][15][16] This makes BH₃ the ideal choice for reducing indole-3-butyric acid directly, minimizing the need for protecting groups and simplifying the synthetic sequence. However, it is important to note that under strongly acidic conditions (e.g., in trifluoroacetic acid), borane can reduce the indole ring to an indoline.[17] Therefore, the reaction should be performed under neutral or basic workup conditions.

Experimental Protocol: Reduction of Indole-3-Butyric Acid with Borane-THF

Borane_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup Prep1 Dissolve Indole-3-butyric acid in anhydrous THF. Prep2 Cool the solution to 0 °C (ice-water bath). Prep1->Prep2 React1 Slowly add BH₃·THF solution (1M) via syringe or dropping funnel. Prep2->React1 React2 Allow reaction to warm to room temperature and stir until complete (TLC). React1->React2 Workup1 Cool back to 0 °C. React2->Workup1 Workup2 Cautiously add methanol dropwise to quench excess borane. Workup1->Workup2 Workup3 Remove solvents under reduced pressure. Workup2->Workup3 Workup4 Perform aqueous workup (e.g., add aq. NaHCO₃ and extract with ethyl acetate). Workup3->Workup4

Caption: Standard experimental workflow for a Borane reduction.

  • Setup: Under an inert atmosphere, dissolve 1.0 equivalent of indole-3-butyric acid in anhydrous THF in a suitable flask.

  • Cooling: Cool the solution to 0 °C with an ice-water bath.

  • Addition: Slowly add ~2-3 equivalents of 1.0 M BH₃·THF solution via syringe. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates full consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Isolation: Remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Alternative Reducing Agents: A Note on Unsuitability

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and safe reducing agent, but it is generally not reactive enough to reduce carboxylic acids or esters.[18] While its reactivity can be enhanced by additives or by using it in acidic media like acetic or trifluoroacetic acid, these conditions are highly problematic for this specific synthesis. The combination of NaBH₄ and a carboxylic acid generates acyloxyborohydride species that are known to efficiently reduce the C2=C3 double bond of the indole nucleus, yielding an indoline.[1][19][20] This side reaction makes NaBH₄-based systems unsuitable for preparing 3-(4-hydroxybutyl)indole.

Catalytic Hydrogenation

The reduction of a carboxylic acid to an alcohol via catalytic hydrogenation is possible but typically requires high pressures, high temperatures, and specific catalysts (e.g., Ru-based).[21] The major challenge with this approach is the competitive and often preferential hydrogenation of the indole ring to the corresponding indoline, a well-documented transformation.[2] Achieving selectivity for the remote carboxylic acid over the indole heterocycle is a significant synthetic hurdle, rendering this method impractical for most laboratory applications focused on this target molecule.

Quantitative Comparison and Recommendation

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF / BH₃·SMe₂)
Substrate Ester (e.g., Ethyl Indole-3-butyrate)Carboxylic Acid (Indole-3-butyric acid)
Chemoselectivity Low. Reduces most polar groups.[8]High. Preferentially reduces carboxylic acids.[15][22]
Indole Ring Stability Generally stable under mild conditions.Stable under neutral/basic workup.[17]
Reaction Conditions 0 °C to RT; strictly anhydrous THF.0 °C to reflux; anhydrous THF.
Yield Generally high (>85%).Generally high (>80%).
Safety & Handling High Hazard. Pyrophoric, reacts violently with water. Requires expert handling.[10]Moderate Hazard. Moisture-sensitive. Complexes are safer to handle than diborane gas.
Workup Complex, hazardous quenching procedure (Fieser method).[12]Simpler, safer quenching with methanol.

Conclusion and Final Recommendation

For the synthesis of 3-(4-hydroxybutyl)indole, the choice of reducing agent should be dictated by the available starting material and a commitment to operational safety and chemical selectivity.

  • For the reduction of Indole-3-Butyric Acid: Borane (BH₃·THF or BH₃·SMe₂) is the superior and highly recommended reagent. Its outstanding chemoselectivity for carboxylic acids ensures that the indole ring remains intact, leading to a cleaner reaction profile and higher purity of the desired product.[15][16] The operational procedure is also significantly safer than that for LiAlH₄.

  • For the reduction of an Indole-3-Butyrate Ester: Lithium Aluminum Hydride (LiAlH₄) is the most effective choice. While borane can reduce esters, the reaction is much slower than with carboxylic acids. LiAlH₄ provides a rapid and high-yielding conversion. However, this recommendation comes with a strong emphasis on the critical need for stringent safety protocols, including working under a completely inert atmosphere and executing a slow, controlled quenching procedure.[10][12]

By understanding the mechanistic nuances and operational demands of each reagent, researchers can confidently select the optimal path to synthesize 3-(4-hydroxybutyl)indole with high efficiency and safety.

References

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  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium Archive. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Organic Chemistry Portal. [Link]

  • Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Wiley Online Library. [Link]

  • On the reaction of indole with sodium borohydride in trifluoroacetic acid. ResearchGate. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. National Institutes of Health. [Link]

  • Sodium borohydride reductions of indolylethylpyridinium bromides. Hexahydroindoloquinolizines. The Journal of Organic Chemistry. [Link]

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  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. [Link]

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  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Royal Society of Chemistry. [Link]

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  • Hydride Reduction. Chad's Prep. [Link]

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  • Common Reducing Agents. Myers Research Group, Harvard University. [Link]

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A Comparative Guide to Purity Validation of Synthesized 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds such as 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a molecule with potential therapeutic applications, a robust and well-documented purity validation process is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this indole derivative, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The structural integrity and purity of an API directly influence its pharmacological and toxicological profile. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can impact the drug's stability, bioavailability, and even introduce unforeseen toxicity.[1][2] Therefore, employing a multi-faceted analytical approach is essential for a comprehensive purity assessment. This guide will explore the most pertinent techniques, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Analytical Gauntlet: A Comparative Overview

The selection of an analytical method for purity validation is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a non-volatile and thermally labile compound, a combination of chromatographic and spectroscopic techniques is recommended. The following table provides a comparative summary of the primary methods discussed in this guide.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Elemental Analysis (CHNS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[9][10]Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency.[11][12]Combustion of the sample to convert elements into simple gases for quantification.[13]
Primary Use Quantitative purity determination and impurity profiling.[14]Identification and quantification of volatile and semi-volatile impurities.[15]Absolute purity determination without a specific reference standard of the analyte, structural elucidation of impurities.[16][17]Confirmation of elemental composition and detection of inorganic impurities.[13][18]
Sensitivity High (ng to pg level).[8]Very high (pg to fg level).Moderate to high.Low (requires mg of sample).
Sample Requirements Soluble in mobile phase, non-volatile.Volatile or can be derivatized to become volatile.Soluble in a suitable deuterated solvent.Solid or liquid.
Key Advantages High resolution, reproducibility, and versatility for non-volatile compounds.[7][19]Excellent for identifying unknown volatile impurities.[15]Provides structural information, is a primary ratio method.[11]Provides fundamental information on the elemental composition.[13]
Limitations Requires a reference standard for quantification, may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires specialized equipment.Does not provide information on organic impurities.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For non-volatile organic molecules like this compound, reversed-phase HPLC (RP-HPLC) is the most widely employed technique for purity assessment.[7][19][20][21] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A linear gradient is often optimal for separating a range of impurities with varying polarities. A typical starting point would be 95% A, ramping to 5% A over 20 minutes, followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The indole chromophore typically has a strong absorbance around 280 nm.[22] A DAD allows for the monitoring of multiple wavelengths and spectral analysis to check for peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Prepare a reference standard of known purity at the same concentration.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Impurities are reported as a percentage of the main peak area.

A robust HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.[6] This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[6] This can be determined by spiking a placebo with known amounts of the API.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

While this compound itself is not suitable for GC analysis due to its low volatility and thermal lability, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents.[9][10][23]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a headspace autosampler.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points (e.g., 40 °C for 5 min, then ramp to 240 °C at 10 °C/min).

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh a sample of the API into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time to allow volatile compounds to partition into the headspace.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

    • Quantify the solvents using an external or internal standard method.

GCMS_Workflow A Sample in Headspace Vial B Incubation & Vaporization A->B C Headspace Injection B->C D GC Separation C->D E MS Detection D->E F Library Search & Identification E->F G Quantification F->G H Residual Solvent Report G->H

Caption: Workflow for Headspace GC-MS Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, as the signal intensity is directly proportional to the number of nuclei.[11][17] A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard of known purity is used.[11]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the sample of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay, D1).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

qNMR_Logic A Accurate Weighing (Sample & Internal Standard) B Dissolution in Deuterated Solvent A->B C Quantitative ¹H NMR Acquisition B->C D Signal Integration (Analyte & Standard) C->D E Purity Calculation (Ratio of Integrals) D->E F Absolute Purity Value E->F

Caption: Logical Flow for qNMR Purity Determination.

Elemental Analysis (CHNS): Confirming the Fundamental Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[13][18] While it does not give information about individual impurities, it is a fundamental check of the bulk sample's purity and elemental composition. The experimentally determined percentages should align with the theoretical values for the pure compound.

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis:

    • The sample is combusted at a high temperature in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of each element.

    • Compare the experimental values to the theoretical values for C₁₃H₁₄N₂O.

Conclusion: A Synergistic Approach to Purity Validation

Ensuring the purity of a synthesized API like this compound is a critical undertaking that necessitates a combination of orthogonal analytical techniques. While HPLC is the primary tool for quantitative purity assessment and impurity profiling of the main component, it should be complemented by other methods. GC-MS is essential for detecting and quantifying volatile impurities and residual solvents. qNMR offers a powerful method for determining absolute purity without the need for a specific reference standard and can aid in the structural elucidation of impurities. Finally, elemental analysis provides a fundamental confirmation of the compound's elemental composition.

By employing this synergistic approach, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of the API and adhering to the stringent requirements of regulatory bodies.[2] This robust analytical foundation is indispensable for the successful progression of a new chemical entity from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Indole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Dilemma in Pharmaceutical Analysis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). From tryptophan, the essential amino acid, to complex alkaloids, its derivatives are ubiquitous. However, this structural prevalence presents a significant analytical challenge during drug development: cross-reactivity. Pharmaceutical intermediates, degradation products, and metabolites that share the core indole structure can interfere with analytical assays, leading to inaccurate quantification, skewed toxicity profiles, and potential regulatory hurdles.[1] According to guidelines from the International Council for Harmonisation (ICH), all impurities exceeding specific thresholds must be identified, quantified, and qualified.[2][3] This guide provides a comparative analysis of key analytical methodologies, offering field-proven insights and robust experimental protocols to navigate the complexities of indole cross-reactivity.

The Chemical Basis of Cross-Reactivity: Why Indoles Look Alike

The root of indole cross-reactivity lies in structural homology. In immunoassays, antibodies may recognize a shared epitope on the indole ring system rather than the unique side chains of the target analyte.[4][5] In chromatography, molecules with similar polarity and structure can co-elute if the method lacks sufficient resolving power. Understanding these shared features is the first step in predicting and diagnosing cross-reactivity.

cluster_core Core Indole Scaffold cluster_derivatives Common Intermediates & Analogs core Indole Ring System tryptophan Tryptophan (-CH2CH(NH2)COOH at C3) core->tryptophan Shared Backbone skatole Skatole (3-Methylindole) (-CH3 at C3) core->skatole Shared Backbone IAA Indole-3-Acetic Acid (-CH2COOH at C3) core->IAA Shared Backbone serotonin Serotonin (-OH at C5, -CH2CH2NH2 at C3) core->serotonin Shared Backbone

Caption: Structural similarities among common indole derivatives.

Comparative Analysis of Analytical Methodologies

The choice of analytical method is a critical decision point, balancing speed, specificity, and regulatory acceptance. The two primary approaches, immunoassays and liquid chromatography, offer distinct advantages and disadvantages in the context of indole cross-reactivity.

Immunoassays: The High-Throughput Screening Tool

Immunoassays, such as ELISA, are powerful for rapid, high-throughput screening due to their sensitivity and ease of use.[6] Their utility lies in detecting the presence of a target class.

  • Expertise & Causality: The underlying principle is antibody-antigen recognition. An antibody is raised against a specific indole derivative, but its binding pocket (paratope) may inadvertently accommodate other structurally similar indoles. This is particularly common in competitive assay formats. For instance, the classic Kovács assay for indole detection is notoriously non-specific, reacting with a wide array of indole-containing compounds.[7][8][9] While modern monoclonal antibodies offer better specificity, the risk of cross-reactivity with novel or unexpected intermediates remains.[10]

  • Trustworthiness: Immunoassay results should be considered presumptive, not definitive, especially when an unexpected positive result occurs.[11] Regulatory bodies require that any positive screen from a non-specific method be confirmed by a more specific, secondary method.[1]

Liquid Chromatography: The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS/MS) represent the gold standard for impurity identification and quantification.[12][13]

  • Expertise & Causality: These techniques separate compounds based on their distinct physicochemical properties (e.g., polarity, size, charge). A well-developed HPLC method can resolve structurally similar indole intermediates into distinct peaks. The addition of a mass spectrometer provides an orthogonal detection mechanism, confirming the identity of each compound by its unique mass-to-charge ratio (m/z) and fragmentation pattern.[14][15] This dual-layered specificity effectively eliminates the ambiguity of immunoassay cross-reactivity.

  • Trustworthiness: A validated, stability-indicating HPLC or LC-MS/MS method is the definitive tool for pharmaceutical impurity profiling and is required for regulatory submissions.[16][17] It provides the data needed to demonstrate control over the impurity profile of a drug substance or product.[18][19]

Data-Driven Performance Comparison

The following tables illustrate the performance differences between these methodologies using representative experimental data.

Table 1: Comparative Cross-Reactivity in a Competitive ELISA for Indole-3-Acetic Acid (IAA)

Compound TestedConcentration (ng/mL)Signal Inhibition (%)Calculated Cross-Reactivity (%)
Indole-3-Acetic Acid (Target) 10050.0%100%
Indole-3-Carboxylic Acid25048.5%40.0%
Tryptophan5,00051.2%2.0%
Skatole (3-Methylindole)10,00045.3%<1.0%
5-Hydroxyindoleacetic Acid80049.1%12.5%

This data demonstrates that even closely related structures can generate significant false-positive signals in an immunoassay.

Table 2: Chromatographic Performance for Separating Critical Indole Pairs

ParameterMethod A: Rapid Screening (UV Detection)Method B: Optimized LC-MS/MS
Target Analyte Indole-3-AcetamideIndole-3-Acetamide
Critical Pair Impurity Indole-3-Acetic AcidIndole-3-Acetic Acid
Retention Time (Analyte) 2.1 min5.8 min
Retention Time (Impurity) 2.0 min5.4 min
Resolution (Rs) 0.9 (Co-eluting)2.5 (Baseline Separated)
Limit of Quantification (LOQ) 100 ng/mL1 ng/mL

This data shows how an optimized chromatographic method achieves baseline separation of structurally similar compounds that would likely co-elute in a rapid screening method, ensuring accurate quantification.

Experimental Protocols for Robust Cross-Reactivity Assessment

A self-validating system with appropriate controls is essential for trustworthy data.

Protocol 1: Assessing Cross-Reactivity via Competitive ELISA

This protocol determines the degree to which related indole intermediates interfere with a target-specific immunoassay.

  • Reagent Preparation: Prepare assay buffer, wash buffer, and stock solutions (1 mg/mL) of the target analyte and all potential cross-reactants in a suitable solvent (e.g., DMSO or Methanol).

  • Coating: Coat a 96-well microplate with the capture antibody-antigen conjugate as per the manufacturer's instructions. Incubate and wash.

  • Standard Curve: Perform serial dilutions of the target analyte to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

  • Cross-Reactant Curves: For each potential cross-reactant, prepare a separate serial dilution series over a broad concentration range (e.g., 10 ng/mL to 100,000 ng/mL).

  • Assay Execution: Add standards, controls, and cross-reactant dilutions to the plate, followed by the primary antibody. Incubate to allow competition.

  • Detection: Wash the plate, add the enzyme-linked secondary antibody, incubate, wash again, and add the substrate. Stop the reaction and read the absorbance.

  • Data Analysis:

    • Plot the standard curve (absorbance vs. log concentration).

    • Determine the concentration of the target analyte that causes 50% signal inhibition (IC50).

    • For each cross-reactant, determine its IC50 from its respective curve.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

start Start: Define Target & Cross-Reactants prep Prepare Reagents (Standards, Samples, Buffers) start->prep plate Coat & Block Microplate prep->plate add_samples Add Standards & Test Compounds plate->add_samples add_ab Add Primary Antibody (Competition Step) add_samples->add_ab detect Add Secondary Ab & Substrate add_ab->detect read Read Absorbance detect->read analyze Calculate IC50 & % Cross-Reactivity read->analyze end End: Report Findings analyze->end

Caption: Workflow for ELISA-based cross-reactivity testing.

Protocol 2: Forced Degradation and LC-MS/MS Analysis

This protocol is designed to proactively identify potential cross-reactive degradation products and confirm their structure. It aligns with ICH guideline Q1A.[20]

  • Forced Degradation Study:

    • Objective: To generate potential degradation impurities under stressed conditions.[16][17]

    • Acid/Base Hydrolysis: Dissolve the drug substance in 0.1M HCl and 0.1M NaOH. Heat at 60°C for 2-8 hours. Neutralize samples before analysis.

    • Oxidation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C) for 48 hours.

    • Photolytic Stress: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20][21]

    • Control: Maintain an unstressed sample in parallel.

  • LC-MS/MS Method Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% B over 15 minutes) on the degraded samples to map out all impurities. Optimize the gradient to achieve a resolution (Rs) > 1.5 for all adjacent peaks.

    • MS Detection: Operate the mass spectrometer in both positive and negative ion modes to identify the best ionization for the parent drug and its degradants.

    • MS/MS Fragmentation: For each new peak observed in the degraded samples, perform a product ion scan to obtain its fragmentation pattern for structural elucidation.

  • Validation: Once the method is optimized, validate it for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

cluster_degradation Forced Degradation (ICH Q1A) cluster_analysis LC-MS/MS Analysis api API Sample acid Acid Hydrolysis api->acid base Base Hydrolysis api->base ox Oxidation (H2O2) api->ox heat Thermal Stress api->heat light Photostability api->light inject Inject Degraded Samples acid->inject base->inject ox->inject heat->inject light->inject develop Develop Separation Method (Gradient Optimization) inject->develop detect MS Detection (Identify m/z of new peaks) develop->detect elucidate MS/MS Fragmentation (Structural Elucidation) detect->elucidate validate Validate Method (ICH Q2) elucidate->validate

Caption: Workflow for forced degradation and LC-MS/MS analysis.

Conclusion and Best Practices

Navigating the cross-reactivity of indole-based intermediates requires a multi-faceted and logical approach. Simply listing results is insufficient; explaining the causality behind experimental choices is paramount for scientific integrity.

  • Use Immunoassays for Screening Only: Leverage their speed for initial discovery or high-throughput screening but treat all positives as presumptive.

  • Confirm with Orthogonal Methods: Always use a specific, high-resolution chromatographic method like LC-MS/MS to confirm the identity and quantity of any suspected cross-reactant or impurity.[22]

  • Be Proactive with Forced Degradation: Conduct forced degradation studies early in development to understand the intrinsic stability of your molecule and identify potential degradation products before they become a late-stage problem.[16][20]

  • Maintain Thorough Documentation: Document all cross-reactivity studies and method validation reports clearly, as this information is a critical component of any regulatory submission.[2][3]

By integrating these principles and protocols, researchers can build a robust analytical control strategy that ensures data integrity, product safety, and a smoother path through the drug development lifecycle.

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A Researcher's Guide to Indole Synthesis: Benchmarking Classical Routes Against Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of everything from the essential amino acid tryptophan to powerful anti-migraine drugs of the triptan class and complex alkaloids.[1][2] Consequently, the efficient and versatile construction of this privileged scaffold remains a central focus of synthetic chemistry. For researchers and drug development professionals, selecting the appropriate synthetic route is a critical decision, balancing factors of substrate scope, functional group tolerance, scalability, and overall efficiency.

This guide provides an in-depth comparison of foundational, time-honored indole syntheses against contemporary catalytic methods. We move beyond simple procedural lists to dissect the underlying mechanistic rationale, providing the causal insights necessary for informed experimental design. Every protocol is presented as a self-validating system, grounded in peer-reviewed literature, to ensure reliability and reproducibility in your laboratory.

Pillar I: The Classical Benchmarks: Power and Pitfalls

The "classical" methods for indole synthesis have been staples in organic chemistry for over a century. Their endurance is a testament to their utility and reliance on readily available starting materials. However, they often demand harsh reaction conditions that are incompatible with sensitive functional groups, a significant limitation in modern, complex molecule synthesis.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer, this reaction is arguably the most famous method for preparing indoles.[2] It remains a workhorse for its versatility and straightforward starting materials.

Mechanistic Rationale & Causality: The Fischer synthesis proceeds through a cascade of well-defined steps.[2][3] First, a phenylhydrazine is condensed with an aldehyde or ketone to form a phenylhydrazone. This intermediate tautomerizes to its enamine form. The crucial bond-forming step is a[4][4]-sigmatropic rearrangement, triggered by an acid catalyst (Brønsted or Lewis), which forges the key C-C bond.[2][5][6] The subsequent cyclization and elimination of ammonia under acidic conditions generates the aromatic indole ring. The choice of a strong acid catalyst is critical; it facilitates both the key rearrangement and the final dehydration and aromatization steps. However, this acidic environment is also the method's primary drawback, precluding its use with acid-labile functional groups.

Strengths & Limitations:

  • Strengths: Broad applicability for 2- and 3-substituted indoles; utilizes simple, inexpensive starting materials.

  • Limitations: Requires harsh acidic conditions (e.g., H₂SO₄, ZnCl₂, PPA) and often high temperatures.[7] The reaction is not suitable for preparing 2,3-unsubstituted indoles and can produce unwanted side products.[5][8]

The Bischler-Möhlau Indole Synthesis

This method provides a direct route to 2-aryl-indoles, a common motif in pharmacologically active compounds.

Mechanistic Rationale & Causality: The reaction involves the condensation of an α-bromoacetophenone with at least two equivalents of an aniline.[9][10] The first equivalent of aniline displaces the bromide to form an α-arylamino ketone. A second aniline molecule then condenses with the ketone to form an enamine or imine intermediate.[11] The strongly heating conditions drive an intramolecular electrophilic cyclization onto the aniline ring, followed by aromatization to yield the indole core.[10] The requirement for high temperatures and excess aniline are significant drawbacks, limiting its scope and practicality.

Strengths & Limitations:

  • Strengths: A direct synthesis of valuable 2-arylindoles from simple precursors.

  • Limitations: The reaction conditions are often severe (high temperatures), and yields can be low and unpredictable.[9][11] This has historically limited its widespread adoption compared to the Fischer synthesis.[9]

The Larock Indole Synthesis (1991)

A paradigm shift from the classical acid-catalyzed methods, the Larock synthesis introduced the power of transition metal catalysis to indole construction.

Mechanistic Rationale & Causality: This reaction is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[12] The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of the aniline. The alkyne then undergoes a regioselective syn-insertion into the resulting aryl-palladium bond.[12] The key ring-forming step is an intramolecular attack of the aniline nitrogen onto the vinyl-palladium intermediate, followed by reductive elimination to regenerate the Pd(0) catalyst and release the indole product. The use of a palladium catalyst allows the reaction to proceed under much milder conditions than classical methods and tolerates a wide array of functional groups, representing a significant advance in the field.

Strengths & Limitations:

  • Strengths: Excellent functional group tolerance; highly convergent (builds complexity quickly); provides access to highly substituted indoles.[13]

  • Limitations: Relies on pre-functionalized and often expensive ortho-haloanilines; catalyst costs can be a factor for large-scale synthesis.[12] While o-iodoanilines are most common, protocols for more accessible o-bromoanilines have been developed.[14][15]

Pillar II: Modern Catalytic Methods - Precision and Efficiency

Modern indole syntheses have focused on overcoming the limitations of classical methods, primarily by leveraging transition-metal catalysis to enable milder reaction conditions and broader substrate scope through C-H activation strategies.[16]

Advancement: Palladium-Catalyzed Oxidative Annulation

This strategy represents a significant leap in efficiency and atom economy by avoiding the need for pre-halogenated anilines. Instead, it forms the indole ring through the direct coupling of C-H bonds.

Mechanistic Rationale & Causality: A powerful example is the palladium-catalyzed cyclization of N-aryl imines, which are readily formed from anilines and ketones.[17] In this process, the palladium catalyst coordinates to the imine and facilitates an intramolecular C-H activation at the ortho position of the aniline ring. This forms a palladacycle intermediate. An oxidative linkage of two C-H bonds, often assisted by an oxidant like O₂, leads to the formation of the indole ring system under mild conditions.[17] This approach is highly atom-economical as it avoids the installation and subsequent removal of a directing or leaving group on the aniline starting material.

Benchmarking Against a Classic: Compared to the Fischer synthesis for a 2,3-disubstituted indole, this modern method offers orthogonal reactivity. It avoids strongly acidic conditions, making it compatible with acid-sensitive substrates. While the Fischer route may be cheaper for simple substrates, the C-H activation approach provides a more elegant and often higher-yielding pathway for complex, functionalized targets where protecting groups would otherwise be necessary.

Comparative Analysis: At a Glance

To assist in selecting the optimal method, the following table summarizes the key performance characteristics of the discussed syntheses.

FeatureFischer SynthesisBischler-Möhlau SynthesisLarock SynthesisModern Pd-Catalyzed C-H Annulation
Starting Materials Phenylhydrazine, Aldehyde/Ketoneα-Bromoacetophenone, Anilineo-Iodo/Bromoaniline, AlkyneAniline, Ketone/Alkyne
Key Reagents Strong Acid (H₂SO₄, ZnCl₂)Excess AnilinePd(0) or Pd(II) catalyst, LigandPd(II) catalyst, Oxidant (O₂)
Typical Conditions High Temperature, AcidicHigh Temperature (>150 °C)Moderate Temperature (60-100 °C)Mild to Moderate Temperature
Yield Range (%) 40-90%20-60%60-95%50-90%
Functional Group Tolerance Poor (acid-sensitive groups)Poor (high temp. sensitive)Good to ExcellentGood to Excellent
Key Limitations Harsh conditions, side productsHarsh conditions, low yieldsRequires o-haloaniline, catalyst costCatalyst cost, oxidant required

Visualizing the Workflow: Classical vs. Modern

The operational simplicity of modern one-pot catalytic methods stands in contrast to the multi-step procedures often required for classical syntheses.

classical_workflow cluster_fischer Fischer Synthesis Workflow A 1. Condense Phenylhydrazine & Ketone B 2. Isolate Phenylhydrazone Intermediate A->B C 3. Acid-Catalyzed Cyclization & Aromatization B->C D 4. Purify Indole Product C->D

Caption: Workflow for a typical Fischer Indole Synthesis.

modern_workflow cluster_modern Modern One-Pot Catalytic Workflow X 1. Combine Aniline, Alkyne, Catalyst & Base in One Pot Y 2. Heat to Drive Catalytic Annulation X->Y Z 3. Purify Indole Product Y->Z

Caption: Workflow for a modern one-pot Larock Synthesis.

Validated Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as reliable starting points for experimentation.

Protocol 1: Classical Fischer Synthesis of 2-Phenylindole

This protocol is adapted from a standard literature procedure.[18]

  • Step 1: Preparation of Acetophenone Phenylhydrazone

    • In a flask, dissolve acetophenone (0.25 mol) and phenylhydrazine (0.25 mol) in ethanol (150 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture under reflux for 1 hour.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the phenylhydrazone crystals by filtration, wash with cold ethanol, and dry. The expected yield is 87-91%.[18]

  • Step 2: Cyclization to 2-Phenylindole

    • Caution: This step involves high temperatures. Perform in a fume hood with appropriate personal protective equipment.

    • In a tall beaker, thoroughly mix the dried acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g).

    • Immerse the beaker in a preheated oil bath at 170 °C and stir vigorously. The mixture will liquefy.

    • After 5 minutes, remove the beaker from the heat and allow it to cool slightly before adding water to quench the reaction.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol. The expected yield is 72-80%.[18]

Protocol 2: Modern Larock Synthesis of an Unnatural Tryptophan Derivative

This protocol is based on a mild and general method developed for synthesizing complex tryptophan derivatives from o-bromoanilines.[14][15]

  • Reagents & Equipment:

    • ortho-bromoaniline substrate (1.0 equiv)

    • Serine-derived alkyne (2.0 equiv)

    • Pd[P(tBu)₃]₂ catalyst (5 mol %)

    • N,N-dicyclohexylmethylamine (Cy₂NMe) as base (2.5 equiv)

    • Anhydrous 1,4-dioxane as solvent

    • Schlenk flask or sealed vial, magnetic stirrer, heating block, nitrogen or argon source.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the o-bromoaniline (0.1 mmol, 1.0 equiv), the alkyne (0.2 mmol, 2.0 equiv), and the Pd[P(tBu)₃]₂ catalyst (0.005 mmol, 5 mol %).

    • Add anhydrous 1,4-dioxane (0.5 mL to achieve 0.2 M concentration).

    • Add the base, Cy₂NMe (0.25 mmol, 2.5 equiv), via syringe.

    • Seal the flask and place it in a preheated heating block at 60 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel. Yields for this method are typically in the 80-90% range.[15]

Conclusion and Future Outlook

The synthesis of indoles has evolved dramatically from the harsh, albeit effective, classical methods to the mild, precise, and highly versatile catalytic reactions of the modern era. The choice of method is no longer a simple matter of tradition but a strategic decision based on the specific molecular target. For robust, simple indoles on a large scale, the Fischer synthesis may still be the most economical choice. However, for the synthesis of complex, polyfunctionalized indoles central to drug discovery, modern palladium-catalyzed methods, particularly those involving C-H activation, offer unparalleled advantages in terms of scope and efficiency.

The field continues to advance, with emerging frontiers in photoredox and electrochemical catalysis promising even greener and more efficient routes to this indispensable heterocyclic core.[17][19] As chemists, our ability to benchmark these new developments against the established literature is paramount to pushing the boundaries of what is synthetically possible.

References

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A Senior Application Scientist's Guide: Correlating In Vitro Potency with In Vivo Efficacy for Functionalized Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its presence in essential biomolecules like serotonin and melatonin, as well as in potent alkaloids such as vincristine and vinblastine, underscores its remarkable versatility and biological significance.[1][2] Functionalized indole derivatives have emerged as a cornerstone in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of select functionalized indole compounds. We will dissect the experimental methodologies that form the bedrock of our understanding, explore the causal relationships behind experimental choices, and present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics. The objective is to bridge the often-observed gap between promising results in a controlled laboratory setting and successful outcomes in a complex biological system.

Pillar 1: The Rationale Behind In Vitro and In Vivo Efficacy Testing

The journey of a drug candidate from a laboratory curiosity to a clinical reality is a rigorous process of validation. This process invariably begins with in vitro assays, which provide a controlled environment to assess the direct interaction of a compound with its molecular target and its effect on cultured cells. These assays are indispensable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[4][5]

However, the sterile environment of a petri dish cannot replicate the intricate biological milieu of a living organism. This is where in vivo studies become paramount. Animal models allow us to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound, its overall efficacy in a physiological context, and its potential toxicity.[6][7][8] A compound that demonstrates potent in vitro activity may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen off-target effects.[6][7] Therefore, a comprehensive understanding of a compound's therapeutic potential can only be achieved by judiciously correlating in vitro data with in vivo outcomes.

Pillar 2: Key Therapeutic Areas and Mechanisms of Action of Functionalized Indoles

Functionalized indoles exert their therapeutic effects through a variety of mechanisms, with two of the most extensively studied being the inhibition of tubulin polymerization in cancer and the modulation of inflammatory pathways.

Anticancer Activity: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport.[9] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[2] Several indole derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the assembly of microtubules.[2][10][11] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells.[2][12]

Signaling Pathway: Indole-Mediated Tubulin Inhibition and Apoptosis Induction

G cluster_0 Cellular Environment cluster_1 Cell Cycle and Apoptosis Functionalized Indole Functionalized Indole Tubulin Dimers Tubulin Dimers Functionalized Indole->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Functionalized Indole->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Indole compounds targeting tubulin disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).[13][14] By inhibiting these enzymes, indole compounds can reduce the production of pro-inflammatory prostaglandins and nitric oxide, thereby alleviating inflammation.[13][15]

Pillar 3: Experimental Protocols for Efficacy Evaluation

The trustworthiness of experimental data hinges on the robustness and reproducibility of the methodologies employed. Here, we detail standardized protocols for key in vitro and in vivo assays used to evaluate the efficacy of functionalized indole compounds.

In Vitro Efficacy Assessment

Principle: These colorimetric assays are foundational for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[16] They measure the metabolic activity of viable cells, which is proportional to the number of living cells.[17][18] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases of metabolically active cells to a purple formazan product, which is insoluble and requires a solubilization step.[17][19] The XTT assay is a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, simplifying the protocol.[16][18][20]

Experimental Workflow: Cell Viability Assays

G cluster_workflow Cell Viability Assay Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Treat with Functionalized Indole Derivatives (Various Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add MTT or XTT Reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 solubilize Add Solubilization Buffer (MTT only) incubate3->solubilize MTT Assay read Measure Absorbance with Microplate Reader incubate3->read XTT Assay solubilize->read analyze Calculate IC50 Values read->analyze

Caption: General workflow for assessing cell viability using MTT or XTT assays.

Detailed Protocol: MTT Cell Viability Assay [17][19][21]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the functionalized indole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vivo Efficacy Assessment

Principle: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[8][22] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[22][23]

Detailed Protocol: Human Tumor Xenograft Model [23][24]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[22]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the functionalized indole compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume (typically using calipers) and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Principle: This is a widely used and well-characterized model of acute inflammation.[25][26] Sub-plantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema, which can be quantified.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rodents [25][26]

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

  • Compound Administration: Administer the functionalized indole compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.[25]

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.

Pillar 4: Comparative Efficacy of Functionalized Indole Compounds

The following tables summarize the in vitro and in vivo efficacy data for representative functionalized indole compounds, providing a direct comparison of their performance.

Table 1: In Vitro Anticancer Efficacy of Indole Derivatives
Compound ClassRepresentative CompoundTarget Cell LineAssay TypeIC₅₀/GI₅₀Reference
Indole-AcrylamideDerivative 53HCT-116 (Colon)Antiproliferative-[2]
Coumarin-IndoleCompound 3MGC-803 (Gastric)Antiproliferative0.011 µM[2]
6-Aryl-3-aroyl-indoleCompound 5MDA-MB-231 (Breast)Antiproliferative102 nM[2]
5-Chloro-indole-2-carboxylateDerivative 3a-ePanc-1, MCF-7, A-549Antiproliferative29 nM - 42 nM[16]
Indole-based 1,3,4-OxadiazoleCompound 2eHCT116 (Colon)MTT Assay6.43 ± 0.72 μM[27]
Indole-based 1,3,4-OxadiazoleCompound 2eA549 (Lung)MTT Assay9.62 ± 1.14 μM[27]
SpirooxindoleCompound 43a/bMCF-7 (Breast)MTT Assay3.88 - 5.83 µM[28]
Indole-2-Carboxylic Acid Copper ComplexICA-CuMDA-MB-231, MCF-7MTT Assay>90% inhibition at 20 µM[29]
Table 2: In Vivo Anticancer Efficacy of Indole Derivatives
Compound ClassRepresentative CompoundAnimal ModelKey In-Vivo Efficacy FindingsReference
Indole-AcrylamideDerivative 53HCT-116 Xenograft Mouse Model65.3% and 73.4% tumor growth reduction at 5 and 10 mg/kg/day, respectively.[2]
LSD1 InhibitorCompound 43A549 Xenograft ModelStrong antitumor effect.[2]
Dual-Targeted InhibitorCompound 4MHCC-97H Xenograft Model75.4% tumor growth inhibition without notable toxicity.[2]
1,1,3-tri(3-indolyl)cyclohexane3-indoleHuman Lung Cancer XenograftsDemonstrated in vivo antitumor activities.[23]
SpirooxoindolepyrrolidineCompound 13Human GBM Xenograft Mouse ModelInduced p53 activation, cell proliferation arrest, and apoptosis in tumor tissue.[24]
Table 3: In Vitro and In Vivo Anti-inflammatory Efficacy of Indole Derivatives
Compound ClassRepresentative CompoundIn Vitro ModelIn Vitro Key FindingsIn Vivo ModelIn Vivo Key FindingsReference
Oleanolic Acid Indole DerivativeCompound 8 & 9LPS induced BV2 cellsPotent inhibition of NO and pro-inflammatory cytokines.TPA induced ear inflammation in micePotent anti-inflammatory effects.[15]
Ursolic Acid Indole DerivativeUA-1LPS-induced RAW 264.7 cellsIC₅₀ of 2.2 ± 0.4 µM for NO inhibition.LPS-induced systemic inflammation in miceSignificantly lowered NO and pro-inflammatory cytokines.[13]
Indole-Chalcone HybridCompound 4--Carrageenan-induced mouse paw edemaHighest efficacy in inhibiting edema formation.[26]
Synthetic Indole Derivative3a-II & 4a-II--Carrageenan-induced inflammation in miceDemonstrated the best anti-inflammatory potential among 24 derivatives.[25]

Conclusion: From Benchtop to Bedside - The Path Forward for Functionalized Indoles

This guide has provided a structured comparison of the in vitro and in vivo efficacy of functionalized indole compounds, grounded in established experimental methodologies. The data presented herein clearly illustrates that while in vitro assays are powerful tools for initial screening and mechanistic elucidation, in vivo studies are indispensable for validating therapeutic potential in a complex physiological system.

The journey of a functionalized indole from a promising lead compound to a clinically approved drug is long and arduous. It requires a deep understanding of the interplay between a compound's chemical structure, its interaction with its biological target, and its behavior within a living organism. By rigorously correlating in vitro and in vivo data, and by employing self-validating experimental systems, we can make more informed decisions in the drug discovery process, ultimately accelerating the development of novel and effective indole-based therapeutics.

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Safety Operating Guide

Proper Disposal of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a compound utilized in various research and development applications. Adherence to these protocols is crucial for mitigating potential hazards and ensuring compliance with regulatory standards.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a thorough understanding of the material's properties and adherence to established institutional and governmental regulations[5][6][7]. The U.S. Environmental Protection Agency (EPA) provides a framework for the management of hazardous waste, which serves as the basis for most laboratory disposal protocols[5][8][9].

Hazard Assessment and Summary

Based on the data for Indole-5-carbonitrile, the following table summarizes the presumed hazards and key disposal information for this compound.

ParameterInformationCitation
Common Synonyms This compound[10][11][12]
CAS Number 914927-40-5[10][11][12]
Molecular Formula C13H14N2O[10][11][12]
Anticipated Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4]
Primary Disposal Route Chemical Incineration via a licensed waste disposal company.[1][13]
Incompatibilities Strong oxidizing agents, Strong reducing agents, Metals.[14]

Procedural Guide for Disposal

This section outlines the step-by-step process for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure that appropriate personal protective equipment is worn. This is the first line of defense against potential exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[3][15][16]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[15][16]

  • Body Protection: A laboratory coat.[15][16]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal[17][18].

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "non-halogenated organic solvent waste" or a similar classification as per your institution's guidelines. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).[5][17]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid compound, contaminated spatulas, and weighing papers in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. If the compound is dissolved in a solvent, the waste stream should be labeled with all components and their approximate concentrations.[17]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong reducing agents, or certain metals[14].

Step 3: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish "Satellite Accumulation Areas" (SAAs) for the temporary storage of waste.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][17]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste. They should be inspected weekly for any signs of leakage.[17]

  • Time and Volume Limits: Adhere to your institution's and local regulations regarding the maximum amount of waste that can be accumulated and the time frame for its removal.[9][17]

Step 4: Final Disposal

The ultimate disposal of chemical waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its accumulation time limit, contact your institution's EHS office or equivalent department to arrange for pickup.

  • Licensed Waste Disposal Service: The EHS department will coordinate with a licensed professional waste disposal company for the final treatment of the waste, which is typically high-temperature incineration for organic compounds of this nature.[1]

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.[8]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][3][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][19]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Labeled: Irritant, Non-Halogenated) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled: Irritant, Non-Halogenated, List all components) segregate->liquid_waste Liquid saa Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup incineration Disposal via Licensed Incineration Facility ehs_pickup->incineration end Documentation (Log Disposal Record) incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (2020-10-14). Available at: [Link]

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  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories - The Pharmaceutical Journal. (2017-02-28). Available at: [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019-05-01). Available at: [Link]

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Personal protective equipment for handling 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guide is based on an inferred hazard profile derived from the chemical's constituent functional groups: an indole ring, an aliphatic nitrile, and a primary alcohol. This information is intended to provide a robust safety framework for handling this compound in a laboratory setting. All procedures should be conducted with the utmost caution and in accordance with your institution's environmental health and safety (EHS) guidelines.

Inferred Hazard Profile

Due to the absence of specific toxicological data, a conservative approach to handling this compound is essential. The hazard profile is constructed by considering the known risks associated with its primary chemical moieties.

Functional GroupAssociated Hazards
Indole Ring Indole and its derivatives can cause skin and eye irritation.[1] Some indole compounds are known to be air and light-sensitive, potentially leading to degradation and the formation of unknown byproducts.[2] While the indole core itself is a stable aromatic system, it is reactive towards strong oxidizing agents and electrophilic substitution.[3][4]
Aliphatic Nitrile Aliphatic nitriles are of particular concern as they can be metabolized in the body to release cyanide, a potent toxin.[5][6][7] This can lead to systemic toxicity if the compound is inhaled, ingested, or absorbed through the skin.[8] Symptoms of nitrile poisoning may be delayed as metabolism to cyanide takes time.[5] Nitriles are also known to be irritants to the skin, eyes, and respiratory tract.[8]
Primary Alcohol (Hydroxybutyl group) Primary alcohols are generally considered to be of low to moderate toxicity. However, they can cause irritation to the eyes and skin upon direct contact. Inhalation of vapors may cause respiratory tract irritation.

Overall Inferred Hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin due to the nitrile group's ability to metabolize to cyanide.[5][6]

  • Skin and Eye Irritation: Likely to cause irritation upon contact, a common characteristic of both indoles and nitriles.[1][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Reactivity: May be sensitive to strong acids, bases, and oxidizing agents.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[9][10][11][12] The outer glove should have a thickness of at least 8 mil.Nitrile provides good resistance to a range of chemicals, including many solvents in which this compound might be dissolved.[10][11] Double-gloving provides an extra layer of protection against tears and pinholes.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes of the solid or solutions, which could cause severe eye irritation.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Provides a barrier against skin contact and protects clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used if handling the powder outside of a certified chemical fume hood, or if aerosolization is likely.Protects against inhalation of the powder or any volatile decomposition products.

Operational and Handling Plan

All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and glassware.

    • Don all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat to accurately measure the desired amount of the solid compound.

    • Handle the solid gently to avoid creating dust.

  • Dissolution:

    • If preparing a solution, add the weighed solid to the solvent in a suitable flask.

    • Cap the flask and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.

  • Reaction Setup and Monitoring:

    • If the compound is to be used in a reaction, ensure the reaction vessel is securely clamped within the fume hood.

    • Monitor the reaction for any signs of unexpected reactivity, such as color change, gas evolution, or temperature increase.

  • Post-Handling Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Properly dispose of all contaminated consumables (weigh boats, pipette tips, etc.) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Decontamination prep1 Verify Fume Hood Functionality prep2 Gather All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Work Area react->decon waste Dispose of Consumables decon->waste ppe_remove Remove PPE Correctly waste->ppe_remove wash Wash Hands Thoroughly ppe_remove->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and practiced response plan.

Minor Spill (inside a fume hood):
  • Alert others in the immediate vicinity.

  • Wearing appropriate PPE, use a chemical absorbent pad or a spill kit designed for solid chemical spills to gently cover the spilled material.

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report the incident to your laboratory supervisor.

Major Spill (outside a fume hood):
  • Evacuate the immediate area and alert all personnel.

  • If the spill is flammable, turn off any nearby ignition sources.

  • Close the laboratory doors to contain any vapors.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

Waste TypeDisposal Procedure
Solid Waste Collect unreacted solid and contaminated consumables (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound".
Liquid Waste Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[13]
Empty Containers Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
Disposal Decision Tree

G start Waste Generated is_solid Solid or Contaminated Consumable? start->is_solid is_liquid Liquid Solution? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes rinse Triple Rinse with Appropriate Solvent is_container->rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container per Institutional Policy collect_rinsate->dispose_container

Caption: A decision tree for the proper segregation and disposal of waste containing this compound.

Storage

  • Temperature: Store in a cool, dry, and well-ventilated area.

  • Light and Air: Protect from light and air by storing in a tightly sealed, opaque container.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from: [Link]

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  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from: [Link]

  • MDPI. (n.d.). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Retrieved from: [Link]

  • ResearchGate. (n.d.). Nitriles. Retrieved from: [Link]

  • Szabo-Scandic. (n.d.). Indole-3-carbinol - Safety Data Sheet. Retrieved from: [Link]

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  • Hantover, Inc. (n.d.). Nitrile Chemical Gloves. Retrieved from: [Link]

  • Environmental Protection Agency. (2019). Standard Operating Procedure for Equipment Decontamination. Retrieved from: [Link]

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  • PubMed Central. (2020). Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs. Retrieved from: [Link]

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  • Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks. Retrieved from: [Link]

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